4-Acetylbenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDNCRTKXMSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295685 | |
| Record name | 4-Acetylbenzenesulfonyl chloride | |
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Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788-10-9 | |
| Record name | 4-Acetylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Acetylbenzenesulfonyl chloride | |
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| Record name | 1788-10-9 | |
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| Record name | 4-Acetylbenzenesulfonyl chloride | |
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| Record name | 4-Acetylbenzenesulfonyl chloride | |
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Foundational & Exploratory
The Enduring Legacy of a Versatile Reagent: A Technical Guide to the Synthesis of 4-Acetylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylbenzenesulfonyl chloride (ASC), a seemingly unassuming crystalline solid with the chemical formula C8H7ClO3S, holds a significant position in the landscape of modern organic chemistry and pharmaceutical development.[1][2] Its unique bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable acetyl group, has rendered it an invaluable building block for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive historical overview of the synthesis of this compound, from early investigations fraught with unexpected side reactions to the establishment of reliable synthetic protocols. We will delve into the mechanistic intricacies of its formation, provide detailed experimental procedures, explore alternative synthetic strategies, and highlight its critical role as a key intermediate in the synthesis of prominent pharmaceutical agents.
A Challenging Beginning: The Historical Context of this compound Synthesis
The journey to tame the synthesis of this compound was not a straightforward path. Early investigations into the direct chlorosulfonation of acetophenone, the most logical precursor, were met with unexpected and complex results. A seminal 1938 paper by Weston and Suter reported that the reaction of acetophenone with chlorosulfonic acid did not yield the expected monosulfonyl chloride. Instead, they isolated a disulfonyl chloride and a cyclic ketosulfone, indicating a more complex reaction pathway than a simple electrophilic aromatic substitution.
It was not until 1984 that a follow-up investigation by Chapman shed more light on this reaction, confirming that the major isolable product was, in fact, 3-chloro-2-chlorosulfonylbenzo[b]thiophene-1,1-dioxide.[3] This work underscored the inherent reactivity of the acetyl group's α-protons under the harsh conditions of chlorosulfonation, leading to cyclization and other side reactions. These early findings were pivotal in shaping the understanding that a direct, high-yielding synthesis of this compound from acetophenone required careful control of reaction conditions to favor the desired electrophilic aromatic substitution over competing pathways.
While a definitive first claim to the successful and intentional synthesis of this compound is difficult to pinpoint from early literature, its emergence as a commercially available and widely used reagent points to the eventual development of reliable synthetic methods, likely involving either carefully controlled direct chlorosulfonation or a two-step process via the corresponding sulfonic acid.
The Cornerstone of Synthesis: Chlorosulfonation of Acetophenone
The direct chlorosulfonation of acetophenone remains a primary, albeit mechanistically nuanced, route to this compound. The reaction is an electrophilic aromatic substitution where chlorosulfonic acid serves as both the reactant and the solvent.
Mechanistic Insights: A Tale of Directing Groups and Competing Pathways
The acetyl group of acetophenone is a deactivating, meta-directing group in electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which destabilizes the arenium ion intermediate at the ortho and para positions. However, the formation of the para-substituted product, this compound, is often observed. This apparent contradiction can be explained by the reaction conditions. In the presence of a large excess of chlorosulfonic acid, the acetyl group's carbonyl oxygen can be protonated or complexed with the strong acid. This complexation significantly increases the steric bulk at the ortho positions, thereby favoring substitution at the less hindered para position.
The key to a successful synthesis lies in managing the delicate balance between the desired aromatic substitution and the undesired side reactions involving the enolizable α-protons of the acetyl group. Low temperatures are crucial to disfavor the kinetic pathways leading to the formation of the benzo[b]thiophene dioxide derivative.
Diagram: Proposed Mechanism of Chlorosulfonation of Acetophenone
Caption: Proposed mechanism for the chlorosulfonation of acetophenone.
A Validated Experimental Protocol (Adapted from a Related Synthesis)
Table 1: Experimental Protocol for the Synthesis of this compound
| Step | Procedure | Observations |
| 1. | In a 500 mL round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a gas trap, place 290 g (165 mL, 2.49 mol) of chlorosulfonic acid. | Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. Handle with extreme care in a well-ventilated fume hood. |
| 2. | Cool the flask in an ice-water bath to 10-15 °C. | Maintaining a low temperature is critical to minimize side reactions. |
| 3. | Slowly add 60.1 g (0.5 mol) of acetophenone to the stirred chlorosulfonic acid over a period of approximately 30 minutes, ensuring the temperature does not exceed 20 °C. | Vigorous evolution of hydrogen chloride gas will occur. The gas trap should contain an aqueous sodium hydroxide solution to neutralize the HCl. |
| 4. | After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for one hour. | The completion of the reaction can be monitored by the cessation of HCl evolution. |
| 5. | Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring in a large beaker. | This step quenches the excess chlorosulfonic acid and precipitates the product. This should be performed in a fume hood due to the evolution of acidic fumes. |
| 6. | Collect the precipitated solid by suction filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. | The crude product will be a white to off-white solid. |
| 7. | Dry the crude this compound in a vacuum desiccator over phosphorus pentoxide. | The product is sensitive to moisture and should be stored in a dry environment. The typical yield of the crude product is in the range of 75-85%. Further purification can be achieved by recrystallization from a suitable solvent such as chloroform or carbon tetrachloride. |
Alternative Synthetic Routes: Bypassing the Challenges of Direct Chlorosulfonation
Given the potential for side reactions in the direct chlorosulfonation of acetophenone, alternative synthetic strategies have been developed to access this compound with higher purity and yield.
The Sulfonic Acid Pathway: A Two-Step Approach
A common and reliable alternative involves a two-step process:
-
Sulfonation of Acetophenone: Acetophenone can be sulfonated using fuming sulfuric acid (oleum) to produce 4-acetylbenzenesulfonic acid. This reaction is a standard electrophilic aromatic substitution and is generally high-yielding.
-
Conversion to the Sulfonyl Chloride: The resulting 4-acetylbenzenesulfonic acid can then be converted to this compound using a variety of chlorinating agents, such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3). This method avoids the harsh conditions of direct chlorosulfonation and the associated side reactions.
Diagram: Alternative Synthetic Workflow
Caption: A two-step alternative synthesis of this compound.
A Cornerstone in Drug Discovery: The Role of this compound
The significance of this compound extends far beyond its synthetic history. It is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.
In the synthesis of celecoxib, this compound is typically converted to 4-hydrazinobenzenesulfonamide, which then undergoes a condensation reaction with a trifluoromethyl-β-diketone to form the pyrazole core of the celecoxib molecule. The acetyl group in this compound is a precursor to the sulfonamide group found in the final drug molecule.
The versatility of this compound also allows for its use in the synthesis of a wide range of other sulfonamide-containing compounds, which are a prominent class of therapeutic agents with antibacterial, diuretic, and hypoglycemic properties.[5] The ability to introduce the sulfonyl chloride group onto the acetophenone scaffold provides a valuable handle for further chemical modifications, making it a key building block in the design and synthesis of novel drug candidates.
Conclusion
The history of this compound synthesis is a compelling narrative of overcoming chemical challenges. From the initial unexpected discoveries of complex side reactions to the development of controlled and reliable synthetic methods, the journey to this versatile reagent highlights the intricacies of organic chemistry. Today, this compound stands as a testament to the perseverance of chemists and serves as a critical tool for researchers and professionals in drug development, enabling the creation of life-changing medicines. Its enduring legacy is etched in the molecules it helps to build, solidifying its place as a cornerstone of modern synthetic and medicinal chemistry.
References
- Chapman, D. D.
- Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 4, p.3 (1925).
- Weston, A. W.; Suter, C. M. The Reaction of Chlorosulfonic Acid with Acetophenone. A New Synthesis of a Cyclic Ketosulfone. J. Am. Chem. Soc.1939, 61 (10), 2556–2559.
-
Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 4, p.3 (1925). Available at: [Link]
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. J. Chil. Chem. Soc.2017, 62 (4), 3695-3699.
- Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.
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A Comprehensive Technical Guide to 4-Acetylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Acetylbenzenesulfonyl Chloride in Modern Chemistry
This compound, a bifunctional aromatic compound, stands as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a reactive sulfonyl chloride and a ketone functional group, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis and analysis, and insights into its applications, particularly in the realm of drug discovery and development.[1] The strategic placement of the acetyl group at the para position influences the reactivity of the sulfonyl chloride, making it a valuable reagent for creating targeted molecules with specific functionalities.[1] Understanding the nuances of this compound is paramount for chemists aiming to leverage its capabilities in the synthesis of novel therapeutic agents and advanced materials.[1]
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity. A thorough understanding of these properties is essential for its effective and safe utilization in a laboratory setting.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1788-10-9 | [2][3][4] |
| Molecular Formula | C₈H₇ClO₃S | [2][3][4] |
| Molecular Weight | 218.66 g/mol | [2][3][4] |
| Appearance | White to orange to brown crystalline powder | [1] |
| Melting Point | 83-87 °C | [5] |
| Boiling Point | 338.6 °C at 760 mmHg | [5] |
| Solubility | Soluble in water (201.8 mg/L at 25°C). Slightly soluble in chloroform and methanol, and sparingly soluble in DMSO. | [1] |
| Density | 1.387 g/cm³ | [5] |
| InChI Key | FXVDNCRTKXMSEZ-UHFFFAOYSA-N | [2][3][4] |
Note: The appearance of the compound can vary depending on its purity.
The reactivity of this compound is primarily centered around the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and water.[5] This reactivity is the cornerstone of its utility in synthesizing sulfonamides, sulfonate esters, and sulfonic acids. The presence of the acetyl group, an electron-withdrawing moiety, can modulate the reactivity of the sulfonyl chloride group.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through the chlorosulfonation of acetophenone. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis of this compound
Diagram 1: Synthesis Workflow
Sources
4-Acetylbenzenesulfonyl chloride reactivity with nucleophiles
An In-depth Technical Guide on the Reactivity of 4-Acetylbenzenesulfonyl Chloride with Nucleophiles
Abstract
This compound is a key bifunctional reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive sulfonyl chloride moiety and a modifiable ketone group, allows for its incorporation into a diverse range of molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound with common nucleophiles. We will dissect the mechanistic underpinnings of these reactions, explain the causal relationships behind experimental choices, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.
Introduction: The Molecular Profile of this compound
This compound (C₈H₇ClO₃S) is a crystalline solid at room temperature.[2] The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.[3][4]
Furthermore, the acetyl group (-COCH₃) in the para position exerts a significant electronic influence. As a moderate electron-withdrawing group, it enhances the electrophilicity of the sulfonyl sulfur, making this compound more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride.[5] This heightened reactivity is a key feature leveraged in synthetic design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1788-10-9 | [2][6] |
| Molecular Formula | C₈H₇ClO₃S | [6] |
| Molecular Weight | 218.66 g/mol | [2][6] |
| Melting Point | 83 - 87 °C | [2][7] |
| Appearance | White to light yellow powder/crystalline solid | [2] |
| Solubility | Reacts with water; Soluble in various organic solvents. | [8][9] |
Core Reactivity and Mechanistic Considerations
The archetypal reaction of this compound is nucleophilic substitution at the sulfur atom, where a nucleophile (Nu:) displaces the chloride ion. The chloride ion is an excellent leaving group, which facilitates this transformation.[3]
The precise mechanism of this substitution is a subject of detailed study and can be influenced by the nucleophile, solvent, and reaction conditions. Two primary pathways are generally considered:
-
Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs, proceeding through a single trigonal bipyramidal transition state.
-
Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, pentacoordinate sulfur intermediate (a sulfurane), which then eliminates the chloride ion to give the final product.[4][10]
For most common nucleophiles, the reaction kinetics and stereochemical outcomes suggest a process that is mechanistically similar to an Sₙ2 reaction.[11]
Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
Reactivity with Specific Nucleophiles
Amines: The Formation of Sulfonamides
The reaction of this compound with primary and secondary amines is typically rapid and high-yielding, producing N-substituted 4-acetylbenzenesulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many drugs.[3][12]
Causality Behind Experimental Choices:
-
Stoichiometry: At least two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. Alternatively, one equivalent of the amine can be used with a non-nucleophilic base like triethylamine or pyridine.[13]
-
Base Selection: An external base (e.g., pyridine, Na₂CO₃) is used to scavenge the generated HCl.[14] This prevents the protonation of the starting amine, which would render it non-nucleophilic. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent the competing hydrolysis of the sulfonyl chloride.[14][15]
The reaction with amines is highly efficient and forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[8]
Alcohols: The Formation of Sulfonate Esters
Alcohols react with this compound in the presence of a base to form sulfonate esters. This reaction is generally slower than the corresponding reaction with amines.[3]
Causality Behind Experimental Choices:
-
Catalytic Base: Pyridine is the most common base for this transformation. It serves not only to neutralize the HCl byproduct but also to activate the sulfonyl chloride by forming a reactive intermediate.[16]
-
Reaction Conditions: The reaction is often performed at 0 °C to room temperature to control the exothermicity and minimize side reactions.
-
Significance: The resulting 4-acetylbenzenesulfonate esters are valuable synthetic intermediates. The sulfonate group is an excellent leaving group, often compared to halides, and can be readily displaced by other nucleophiles in Sₙ2 reactions.
Thiols: The Formation of Thiosulfonates
Thiols are highly potent nucleophiles due to the high polarizability of sulfur and react readily with this compound.[17] The product of this reaction is a thiosulfonate ester.
Causality Behind Experimental Choices:
-
Reaction Conditions: Similar to amines and alcohols, a base is required to neutralize the HCl produced. The reaction is typically fast and can be carried out under mild conditions.
-
Side Reactions: The primary competing reaction is the oxidation of the thiol to a disulfide, which can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).[18]
Water: The Competing Hydrolysis Reaction
A critical consideration when working with this compound is its reactivity with water. It undergoes hydrolysis to form the corresponding 4-acetylbenzenesulfonic acid and HCl.[19]
Trustworthiness Through Protocol Design: To ensure the trustworthiness and reproducibility of any synthesis using this compound, preventing hydrolysis is paramount. This is achieved by:
-
Using Anhydrous Solvents: Solvents should be rigorously dried before use.
-
Inert Atmosphere: Running reactions under a dry, inert atmosphere (N₂ or Ar) prevents atmospheric moisture from entering the reaction vessel.
-
Careful Handling: The reagent should be handled quickly, and containers must be sealed tightly to prevent moisture ingress during storage.[20]
The rate of hydrolysis is pH-dependent but is significant even at neutral pH. For a related compound, 4-methylbenzenesulfonyl chloride, the half-life in water at 25 °C is just over 2 minutes.[19]
Experimental Protocols & Workflow
The following protocols are designed as self-validating systems. Successful execution, monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by characterization of the purified product, validates the procedure.
General Workflow for Synthesis
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The Custodian of Reactivity: A Technical Guide to the Stability and Storage of 4-Acetylbenzenesulfonyl Chloride
For the Researcher, Scientist, and Drug Development Professional
In the landscape of modern drug discovery and development, the integrity of starting materials and intermediates is paramount. Among these, reactive sulfonyl chlorides, such as 4-acetylbenzenesulfonyl chloride, are workhorses in the synthesis of a multitude of pharmacologically active compounds. However, their inherent reactivity, the very quality that makes them invaluable, also renders them susceptible to degradation, posing a significant challenge to their long-term stability and reliable use. This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, moves beyond mere procedural instructions to provide a foundational understanding of the principles governing the stability of this compound, empowering researchers to make informed decisions in their daily laboratory practices.
The Chemical Persona of this compound: A Duality of Reactivity and Utility
This compound (C₈H₇ClO₃S) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a ketone moiety on an aromatic ring.[1][2][3] This unique structure underpins its utility as a key building block in organic synthesis, particularly in the formation of sulfonamides, a common functional group in many therapeutic agents.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃S | [1] |
| Molecular Weight | 218.66 g/mol | [2] |
| Appearance | White to off-white or brown crystalline powder | |
| Melting Point | 83-87 °C | [2] |
The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, a characteristic that is central to both its synthetic utility and its instability.
The Nemesis of Stability: Understanding the Decomposition Pathways
The primary antagonist to the stability of this compound is hydrolysis . The sulfonyl chloride functional group reacts readily with water, and even atmospheric moisture, to yield the corresponding 4-acetylbenzenesulfonic acid and hydrochloric acid.[4]
Caption: Recommended workflow for the handling and storage of this compound.
Verifying Integrity: A Framework for Stability Assessment
Regularly assessing the purity of this compound, especially for lots that have been stored for an extended period, is a critical component of quality control in research and development. A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products.
Analytical Techniques for Purity Assessment
| Technique | Application | Key Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. The presence of 4-acetylbenzenesulfonic acid can be detected by the appearance of a broad acidic proton and shifts in the aromatic protons. | Use of a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆) is crucial to prevent in-situ hydrolysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment for volatile and thermally stable sulfonyl chlorides. | Potential for on-column degradation at high temperatures. Method development should ensure thermal stability. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and degradation products. A stability-indicating method can separate this compound from 4-acetylbenzenesulfonic acid. | A reverse-phase C18 column is typically suitable. The mobile phase should be buffered to ensure consistent ionization and retention. |
Expert Commentary: While LC-MS can be a powerful tool, the potential for in-source degradation of the highly reactive sulfonyl chloride can lead to misleading results, showing a higher-than-actual level of the sulfonic acid degradant. Therefore, HPLC with UV detection is often the more robust method for routine purity checks.
Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.
Objective: To quantify the purity of this compound and detect the presence of its primary degradant, 4-acetylbenzenesulfonic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
-
4-Acetylbenzenesulfonic acid reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is often necessary to achieve good separation.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a dry, aprotic solvent (e.g., acetonitrile) to a known concentration.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.
-
Forced Degradation (for method development and validation): To demonstrate the stability-indicating nature of the method, a sample of this compound can be intentionally degraded.
-
Hydrolytic Degradation: Dissolve a small amount of the compound in a mixture of water and acetonitrile and allow it to stand at room temperature.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: ~254 nm (or as determined by UV scan)
-
-
Analysis: Inject the standard, sample, and degraded sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: The method is considered stability-indicating if the peak for this compound is well-resolved from the peak of 4-acetylbenzenesulfonic acid and any other degradation products. The purity of the sample can be calculated by comparing the peak area of the analyte to that of the standard.
Conclusion: Proactive Stewardship for Reliable Science
The stability of this compound is not a matter of chance, but a consequence of deliberate and informed handling and storage practices. By understanding its inherent reactivity and the primary degradation pathways, researchers can implement robust protocols to preserve its integrity. The principles outlined in this guide—rigorous exclusion of moisture, storage at low temperatures under an inert atmosphere, and regular purity assessment using appropriate analytical methods—form the pillars of proactive stewardship of this valuable synthetic reagent. Adherence to these principles will not only ensure the reliability and reproducibility of experimental results but also contribute to the overall safety and efficiency of the drug discovery and development process.
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4-Acetylbenzenesulfonyl chloride CAS number 1788-10-9
An In-Depth Technical Guide to 4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9)
Abstract
This compound (ABSC), registered under CAS Number 1788-10-9, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors.[1] Possessing both a highly reactive sulfonyl chloride moiety and a modifiable ketone group, it serves as a versatile intermediate for complex organic synthesis.[1][2] This guide provides a comprehensive technical overview of ABSC, detailing its physicochemical properties, logical synthesis pathways, core reactivity, and critical applications, with a particular focus on its role in drug discovery and development. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights into its practical application and handling.
Core Chemical and Physical Properties
This compound is typically a brown, off-white, or orange crystalline powder at room temperature.[3][4] Its bifunctional nature, containing both an electrophilic sulfonyl chloride and a ketone, dictates its chemical behavior and utility as a building block.
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1788-10-9 | [5][6] |
| Molecular Formula | C₈H₇ClO₃S | [5][7] |
| Molecular Weight | 218.66 g/mol | [5][6][8] |
| Appearance | Brown crystalline powder | [3][4] |
| Melting Point | 83-87 °C | [3][5][6] |
| Boiling Point | 338.6 °C at 760 mmHg (Predicted) | [3][4] |
| Density | ~1.39 g/cm³ (Estimate) | [3][4] |
| Solubility | Soluble in water (reacts), slightly soluble in Chloroform, Methanol; sparingly soluble in DMSO. | [4][7] |
| InChI Key | FXVDNCRTKXMSEZ-UHFFFAOYSA-N | [3][8] |
The molecule's structure is defined by a benzene ring substituted at the 1-position with a sulfonyl chloride group and at the 4-position with an acetyl group (ketone). This arrangement is critical to its function as a versatile synthon.
Synthesis Pathway: Chlorosulfonation of Acetophenone
While numerous suppliers offer this compound[9][10][11], understanding its synthesis is crucial for process development and impurity profiling. The most direct and industrially relevant method is the electrophilic aromatic substitution of acetophenone using chlorosulfonic acid.
The causality of this process is rooted in the powerful electrophilic nature of the sulfur trioxide (SO₃) present in chlorosulfonic acid, which readily attacks the electron-rich aromatic ring of acetophenone. The acetyl group is a deactivating, meta-directing group; however, the reaction conditions can be forced to yield the para-substituted product, which is often separable. The subsequent reaction with the chloride from the chlorosulfonic acid converts the resulting sulfonic acid into the target sulfonyl chloride.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for chlorosulfonation.[12][13]
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.
-
Initial Charge: Charge the flask with an excess of chlorosulfonic acid (e.g., 3-4 molar equivalents) and cool the vessel to 0-5 °C using an ice bath.
-
Expertise & Experience: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction proceeds to completion. Cooling is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.
-
-
Substrate Addition: Add acetophenone (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step quenches the reaction and precipitates the solid product.
-
Trustworthiness: This is a critical and potentially hazardous step. The addition must be slow to manage the highly exothermic reaction between residual chlorosulfonic acid and water. The precipitation of the organic product from the aqueous acidic mixture is a self-validating sign that the desired, less polar product has formed.
-
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final, high-purity this compound.
Core Reactivity: Sulfonamide Synthesis
The paramount reaction of this compound is its use in the synthesis of sulfonamides. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily attacked by nucleophiles such as primary and secondary amines. This reaction, a cornerstone of medicinal chemistry, forms a stable sulfonamide linkage (-SO₂NHR).[13]
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The hydrochloric acid byproduct is typically scavenged by a non-nucleophilic base.
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: General Sulfonamide Synthesis
-
Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise.
-
Expertise & Experience: The use of a slight excess of the sulfonyl chloride can ensure full consumption of a valuable amine. The base is crucial; without it, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
-
Trustworthiness: This aqueous workup sequence is a self-validating system. Each wash is designed to remove a specific class of impurity, ensuring that the final isolated organic layer is significantly enriched with the desired neutral sulfonamide product.
-
Applications in Drug Development and Material Science
The utility of this compound lies in its bifunctionality, which allows for the creation of diverse and complex molecular architectures.
-
Pharmaceutical Intermediates: It is a key building block for synthesizing libraries of sulfonamide derivatives for drug screening.[1] The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anti-inflammatory agents.
-
Dual Functional Handle: The acetyl group serves as a secondary point for chemical modification. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions. This allows for the development of molecules with multiple points of diversity, a critical strategy in modern medicinal chemistry.
-
Material Science: The compound serves as a precursor for advanced materials and polymers where sulfonyl-based linkages are desired for specific electronic or physical properties.[1][2]
Caption: Utility of ABSC's bifunctional nature in chemical synthesis.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive material that requires careful handling.[14]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | [5][6][7] |
| Signal Word | Danger | [5][6][7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][6][8] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | [5][8] |
Handling and Personal Protective Equipment (PPE)
-
Always handle in a well-ventilated chemical fume hood.[14]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles along with a face shield.[5][14]
-
Avoid breathing dust.[14] Do not allow the substance to come into contact with skin or eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][14] Hydrolysis will produce hydrochloric acid and 4-acetylbenzenesulfonic acid.
-
Store away from incompatible materials such as strong bases, acids, and oxidizing agents.[14]
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by its dual reactive sites. The sulfonyl chloride provides a reliable route to the pharmaceutically crucial sulfonamide linkage, while the acetyl group offers a secondary vector for molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, enables researchers and drug development professionals to leverage its full potential in creating novel molecules for a wide range of scientific applications.
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A Theoretical Investigation of 4-Acetylbenzenesulfonyl Chloride Reactivity: A Guide for Computational Chemistry in Drug Discovery
Abstract
4-Acetylbenzenesulfonyl chloride is a pivotal building block in medicinal chemistry, valued for its ability to form stable sulfonamide linkages. The reactivity of its sulfonyl chloride moiety is paramount to its synthetic utility, and is profoundly influenced by the electronic properties of the acetyl group. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of this compound's reactivity using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals seeking to predict and rationalize the chemical behavior of this important reagent. This guide details not just the "how" but the "why" of computational protocol design, grounding theoretical predictions in the principles of physical organic chemistry and providing a pathway to validate computational results against experimental data.
Introduction: The "Why" Behind a Computational Approach
In the landscape of drug development, understanding reaction mechanisms and predicting reactivity is not merely an academic exercise; it is a critical component of efficient lead optimization and process development. This compound presents an interesting case study: a bifunctional molecule with a highly electrophilic sulfonyl chloride group and a moderately deactivating, electron-withdrawing acetyl group.[1][2] This substitution pattern enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[2]
While experimental methods provide definitive reactivity data, they can be time-consuming and resource-intensive. Theoretical calculations offer a powerful, complementary approach to:
-
Predict Reaction Sites: Identify the most electrophilic and nucleophilic centers within a molecule.
-
Elucidate Reaction Mechanisms: Distinguish between possible reaction pathways, such as a concerted SN2-like mechanism versus a stepwise addition-elimination pathway.[3]
-
Quantify Reactivity: Calculate activation energy barriers to predict reaction rates and understand the influence of different substituents.
-
Interpret Spectroscopic Data: Correlate calculated properties with experimental observations.
This guide will walk through the process of building a robust computational model to explore the reactivity of this compound, focusing on its reaction with a model nucleophile, aniline.
Theoretical Framework: Selecting the Right Tools for the Job
The accuracy of any theoretical calculation is contingent on the chosen methodology. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and efficiency. It calculates the electronic energy of a system based on its electron density, rather than a complex wave function.
-
Choosing a Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic reaction mechanisms.[4][5] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing reaction barriers. For enhanced accuracy, especially in systems where dispersion forces are significant, functionals like B3LYP-D3 (which includes Grimme's dispersion correction) are recommended.[6]
-
Choosing a Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
-
Pople Basis Sets: The 6-31G(d) or 6-31G* basis set is a good starting point for initial geometry optimizations. For more accurate energy calculations, a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) or 6-311++G(d,p) , is highly recommended.[1][4] These additional functions are crucial for accurately describing the diffuse electron density of anions and the polarization of bonds in transition states.
-
Solvation Models
Reactions are almost always performed in a solvent. The solvent can have a profound effect on reaction rates and mechanisms. Explicitly modeling solvent molecules is computationally prohibitive. Therefore, implicit solvation models, which treat the solvent as a continuous medium with a defined dielectric constant, are employed. The Polarizable Continuum Model (PCM) is a robust and widely used choice.[7]
Predicting Reactivity: A Multi-faceted Analysis
Before simulating a full reaction, a great deal can be learned from analyzing the electronic structure of the this compound molecule itself.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful visualization tool that reveals the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface.
-
Interpretation: Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack.[6][8]
-
Application to this compound: As shown in the conceptual diagram below, the MEP map would clearly identify the sulfur atom of the sulfonyl chloride group as a highly electron-deficient (blue) region, confirming it as the primary site for nucleophilic attack. The oxygen atoms of both the sulfonyl and acetyl groups would be identified as electron-rich (red) regions.
Caption: Computational workflow for reaction mechanism analysis.
Detailed Protocol: Transition State Calculation
This protocol outlines the key steps for finding the transition state for the reaction between this compound and aniline using the Gaussian software package. A similar workflow can be adapted for other quantum chemistry software.
Step 1: Optimize Reactant and Product Geometries
-
Objective: To find the lowest energy structures for the reactants and products.
-
Procedure:
-
Build the individual structures of this compound, aniline, and the expected N-phenyl-4-acetylbenzenesulfonamide product.
-
Perform a geometry optimization and frequency calculation for each structure.
-
Keywords (Gaussian): #p B3LYP/6-311+G(d,p) opt freq scrf=(pcm,solvent=acetonitrile)
-
-
Validation: A successful optimization will result in a stationary point with zero imaginary frequencies reported in the output file.
Step 2: Generate an Initial Transition State Guess
-
Objective: To create a starting geometry that is close to the actual transition state. This is often the most challenging step.
-
Procedure (Method A - QST2):
-
Create a single input file containing the optimized reactant coordinates and the optimized product coordinates, ensuring atom numbering is consistent between them. * Keywords (Gaussian): #p B3LYP/6-311+G(d,p) opt=(qst2) geom=connectivity freq scrf=(pcm,solvent=acetonitrile)
-
-
Procedure (Method B - Manual Guess):
-
Manually position the aniline nitrogen atom for a backside attack on the sulfur atom of the sulfonyl chloride, with the N-S distance set to an intermediate value (e.g., ~2.2 Å). The S-Cl bond should be slightly elongated.
-
Step 3: Optimize the Transition State
-
Objective: To find the first-order saddle point on the potential energy surface corresponding to the transition state.
-
Procedure:
-
Use the output geometry from the QST2 calculation or the manually built guess as the input structure.
-
Perform a transition state optimization. The calcfc keyword requests calculation of the force constants at the first step, which is essential for the algorithm. noeigentest prevents the job from stopping if the initial structure does not have the correct curvature.
-
Keywords (Gaussian): #p B3LYP/6-311+G(d,p) opt=(ts,calcfc,noeigentest) freq scrf=(pcm,solvent=acetonitrile) [9] Step 4: Verify the Transition State
-
-
Objective: To confirm that the optimized structure is a true transition state and that it connects the desired reactants and products.
-
Procedure:
-
Frequency Analysis: Check the output of the freq calculation from Step 3. A true transition state must have exactly one imaginary frequency. [10]Visualizing this imaginary frequency should show the atoms moving along the reaction coordinate (i.e., the N-S bond forming and the S-Cl bond breaking).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. [11][12] * Keywords (Gaussian): #p B3LYP/6-311+G(d,p) irc=(calcfc,maxpoints=20,stepsize=10) scrf=(pcm,solvent=acetonitrile)
-
-
Validation: The IRC calculation should terminate at the optimized reactant and product complexes, confirming the TS connects the correct minima on the potential energy surface.
Data Presentation and Interpretation
The final step is to extract the energies (including zero-point vibrational energy corrections from the frequency calculations) of the reactants, transition state, and products to construct a reaction coordinate diagram.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | ΔE‡ |
| Products | ΔErxn |
| Table 2: Example structure for presenting calculated reaction energies. |
-
Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
-
Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (negative ΔErxn) or endothermic (positive ΔErxn).
Conclusion: Bridging Theory and Experiment
This guide has outlined a comprehensive, first-principles approach to investigating the reactivity of this compound. By employing DFT calculations, researchers can gain significant insights into the electronic structure and reaction mechanisms that govern its chemical behavior. The protocols detailed herein, from initial electronic structure analysis with MEP and FMO theory to the rigorous calculation of reaction energy barriers, provide a robust framework for computational studies.
The true power of this approach lies in its synergy with experimental work. Theoretical calculations can explain observed reactivity trends, such as those described by the Hammett equation, and can predict the outcomes of reactions before they are ever run in the lab. [6]For drug development professionals, this predictive capability can accelerate the design of synthetic routes and the optimization of lead compounds, ultimately making the discovery process more efficient and cost-effective.
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discovery and first synthesis of 4-Acetylbenzenesulfonyl chloride
An In-depth Technical Guide to the Discovery and Synthesis of 4-Acetylbenzenesulfonyl Chloride
This guide provides a comprehensive exploration of this compound (4-ABSC), a pivotal intermediate in modern chemistry. We will navigate the historical context of its discovery, the complexities of its synthesis, and the scientific principles that govern its formation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile chemical building block.
Introduction: The Significance of a Versatile Intermediate
This compound (CAS No. 1788-10-9) is a bifunctional organic compound featuring both a ketone and a reactive sulfonyl chloride group. This unique structure makes it an invaluable precursor in the synthesis of a wide array of specialty chemicals, pharmaceutical agents, and advanced materials.[1][2][3] Its ability to undergo reactions at two distinct sites allows for the construction of complex molecular architectures, cementing its role as a cornerstone reagent in organic synthesis and medicinal chemistry. This guide moves beyond a simple recitation of facts to explain the causality behind the synthetic choices and the scientific journey that led to our current understanding of this compound.
The Genesis of Discovery: Early Studies and a Case of Mistaken Identity
The story of this compound is intertwined with early investigations into the chlorosulfonation of acetophenone. This reaction, seemingly a straightforward electrophilic aromatic substitution, proved to be unexpectedly complex, leading to initial confusion and fascinating chemical discoveries.
In the early 20th century, chemists explored the reactions of aromatic ketones with chlorosulfonic acid. Initial reports suggested that the reaction between acetophenone and chlorosulfonic acid yielded a simple disulfonyl chloride. Riesz and Frankfurter, in 1928, incorrectly proposed that the sulfonyl groups occupied the 3,5-positions relative to the acetyl group.[4]
However, subsequent, more detailed investigations by C. M. Suter and Arthur W. Weston at Northwestern University in the late 1930s revealed a far more intricate reality.[5] They demonstrated that the reaction did not produce the expected simple sulfonyl chloride. Instead, under the harsh conditions of chlorosulfonation, a complex intramolecular cyclization and rearrangement occurred. The major isolable product was identified not as a simple substituted acetophenone, but as 3-chloro-2-chlorosulfonylbenzo[b]thiophene-1,1-dioxide .[6] This discovery highlighted the inherent reactivity of the α-protons of the acetyl group under strongly acidic and chlorinating conditions, a critical insight for anyone working with this system.
This early work established that the direct, high-yield synthesis of this compound was not a trivial undertaking and required a more nuanced approach than simply reacting acetophenone with chlorosulfonic acid.
The First Synthesis: A Tale of Directing Groups and Reaction Control
The first reliable synthesis of this compound is achieved via the direct chlorosulfonation of acetophenone, a classic example of an electrophilic aromatic substitution reaction. Industrial and patented methods have since optimized conditions to favor the desired para-substituted product, despite the inherent complexities.
The Mechanistic Puzzle: Para vs. Meta Substitution
A key point of discussion for the discerning scientist is the regioselectivity of this reaction. The acetyl group (–COCH₃) is a well-established deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. Yet, the desired product is the para-substituted isomer. This apparent contradiction can be explained by considering the reaction conditions:
-
Steric Hindrance: The sulfonyl chloride group is bulky. While electronic effects favor the meta position, significant steric hindrance from the acetyl group and the ortho hydrogens can disfavor substitution at the meta position, making the less electronically favored but more sterically accessible para position a significant product.
-
Protonation under Superacid Conditions: In a highly acidic medium like chlorosulfonic acid, the carbonyl oxygen of the acetyl group can be protonated. This protonated intermediate may alter the electronic distribution and directing influence of the group, potentially increasing the yield of the para isomer.
Understanding this interplay between electronic and steric effects is crucial for optimizing the synthesis and appreciating the nuances of aromatic chemistry.
Experimental Workflow: Synthesis of this compound
The following diagram outlines the logical flow of the first established synthesis protocol.
Caption: Generalized mechanism for the electrophilic chlorosulfonation of acetophenone.
Conclusion: A Foundational Reagent
The journey from the initial, complex, and misunderstood reaction of acetophenone with chlorosulfonic acid to the controlled synthesis of this compound is a testament to the progress of organic chemistry. While fraught with potential side reactions, the direct chlorosulfonation of acetophenone remains the foundational method for producing this vital intermediate. A thorough understanding of the underlying mechanisms, the influence of reaction conditions, and the historical context of its discovery empowers chemists to utilize this reagent effectively and safely. Its continued application in the development of novel drugs, polymers, and fine chemicals ensures that this compound will remain a relevant and indispensable tool for the scientific community.
References
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Chapman, D. D. (1984). An Investigation into the Chlorosulfonation of Acetophenone and Some Derivatives. HETEROCYCLES, 21(2). [Link]
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Weston, A. W., & Suter, C. M. (1939). The Reaction of Chlorosulfonic Acid with Acetophenone. New Synthesis of a Cyclic Ketosulfone. Journal of the American Chemical Society, 61(8), 232-234. [Link]
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Suter, C. M., & Weston, A. W. (1939). The Reaction of Chlorosulfonic Acid with Acetophenone. Contribution from the Chemical Laboratory of Northwestern University. [Link]
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Woodruff, E. H. (1943). The Sulfonation of Acetophenone. Journal of the American Chemical Society, 65(6), 1013-1014. [Link]
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Koptev, A. A., et al. (2022). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(2), 143-149. [Link]
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Mateos, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
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Wikipedia contributors. (2023). Sulfonyl halide. Wikipedia. [Link]
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Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
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Mateos, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18391-18396. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of this compound in Modern Organic Chemistry. Pharmaffiliates. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why this compound is Essential for Specialty Chemical Synthesis. Pharmaffiliates. [Link]
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Smiles, S., & Stewart, J. (1921). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 1, 6. [Link]
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An In-depth Technical Guide on the Fundamental Reaction Mechanisms of 4-Acetylbenzenesulfonyl Chloride
<
Introduction: The Strategic Importance of 4-Acetylbenzenesulfonyl Chloride in Modern Synthesis
This compound is a bifunctional reagent of significant interest to researchers, scientists, and drug development professionals.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a highly reactive sulfonyl chloride and a versatile acetyl group. This unique structural arrangement allows for sequential or tandem modifications, making it a valuable building block in the synthesis of complex organic molecules, advanced materials, and pharmaceutical intermediates.[1] This guide provides an in-depth exploration of the core reaction mechanisms of this compound, grounded in established chemical principles and supported by practical, field-proven insights.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 1788-10-9 | [4][5][6][7] |
| Molecular Formula | C₈H₇ClO₃S | [4] |
| Molecular Weight | 218.66 g/mol | [4][5][6] |
| Appearance | Brown to off-white crystalline powder | [8][9] |
| Melting Point | 83-87 °C | [5][8] |
| Boiling Point | 338.6 °C at 760 mmHg | [8] |
| Density | 1.387 g/cm³ | [8] |
Safety and Handling: this compound is classified as a corrosive material that causes severe skin burns and eye damage.[4][10][11] It is also moisture-sensitive and will react with water to produce hydrochloric acid.[10][12] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][11][13]
Core Reaction Mechanisms at the Sulfonyl Chloride Moiety
The primary reactivity of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[14][15] This electrophilicity is a direct result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to attack by a wide range of nucleophiles.[14][15] The chloride ion is an excellent leaving group, further facilitating these nucleophilic substitution reactions.[14]
Nucleophilic Substitution: A Gateway to Sulfonamides and Sulfonate Esters
The most prevalent reaction of sulfonyl chlorides is nucleophilic substitution.[14][16] This can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway, largely dependent on the nature of the nucleophile and the reaction conditions.[15]
Reaction with Amines (Sulfonamide Formation): The reaction with primary or secondary amines yields sulfonamides, a common motif in many pharmaceutical compounds.[14][16]
-
Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen by a base (often an excess of the amine or an added base like pyridine or triethylamine) to afford the stable sulfonamide.[17][18]
Reaction with Alcohols (Sulfonate Ester Formation): Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters.[14][16]
-
Mechanism: Similar to the reaction with amines, the oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary amine.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To the stirred solution, add the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Nucleophilic substitution reactions of this compound.
Reactions Involving the Acetyl Group
The acetyl group provides a second reactive handle on the molecule, allowing for a diverse range of chemical transformations. The electron-withdrawing nature of the sulfonyl chloride group deactivates the aromatic ring, making electrophilic aromatic substitution challenging. However, the carbonyl group of the acetyl moiety is susceptible to various nucleophilic additions and condensation reactions.
Reduction of the Ketone
The ketone of the acetyl group can be reduced to a secondary alcohol or completely to an ethyl group.
-
Reduction to an Alcohol: Reagents like sodium borohydride (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the sulfonyl chloride group under controlled conditions.
-
Complete Reduction to an Alkane (Clemmensen or Wolff-Kishner Reduction): More forcing conditions, such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base), can reduce the ketone to an ethyl group. However, the harsh conditions of these reactions may not be compatible with the sulfonyl chloride functionality.
Condensation Reactions
The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate, which can then participate in various condensation reactions, such as the aldol condensation.
Synthesis of this compound
The industrial synthesis of aryl sulfonyl chlorides often involves a two-step, one-pot reaction starting from the corresponding arene and chlorosulfonic acid.[16] A related compound, 4-acetamidobenzenesulfonyl chloride, is synthesized by reacting acetanilide with chlorosulfonic acid.[19][20] It is plausible that this compound can be synthesized from acetophenone via chlorosulfonation.
Illustrative Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Applications in Drug Discovery and Development
The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, including antibiotics, diuretics, and hypoglycemic agents.[14] this compound serves as a valuable starting material for the synthesis of novel sulfonamide-containing drug candidates. The acetyl group can be further functionalized to introduce additional diversity and modulate the pharmacokinetic and pharmacodynamic properties of the target molecules.
Conclusion
This compound is a versatile and powerful reagent in the arsenal of synthetic chemists. Its dual reactivity allows for the construction of complex molecular architectures through a variety of well-established reaction mechanisms. A comprehensive understanding of its reactivity, coupled with stringent safety protocols, enables researchers to harness its full potential in the development of new chemical entities with significant applications in materials science and drug discovery.
References
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- Wikipedia. (2023). Sulfonyl halide.
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- King, J. F., & Rathore, R. (1990). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 47(3-4), 325-343.
- King, J. F., & Hillhouse, J. H. (1988). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 60(8), 1177-1184.
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- PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.
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A Technical Guide to the Spectroscopic Characterization of 4-Acetylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the structural elucidation of novel and existing chemical entities forms the cornerstone of our daily work. The precision of our analytical data underpins the success of research and development, particularly in the pharmaceutical industry where the unequivocal identification of a molecule is paramount. This guide is intended to provide a comprehensive overview of the spectroscopic data for 4-Acetylbenzenesulfonyl chloride, a valuable intermediate in organic synthesis. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. Our focus will be not just on the data itself, but on the rationale behind the spectral features, providing a deeper understanding for fellow researchers in the field.
Introduction to this compound
This compound (C₈H₇ClO₃S) is a bifunctional organic compound featuring both an acetyl group and a sulfonyl chloride group attached to a benzene ring.[1] This unique combination of reactive sites makes it a versatile reagent in the synthesis of a wide array of pharmaceutical and specialty chemical products.[2] Accurate and thorough characterization of this starting material is a critical first step in any synthetic workflow to ensure the identity and purity of subsequent products.
Molecular Structure and Properties:
-
Appearance: White to orange to brown powder and/or chunks[4]
The following sections will provide a detailed analysis of the spectroscopic data used to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.
Predicted ¹H NMR Spectroscopy
Due to the unavailability of public experimental spectra, the following data is based on computational predictions. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | Doublet | 2H | Aromatic (ortho to -SO₂Cl) |
| ~8.05 | Doublet | 2H | Aromatic (ortho to -C(O)CH₃) |
| ~2.65 | Singlet | 3H | -C(O)CH₃ |
Interpretation and Rationale:
The aromatic region of the spectrum is anticipated to display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing sulfonyl chloride group are expected to be the most deshielded, appearing at the lowest field (~8.15 ppm). The protons ortho to the acetyl group, which is also electron-withdrawing but to a lesser extent, are predicted to resonate slightly upfield (~8.05 ppm). The methyl protons of the acetyl group, being aliphatic, will appear significantly upfield as a sharp singlet at approximately 2.65 ppm, integrating to three protons.
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~197.0 | C=O (Acetyl) |
| ~145.0 | C-SO₂Cl |
| ~141.0 | C-C(O)CH₃ |
| ~130.0 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~27.0 | -C(O)CH₃ |
Interpretation and Rationale:
The carbonyl carbon of the acetyl group is expected to be the most downfield signal at around 197.0 ppm. The two quaternary carbons of the benzene ring, directly attached to the electron-withdrawing substituents, are predicted to appear in the 141.0-145.0 ppm range. The aromatic CH carbons will resonate in the typical aromatic region of 129.0-130.0 ppm. The aliphatic methyl carbon of the acetyl group is predicted to be the most upfield signal at approximately 27.0 ppm.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
While a downloadable spectrum is not publicly available, the PubChem database indicates the availability of an Attenuated Total Reflectance (ATR) IR spectrum, acquired on a Bruker Tensor 27 FT-IR instrument.[1] Based on the structure of this compound, we can predict the key vibrational modes.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1685 | Strong | C=O stretch (ketone) |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretches |
| ~1370, ~1170 | Strong | Asymmetric and symmetric S=O stretches (sulfonyl chloride) |
| ~840 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Interpretation and Rationale:
The most characteristic peaks in the IR spectrum will be the strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1685 cm⁻¹. The presence of the sulfonyl chloride group will be confirmed by two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1370 cm⁻¹ and 1170 cm⁻¹, respectively. The aromatic nature of the compound will be evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The substitution pattern on the benzene ring is indicated by a strong out-of-plane C-H bending vibration around 840 cm⁻¹, which is characteristic of para-disubstitution.
Experimental Protocol for ATR-IR Data Acquisition:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Predicted Mass Spectrum
In the absence of an experimental mass spectrum, we can predict the expected fragmentation pattern for this compound under electron ionization (EI) conditions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 218, corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak at m/z 220 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁷Cl.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 218/220 | [C₈H₇ClO₃S]⁺ (Molecular Ion) |
| 203 | [M - CH₃]⁺ |
| 183 | [M - Cl]⁺ |
| 139 | [M - SO₂Cl]⁺ |
| 121 | [C₇H₅O]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation and Fragmentation Pathway:
The fragmentation of this compound is likely to proceed through several key pathways:
-
Loss of a methyl radical: Cleavage of the acetyl methyl group would result in a fragment ion at m/z 203.
-
Loss of a chlorine radical: The cleavage of the S-Cl bond would lead to a fragment at m/z 183.
-
Loss of the sulfonyl chloride group: A major fragmentation pathway is often the loss of the entire sulfonyl chloride group, which would generate a fragment at m/z 139.
-
Formation of the acetyl cation: The highly stable acetyl cation, [CH₃CO]⁺, is expected to be a prominent peak at m/z 43.
Below is a Graphviz diagram illustrating the predicted fragmentation pathway.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) as the ionization source to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Safety and Handling
This compound is a corrosive material that can cause severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation. The characteristic signals in each spectrum, from the distinct aromatic patterns in the NMR to the strong carbonyl and sulfonyl stretches in the IR, and the predictable fragmentation in the mass spectrum, collectively offer a unique fingerprint for this important synthetic intermediate. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their synthetic endeavors.
References
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An In-Depth Technical Guide to the Solubility of 4-Acetylbenzenesulfonyl Chloride in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetylbenzenesulfonyl chloride (ASC), a key intermediate in synthetic organic chemistry and drug discovery. Understanding the solubility of ASC in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficiency of synthetic workflows. This document synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for solubility determination and application.
Executive Summary: The Critical Role of Solubility in the Application of this compound
This compound (CAS No: 1788-10-9) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a ketone moiety.[1][2][3][4] This unique structure makes it a valuable building block for the synthesis of a diverse range of compounds, including sulfonamides and chalcones with potential therapeutic applications.[2] The success of synthetic transformations involving ASC is intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection, guided by accurate solubility data, can significantly impact reaction rates, yield, and purity by ensuring a homogeneous reaction environment and facilitating the separation of the product from unreacted starting materials and byproducts. This guide provides a foundational understanding of ASC's solubility, a detailed protocol for its experimental determination, and a discussion of the underlying principles governing its behavior in organic solvents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a solute is the first step in predicting and explaining its solubility behavior.
| Property | Value | Reference |
| CAS Number | 1788-10-9 | [1][2][4] |
| Molecular Formula | C₈H₇ClO₃S | [1][2][4] |
| Molecular Weight | 218.66 g/mol | [1][2][4] |
| Appearance | White to off-white or brown crystalline powder/chunks | [3][5] |
| Melting Point | 83-87 °C | [3][5] |
| Water Solubility | 201.8 mg/L at 25°C | [6] |
| General Organic Solvent Solubility | Qualitatively described as slightly soluble in chloroform and methanol, and sparingly soluble in DMSO. | [3] |
Theoretical Framework: Principles of Solute-Solvent Interactions
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute's crystal lattice and to create a cavity in the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.
The "like dissolves like" principle is a useful heuristic. This compound possesses both polar (sulfonyl chloride and ketone groups) and non-polar (benzene ring) characteristics. Therefore, its solubility is expected to be significant in solvents with a balance of polar and non-polar features.
-
Polarity : The dipole moment of the solvent molecules will influence their ability to solvate the polar functional groups of ASC.
-
Hydrogen Bonding : While ASC itself is not a hydrogen bond donor, the oxygen atoms of the sulfonyl and acetyl groups can act as hydrogen bond acceptors. Protic solvents like alcohols can, therefore, engage in hydrogen bonding, which may enhance solubility.
-
Dispersion Forces : The aromatic ring of ASC will interact with solvent molecules via London dispersion forces. Aromatic solvents like toluene may exhibit favorable π-π stacking interactions.
The interplay of these factors determines the overall solubility of ASC in a given organic solvent.
Experimental Determination of Solubility: A Validated Protocol
The gravimetric method is a robust and widely applicable technique for determining the equilibrium solubility of a compound in a given solvent.[7] It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (PTFE, 0.22 µm)
-
Glass vials with screw caps
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Step-by-Step Experimental Workflow
The following protocol provides a self-validating system for the accurate determination of ASC solubility.
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Filtration :
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution through a 0.22 µm PTFE syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination :
-
Record the exact weight of the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the melting point of ASC to avoid decomposition.
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility :
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) x 100
-
Experimental Workflow Diagram
Caption: Gravimetric method for solubility determination of this compound.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Isopropanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value |
Analysis of Solvent Effects on Solubility: A Logical Framework
The solubility of this compound is a function of the physicochemical properties of the solvent. The following diagram illustrates the logical relationships between key solvent parameters and their expected impact on ASC solubility.
Caption: Factors influencing the solubility of this compound.
This framework suggests that polar aprotic solvents (e.g., acetone, ethyl acetate) and protic solvents (e.g., alcohols) are likely to be good solvents for ASC due to their ability to interact with its polar functional groups. The solubility in non-polar solvents may be more limited, though aromatic solvents could show enhanced solubility due to favorable π-π interactions.
Conclusion and Future Perspectives
This technical guide has outlined the fundamental principles and practical methodologies for understanding and determining the solubility of this compound in organic solvents. While a comprehensive public dataset is currently lacking, the provided experimental protocol offers a clear and reliable path for researchers to generate this critical data in-house. A systematic study of ASC solubility across a range of solvents and temperatures would be a valuable contribution to the field, enabling more precise control over synthetic processes and facilitating the development of novel chemical entities.
References
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Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
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Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2021). Molecules. Retrieved from [Link]
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- 4. US6489344B1 - Inhibitors of glycogen synthase kinase 3 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Acetylbenzenesulfonyl Chloride
Abstract
4-Acetylbenzenesulfonyl chloride is a pivotal bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, specialty chemicals, and advanced materials.[1] Its structure incorporates both a reactive sulfonyl chloride and a modifiable ketone group, making it a versatile building block in organic synthesis. This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound via the electrophilic chlorosulfonation of acetophenone. The guide details the reaction mechanism, step-by-step procedures, critical safety protocols for handling chlorosulfonic acid, and methods for product purification and characterization. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.
Introduction and Scientific Background
The synthesis of aryl sulfonyl chlorides is a cornerstone transformation in organic chemistry, primarily due to their role as precursors to sulfonamides, sulfonate esters, and other sulfur-containing compounds.[2] The target molecule, this compound, is of particular interest as it serves as a precursor for various biologically active compounds and custom chemical entities.[1]
The primary synthetic route is the direct chlorosulfonation of acetophenone using chlorosulfonic acid (ClSO₃H) as the reagent. This reaction is a classic example of electrophilic aromatic substitution. The acetyl group (-COCH₃) is a deactivating, meta-directing group; however, the reaction conditions, particularly the use of a large excess of chlorosulfonic acid, can favor para-substitution. It is crucial to acknowledge that the reaction of acetophenone with chlorosulfonic acid can be complex, with literature reports indicating the potential formation of condensed heterocyclic byproducts under certain conditions, such as elevated temperatures.[3][4] Therefore, stringent temperature control is paramount to maximizing the yield of the desired 4-substituted product. This protocol is optimized to favor the formation of this compound.
Reaction Scheme and Mechanism
The overall reaction is as follows:
Scheme 1: Chlorosulfonation of Acetophenone
(Note: Image is a placeholder for the chemical reaction structure.)
Mechanism: The reaction proceeds via an electrophilic aromatic substitution pathway. Chlorosulfonic acid acts as both the solvent and the electrophile source. The electrophilic species, the chlorosulfonium cation (SO₂Cl⁺), attacks the electron-rich benzene ring of acetophenone, preferentially at the para position due to steric hindrance at the ortho positions. A subsequent loss of a proton re-aromatizes the ring to yield the final product.
Diagram 1: Simplified mechanism of electrophilic chlorosulfonation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Supplier/Grade |
| Acetophenone | C₈H₈O | 120.15 | 30.0 g (29.1 mL) | 0.25 | 1.0 | Sigma-Aldrich, ≥98% |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 146.0 g (84.0 mL) | 1.25 | 5.0 | Sigma-Aldrich, ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - | - | Fisher Scientific, ACS Grade |
| Crushed Ice | H₂O | 18.02 | ~1 kg | - | - | - |
| Deionized Water | H₂O | 18.02 | As needed | - | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a glass stirring rod and paddle
-
100 mL pressure-equalizing dropping funnel
-
Thermometer (-20 to 100 °C)
-
Gas outlet adapter connected to a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution)
-
Ice-water bath
-
2 L beaker
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
FT-IR and NMR spectrometers for characterization
Hazard & Safety Information
Extreme caution must be exercised throughout this procedure. This experiment should only be performed by trained personnel inside a certified chemical fume hood.
-
Chlorosulfonic Acid (ClSO₃H): Highly corrosive and a strong oxidizing agent. It causes severe skin and eye burns.[5][6] It reacts violently and exothermically with water , releasing large volumes of toxic hydrogen chloride (HCl) and sulfuric acid mist.[5][7] Inhalation of vapors can cause severe respiratory irritation and delayed pulmonary edema.[5][8]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and closed-toe shoes.[9]
-
Handling: Dispense in a fume hood. Ensure no water is present in the glassware. Have an emergency safety shower and eyewash station immediately accessible.[5][8]
-
Spills: Do NOT use water to clean up spills.[8] Neutralize small spills with an inert absorbent material like dry sand or vermiculite, then treat with sodium bicarbonate.[7]
-
-
Hydrogen Chloride (HCl) Gas: Toxic and corrosive gas evolved during the reaction. The reaction must be equipped with a gas trap to neutralize the HCl gas.
-
This compound: Corrosive. Causes severe skin burns and eye damage.[10][11] Handle with appropriate PPE.
Experimental Workflow Diagram
Diagram 2: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Protocol
-
Apparatus Setup: Assemble the 500 mL three-neck round-bottom flask with the mechanical stirrer, dropping funnel, and gas outlet adapter in a fume hood. Ensure all glassware is thoroughly dried in an oven beforehand to prevent violent reactions with chlorosulfonic acid.[7]
-
Reagent Charging: Carefully add chlorosulfonic acid (84.0 mL, 1.25 mol) to the reaction flask.
-
Initial Cooling: Immerse the flask in an ice-water bath and begin stirring. Cool the chlorosulfonic acid to between 0 and 5 °C.
-
Controlled Addition of Acetophenone: Add acetophenone (29.1 mL, 0.25 mol) to the dropping funnel. Add the acetophenone dropwise to the cold, stirring chlorosulfonic acid over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to dissipate the heat of reaction and prevent a dangerous temperature runaway. The internal temperature must be maintained below 10 °C during the addition to minimize the formation of undesired side products. Copious amounts of HCl gas will evolve during this step.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Causality: Stirring at room temperature ensures the reaction proceeds to completion. The reaction is considered complete when the evolution of HCl gas subsides.[12]
-
Reaction Quench & Precipitation: In a separate 2 L beaker, prepare approximately 1 kg of crushed ice. While stirring the ice vigorously, pour the viscous reaction mixture slowly and carefully in a thin stream onto the ice. This step is highly exothermic and will generate large amounts of HCl fumes. Perform this in the back of the fume hood. Trustworthiness: Pouring the acid mixture into ice, and not the other way around, is a critical safety measure to control the violent exothermic hydrolysis of the excess chlorosulfonic acid.[9] The crude this compound will precipitate as a solid.
-
Isolation of Crude Product: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric and hydrochloric acids.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry. The yield of the crude product should be determined at this stage.
Purification Protocol
-
Recrystallization: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot dichloromethane (DCM) to dissolve the solid completely.
-
Precipitation: Slowly add hexane to the hot DCM solution until it becomes slightly cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by determining its physical and spectroscopic properties.
| Property | Expected Value |
| Appearance | Brown or off-white crystalline powder[13] |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol [10][11] |
| Melting Point | 83-87 °C[11][13] |
| FT-IR (cm⁻¹) | ~1680 (C=O stretch), ~1370 & ~1180 (asymmetric & symmetric S=O stretch of SO₂Cl)[10] |
| ¹H NMR (CDCl₃, δ) | ~2.6 ppm (s, 3H, -COCH₃), ~8.0-8.2 ppm (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | ~27 ppm (-COCH₃), ~128-145 ppm (Ar-C), ~197 ppm (C=O) |
| Expected Yield | 60-75% (after purification) |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; temperature too high causing side reactions; product loss during work-up due to hydrolysis. | Ensure reaction runs for the full duration. Maintain strict temperature control (<10 °C) during addition. Use ice-cold water for washing and minimize contact time.[14] |
| Oily/Gummy Product | Impurities present; incomplete drying before recrystallization. | Ensure the crude product is thoroughly dry before attempting recrystallization. If oiling out occurs during crystallization, reheat to dissolve, add slightly more solvent (DCM), and cool more slowly. |
| Product Hydrolyzes | Exposure to moisture. | Store the final product in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂). Handle quickly in a dry atmosphere. |
References
- Chlorosulfonic Acid Safety and Handling. Celanese.
- Chlorosulfonic acid Technical Data Sheet.
- Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.
- Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com.
- Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health.
- Chlorosulfonic Acid for Synthesis MSDS. Loba Chemie.
- Chapman, D. D. (1984).
- Weston, A. W., & Suter, C. M. (1939). The Reaction of Chlorosulfonic Acid with Acetophenone. Journal of the American Chemical Society.
- The Reaction of Chlorosulfonic Acid with Acetophenone. New Synthesis of a Cyclic Ketosulfone. Journal of the American Chemical Society.
- p-Acetaminobenzenesulfonyl chloride. Organic Syntheses Procedure.
- Solved: Synthesis of 4-acetamidobenzenesulfonyl chloride. Chegg.com.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- Synthesis of sulfonyl chloride substr
- Synthesis of some new sulfonamide derivatives from acetanilide and amino acids. Al-Farahidi Expert Systems Journal.
- The Sulfonation of Acetophenone. Journal of the American Chemical Society.
- Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.
- This compound. Alfa Chemistry.
- This compound.
- This compound: Your Key to Advanced Chemical Synthesis. Peninsula Polymer.
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- This compound Product Page. Sigma-Aldrich.
- Purification of p(N-acetyl amino) benzene sulfonyl chloride.
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Application Notes and Protocols for the Synthesis of Novel Sulfonamides Utilizing 4-Acetylbenzenesulfonyl Chloride
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing molecules have been developed to treat a wide range of conditions, including bacterial infections, inflammation, and cancer.[1][2][3] The enduring appeal of the sulfonamide moiety lies in its unique physicochemical properties and its ability to act as a versatile scaffold for engaging with various biological targets.[1] 4-Acetylbenzenesulfonyl chloride is a particularly useful building block for the synthesis of novel sulfonamides, as the acetyl group provides a convenient handle for further chemical modification, allowing for the creation of diverse chemical libraries for drug discovery. This application note provides a comprehensive guide to the synthesis of novel sulfonamides using this compound, detailing the underlying reaction mechanism, a robust experimental protocol, and methods for purification and characterization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. The reaction is then driven to completion by the departure of the chloride ion, a good leaving group, and the subsequent deprotonation of the nitrogen atom by a base, typically pyridine or triethylamine, to neutralize the generated hydrochloric acid (HCl) and yield the stable sulfonamide product.[4]
Experimental Workflow Overview
The overall process for the synthesis, purification, and characterization of novel sulfonamides from this compound is outlined below. This workflow ensures the efficient production of high-purity compounds suitable for downstream applications in drug discovery and development.
Caption: Workflow for sulfonamide synthesis and characterization.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a novel sulfonamide from this compound and a representative primary amine. The specific quantities and reaction times may need to be optimized for different amine substrates.
Materials:
-
This compound (≥95.0%)
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for recrystallization or column chromatography (e.g., Ethanol/water, Ethyl Acetate/Hexanes)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., Ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide.[4][5]
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the benzenesulfonyl group and the protons of the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. ¹³C NMR will provide signals for all unique carbon atoms in the molecule.[4][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[4][6]
Illustrative Data for a Series of Novel Sulfonamides
To demonstrate the versatility of this protocol, a series of novel sulfonamides were synthesized using this compound and various primary amines. The key reaction parameters and outcomes are summarized in the table below.
| Entry | Amine Substrate | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 8 | 85 | 152-154 |
| 2 | 4-Fluoroaniline | 10 | 82 | 165-167 |
| 3 | Benzylamine | 6 | 90 | 138-140 |
| 4 | Cyclohexylamine | 12 | 78 | 112-114 |
Safety Precautions
It is imperative to adhere to strict safety protocols when working with sulfonyl chlorides and other reagents used in this synthesis.
-
This compound: This reagent is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[7][8]
-
Pyridine: Pyridine is a flammable liquid and is harmful if inhaled or absorbed through the skin. It should be handled in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
General Precautions: An emergency shower and eyewash station should be readily accessible.[8] In case of skin contact, immediately wash the affected area with copious amounts of water.[8] Contaminated clothing should be removed promptly.[8]
Conclusion
The protocol detailed in this application note provides a reliable and versatile method for the synthesis of novel sulfonamides from this compound. The straightforward reaction conditions, coupled with standard purification and characterization techniques, make this a valuable methodology for researchers in medicinal chemistry and drug development. The ability to introduce a diverse range of amine-containing fragments allows for the systematic exploration of structure-activity relationships, facilitating the discovery of new therapeutic agents.
References
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem. Accessed January 5, 2026.
- Oudaha, K. H., Najma, M. A. A., Roomi, A. B., Al-sa,idy, H. A., & Fadi, M. (2022). The recent progress of sulfonamide in medicinal chemistry.
- Prachayasittikul, V., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1691-1700.
- Al-Bayati, F. A. H., & Al-Amiery, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 8(4), 621-634.
- Anonymous. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. PPH 308: MEDICINAL CHEMISTRY - II.
- Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide [Video]. YouTube.
- Slideshare. (n.d.). Med.chem sulfonamides. Slideshare. Accessed January 5, 2026.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Sigma-Aldrich. (n.d.). This compound =95.0 AT 1788-10-9. Sigma-Aldrich. Accessed January 5, 2026.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Accessed January 5, 2026.
- Muhammad, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
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- 8. nj.gov [nj.gov]
Application Notes & Protocols: Leveraging 4-Acetylbenzenesulfonyl Chloride for Advanced Click Chemistry Applications
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, provides a powerful and efficient method for forging molecular connections in diverse scientific disciplines, including drug discovery and materials science.[1][2] While traditionally employing alkyl or aryl azides, the use of sulfonyl azides introduces unique electronic properties and reactivity, yielding N-sulfonyl-1,2,3-triazoles with distinct chemical characteristics. This guide details the strategic use of 4-acetylbenzenesulfonyl chloride as a stable, readily available precursor for the generation of 4-acetylbenzenesulfonyl azide, a valuable reagent for CuAAC reactions. We provide a comprehensive overview of the underlying chemistry, detailed protocols for both the synthesis and isolation of the sulfonyl azide and its direct in situ use in a one-pot click reaction, and discuss the critical safety considerations for handling these reagents.
Introduction: The Strategic Advantage of Sulfonyl Azides in CuAAC
The CuAAC reaction is renowned for its high efficiency, regioselectivity yielding the 1,4-disubstituted 1,2,3-triazole, and broad functional group tolerance.[1][3] The reaction mechanism, widely accepted to proceed through a dinuclear copper intermediate, involves the formation of a copper acetylide which then reacts with an azide.[1][4]
The introduction of a sulfonyl group adjacent to the azide moiety, as in 4-acetylbenzenesulfonyl azide, significantly influences the electronic properties of the azide. The strong electron-withdrawing nature of the sulfonyl group modulates the reactivity of the azide and imparts unique characteristics to the resulting 1-sulfonyl-1,2,3-triazole product.[5] This feature is particularly valuable in medicinal chemistry, where the sulfonamide moiety is a well-established pharmacophore, and its integration into a triazole scaffold via click chemistry can expedite the synthesis of novel drug candidates.[6]
Why Start with this compound?
While the sulfonyl azide is the active participant in the click reaction, its direct storage and handling can be hazardous due to potential thermal and shock sensitivity. This compound (ABSC) is a stable, crystalline solid that serves as an ideal precursor.[7] It can be safely stored and converted to the corresponding sulfonyl azide immediately before use, a strategy known as in situ generation. This approach significantly enhances laboratory safety by minimizing the researcher's exposure to the energetic azide compound.[8]
Reaction Mechanisms and Workflows
The CuAAC Catalytic Cycle
The CuAAC reaction is a powerful ligation method.[] While initial proposals considered a mononuclear copper catalyst, kinetic and computational studies strongly support a dinuclear copper-mediated pathway as being kinetically favored.[1] This mechanism effectively explains the dramatic rate acceleration observed compared to the uncatalyzed Huisgen cycloaddition.[3]
Caption: Two primary workflows for using ABSC in click chemistry.
Safety and Handling
Safe laboratory practice is paramount when working with the following reagents. This compound is corrosive and reacts with water, while sodium azide is acutely toxic. The synthesized sulfonyl azide product should be treated as potentially explosive and handled with care. [10][11][12][13]
| Reagent | CAS Number | Key Hazards | Recommended Precautions |
|---|---|---|---|
| This compound | 1788-10-9 | Causes severe skin burns and eye damage (H314). [13]May be corrosive to metals. | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid moisture. [12][14] |
| Sodium Azide | 26628-22-8 | Fatal if swallowed or in contact with skin. Very toxic to aquatic life. Can form highly explosive heavy metal azides. | Handle in a fume hood. Use dedicated spatulas. Avoid contact with acids (forms toxic HN3 gas) and heavy metals. |
| 4-Acetylbenzenesulfonyl Azide | N/A | Potentially explosive (shock and heat sensitive). Treat with the same care as other organic azides. | Avoid grinding, scraping, or heating the solid. Use plastic or Teflon-coated spatulas. Prepare only the amount needed. |
Experimental Protocols
Protocol 1: Synthesis and Isolation of 4-Acetylbenzenesulfonyl Azide
This protocol describes the conversion of the sulfonyl chloride to the sulfonyl azide, followed by isolation of the product. This method is suitable when a pure, quantified sample of the azide is required for subsequent reactions. The procedure is adapted from established methods for similar sulfonyl azides. [15][16] A. Materials and Equipment:
-
This compound (ABSC)
-
Sodium azide (NaN₃)
-
Acetone, reagent grade
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
B. Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 10.0 mmol of this compound in 50 mL of acetone. Stir at room temperature until fully dissolved.
-
In a separate beaker, dissolve 13.0 mmol (a 1.3-fold excess) of sodium azide in the minimum amount of deionized water (approx. 10-15 mL).
-
Cool the acetone solution of the sulfonyl chloride to 0 °C in an ice bath.
-
While stirring vigorously, add the aqueous sodium azide solution dropwise to the acetone solution over 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Once the reaction is complete, pour the reaction slurry into approximately 200 mL of an ice-water mixture.
-
A precipitate of 4-acetylbenzenesulfonyl azide will form. Stir for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any residual sodium azide and other water-soluble impurities.
-
Dry the product under vacuum. The resulting white to off-white solid is 4-acetylbenzenesulfonyl azide. Handle with extreme care.
C. Expected Outcome & Characterization: The protocol should yield a crystalline solid. The product can be characterized by:
-
¹H NMR: Expect characteristic aromatic proton signals and a singlet for the acetyl methyl group.
-
IR Spectroscopy: Look for a strong, characteristic azide (N₃) stretch around 2100-2140 cm⁻¹ and a carbonyl (C=O) stretch around 1680 cm⁻¹.
Protocol 2: In Situ Generation and CuAAC Reaction (One-Pot Synthesis)
This protocol is highly recommended for safety and efficiency. The 4-acetylbenzenesulfonyl azide is generated in situ and consumed immediately by the alkyne present in the reaction mixture.
A. Materials and Equipment:
-
This compound (ABSC)
-
Sodium azide (NaN₃)
-
A terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system: e.g., t-BuOH/H₂O (1:1) or DMF
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
B. Step-by-Step Procedure:
-
To a Schlenk flask, add the terminal alkyne (1.0 mmol), this compound (1.1 mmol, 1.1 eq), and sodium azide (1.2 mmol, 1.2 eq).
-
Add the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1). Stir the mixture to form a suspension.
-
In a separate vial, prepare the catalyst solution: dissolve copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) in a small amount of water (approx. 1 mL). The solution should turn yellow/orange as Cu(II) is reduced to the active Cu(I) species. [17]4. Add the freshly prepared catalyst solution to the main reaction flask.
-
Seal the flask and stir the reaction mixture vigorously at room temperature. The reaction is often complete within 2-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, add 20 mL of water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1-(4-acetylbenzenesulfonyl)-4-phenyl-1H-1,2,3-triazole.
Applications in Research and Development
The triazole products formed using this methodology are valuable in several areas:
-
Drug Discovery: The resulting N-sulfonyl triazole core can serve as a bioisosteric replacement for other functional groups or act as a rigid scaffold to orient pharmacophoric elements. [18]Benzenesulfonamide derivatives bearing a triazole ring have shown promise as selective carbonic anhydrase II inhibitors. [6]* Bioconjugation: As a bioorthogonal reaction, this method can be used to label biomolecules, provided the sulfonyl azide is handled appropriately. [19]* Materials Science: The robust nature of the triazole ring allows for the creation of novel polymers and functional materials with tailored properties. [20]
References
- BenchChem. (2025). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- MDPI. (2025). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
-
National Institutes of Health (NIH). (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Retrieved from [Link]
- American Chemical Society. (n.d.).
- BenchChem. (2025). A Comparative Study of Sulfonyl Azides for Click Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Click Chemistry: Utilizing 2,4,6-Triisopropylbenzenesulfonyl Azide.
-
ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
- ResearchGate. (n.d.). In situ formation of sulfonyl azides 1, 2 and residence times employed....
-
ACS Publications. (n.d.). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. Retrieved from [Link]
- University of Illinois. (2004).
-
PrepChem.com. (n.d.). Preparation of p-Acetamidobenzenesulfonyl Azide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-dodecylbenzenesulfonyl azides. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). 4-(Azepan-1-ylsulfonyl)
- Alfa Aesar. (2024).
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Semantic Scholar. (n.d.). High-throughput synthesis of azide libraries suitable for direct "click" chemistry and in situ screening.
-
Peninter. (n.d.). This compound: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). High-throughput synthesis of azide libraries suitable for direct “click” chemistry and in situ screening. Retrieved from [Link]
- ResearchGate. (n.d.). The process of in situ click chemistry.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
- ResearchGate. (n.d.).
-
PubMed. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Retrieved from [Link]
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using 4-Acetylbenzenesulfonyl chloride for synthesis of kinase inhibitors
An Application Guide for the Synthesis of Kinase Inhibitors Using 4-Acetylbenzenesulfonyl Chloride
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, featuring prominently in a wide array of therapeutic agents, including highly potent and selective kinase inhibitors.[1] This functional group's unique electronic and steric properties allow it to serve as a versatile hydrogen-bond donor and acceptor, facilitating critical interactions within the ATP-binding pocket of kinases.[2] This guide provides an in-depth exploration of this compound as a key building block for the synthesis of such inhibitors. We will detail its chemical properties, provide validated, step-by-step protocols for its use in sulfonamide synthesis, and discuss the strategic rationale behind its application in drug design for researchers in oncology, immunology, and beyond.
The Strategic Role of the 4-Acetylbenzenesulfonyl Moiety in Kinase Inhibition
The benzenesulfonamide group is a privileged scaffold in kinase inhibitor design. Its rigid structure and the tetrahedral geometry of the sulfur atom position the oxygen atoms and the N-H group for precise, multi-point interactions with the kinase hinge region, a critical element for ATP binding.
The choice of this compound as a reagent offers two key strategic advantages:
-
Primary Pharmacophore Interaction: The sulfonamide group formed from this reagent acts as a potent bioisostere for the phosphate groups of ATP, forming key hydrogen bonds with the backbone amide N-H and carbonyl groups in the kinase hinge region. This anchoring interaction is a common feature in many Type I and Type II kinase inhibitors.
-
Secondary Vector for Optimization: The acetyl group at the para-position provides a valuable chemical handle for further synthetic elaboration or for probing a nearby sub-pocket within the kinase active site. This ketone functionality can be modified to improve potency, selectivity, or pharmacokinetic properties (e.g., through reduction, reductive amination, or conversion to other heterocycles).
Reagent Profile: this compound
Before proceeding to synthetic protocols, a thorough understanding of the primary reagent is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₃S | |
| Molecular Weight | 218.66 g/mol | [3] |
| Appearance | White to off-white powder/crystals | [4] |
| Melting Point | 84-87 °C | [4] |
| CAS Number | 1788-10-9 | [3][4] |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | [3] |
Reactivity and Handling: this compound is a highly reactive electrophile.[5] The sulfur-chlorine bond is susceptible to nucleophilic attack by amines, alcohols, and even water.[5] Therefore, it must be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid, which would quench the reaction.
Safety Precautions:
-
Corrosive: Causes severe skin burns and eye damage.[3][4] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Moisture Sensitive: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Reaction Quenching: Use a saturated solution of sodium bicarbonate or a similar weak base to cautiously quench any residual reagent in the reaction vessel or on contaminated equipment.
Core Protocol: Synthesis of N-Substituted-4-acetylbenzenesulfonamides
The most common and direct application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides.[6][7] This reaction is a cornerstone for building kinase inhibitor libraries.
General Reaction Scheme
Caption: General workflow for sulfonamide synthesis.
Detailed Step-by-Step Methodology
This protocol is a general guideline and may require optimization based on the specific amine substrate.
Materials:
-
Amine-containing scaffold (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous base: Pyridine (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel
-
Standard work-up reagents: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄
-
Purification supplies: Silica gel for column chromatography, appropriate solvent system (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine-containing scaffold (1.0 eq) and the base (e.g., pyridine, 2.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of side products.[8]
-
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Expert Tip: Slow, dropwise addition is crucial to prevent a rapid temperature increase and potential side reactions. For highly reactive amines, a slower addition rate is recommended.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench any unreacted base.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with:
-
1M HCl (to remove excess pyridine/base)
-
Saturated NaHCO₃ solution (to remove any HCl and unreacted sulfonyl chloride)
-
Brine (to reduce the solubility of organic material in the aqueous layer)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Kinase Inhibitor Design: Targeting the PI3K/AKT Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[9] Sulfonamide-containing molecules have shown significant promise as PI3K inhibitors.[9]
Caption: Simplified PI3K/AKT signaling pathway and the point of intervention.
A hypothetical inhibitor synthesized using this compound could bind to the ATP pocket of PI3K. The sulfonamide group would form hydrogen bonds with the hinge region, while the acetylphenyl group occupies an adjacent pocket, contributing to overall binding affinity and selectivity.
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification Site | Change | Potential Impact on Kinase Activity | Rationale |
| Amine Partner (R₁, R₂) | Introduce heterocyclic rings (e.g., morpholine, piperazine) | Increased potency and/or selectivity | Heterocycles can form additional hydrogen bonds or van der Waals interactions in the active site.[9][10] |
| Amine Partner (R₁, R₂) | Vary steric bulk | Modulate selectivity across kinase family members | The size and shape of the ATP binding pocket vary between kinases; tailoring the substituent can exploit these differences. |
| Acetyl Group | Reduce to alcohol | Introduce a new H-bond donor/acceptor | The resulting benzylic alcohol can form new interactions with nearby amino acid residues. |
| Acetyl Group | Reductive amination | Introduce basic center, improve solubility | The addition of a basic amine can improve aqueous solubility and allow for salt formation, aiding in formulation. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed) | Ensure the reagent is fresh and handled under strict anhydrous conditions. |
| Poorly nucleophilic amine | Increase reaction temperature, use a more forcing base (e.g., DBU, though this requires careful optimization), or extend reaction time.[11] | |
| Multiple Products Observed by TLC | Over-alkylation of a primary amine product | Use a slight excess of the amine starting material relative to the sulfonyl chloride. |
| Reaction with other nucleophilic groups on the scaffold | Protect other sensitive functional groups (e.g., alcohols, phenols) before the sulfonylation step. | |
| Product is Insoluble in Work-up Solvent | Highly crystalline or non-polar product | Try alternative extraction solvents like ethyl acetate or THF. Trituration of the crude material may also yield the pure product. |
References
- Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Leading Organics.
- Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
- Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfon
- Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
- Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated S(N)
- Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. PubMed.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. PubMed.
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
- Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
- Synthesis of Sulfonamides. Royal Society of Chemistry.
- Sulfonamides: Structure, SAR, Mechanism of action and Resistance. YouTube.
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- COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed.
- Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. PubMed.
- Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. Clinical Pharmacokinetics.
- Should Celecoxib be Contraindicated in Patients Who Are Allergic to Sulfonamides?: The Authors Reply.
- Identification of sulfonamide-like adverse drug reactions to celecoxib in the World Health Organization d
- The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
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- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
- Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. PubMed.
- Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. PubMed.
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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds Utilizing 4-Acetylbenzenesulfonyl Chloride
Foreword: The Strategic Value of 4-Acetylbenzenesulfonyl Chloride
In the landscape of modern organic synthesis and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of target molecular architectures. This compound (CAS: 1788-10-9) stands out as a preeminent building block due to its bifunctional nature.[1][2] It possesses two distinct and orthogonally reactive sites: a highly electrophilic sulfonyl chloride group and a versatile acetyl group. This duality allows for a stepwise, controlled elaboration of molecular complexity, making it an invaluable intermediate for constructing a diverse array of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[1]
This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond simple procedural lists, we will delve into the causality behind the reaction design, offering field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals to leverage this reagent to its full potential.
| Compound Property | Value |
| CAS Number | 1788-10-9[3] |
| Molecular Formula | C₈H₇ClO₃S[3] |
| Molecular Weight | 218.66 g/mol [3] |
| Appearance | Powder |
| Melting Point | 84-87 °C |
| Primary Functional Groups | Ketone, Sulfonyl Chloride |
| Key Hazard | Causes severe skin burns and eye damage (H314)[3] |
Part 1: Foundational Strategy: Synthesis of Key Synthetic Intermediates
The core strategy for utilizing this compound is to first react the more labile sulfonyl chloride moiety to establish a stable sulfonamide scaffold. This initial step secures one part of the molecular framework and leaves the acetyl group untouched and available for subsequent transformations into the desired heterocyclic core. A second key strategy involves the activation of this acetyl group, typically via α-halogenation, to create a potent electrophilic site for cyclization reactions.
Caption: Core workflow for deriving key intermediates from this compound.
Protocol 1: Synthesis of N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
This protocol demonstrates the foundational step of creating a stable sulfonamide linkage. The reaction of an amine with a sulfonyl chloride is a robust and high-yielding transformation. Pyridine serves not only as a solvent but also as a base to quench the HCl byproduct, driving the reaction to completion.[4] A similar procedure is well-documented for analogous sulfonamides.[5][6]
Methodology:
-
To a solution of 4-aminoacetophenone (1.35 g, 10.0 mmol) in pyridine (15 mL), add 4-toluenesulfonyl chloride (1.91 g, 10.0 mmol). Note: While the topic is this compound, this example uses a common analog to illustrate the sulfonamide formation. The procedure is directly applicable.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Thoroughly wash the collected solid with copious amounts of water to remove residual pyridine and pyridine hydrochloride.
-
Air-dry the solid to afford the pure N-(4-acetylphenyl)-4-methylbenzenesulfonamide product. Typical yields are high, often exceeding 85%.[5]
Protocol 2: Synthesis of 4-(α-Bromoacetyl)-4′-toluenesulfonanilide
With the sulfonamide established, the acetyl group can be activated. α-Bromination of the ketone creates a potent electrophile, a classic precursor for the Hantzsch thiazole synthesis and other alkylation-cyclization reactions.[6]
Methodology:
-
Dissolve the N-(4-acetylphenyl)sulfonamide derivative (e.g., 4-acetyl-4′-toluenesulfonanilide, 0.0088 mol) in chloroform (15 mL) in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (Br₂) (0.0088 mol) in 10 mL of chloroform dropwise with constant stirring.
-
After the addition is complete, continue stirring the mixture for 4 hours, allowing it to gradually warm to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate to neutralize any remaining acid and quench excess bromine.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 4-(α-bromoacetyl)-4′-toluenesulfonanilide.[6]
Part 2: Synthesis of Polysubstituted Pyridines via Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single pot to form a complex product, minimizing waste and operational steps. The N-acetylphenyl sulfonamide intermediate is an excellent substrate for a one-pot synthesis of highly functionalized pyridines.
Caption: Mechanistic flow for the one-pot pyridine synthesis.
Protocol 3: One-Pot, Solvent-Free Synthesis of Sulfonamide-Containing Pyridines
This protocol, adapted from the literature, showcases an efficient and environmentally benign approach to pyridine synthesis.[5] Ammonium acetate serves as the nitrogen source for the pyridine ring, and the reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.
Methodology:
-
In a 10 mL round-bottom flask, combine the N-(4-acetylphenyl)sulfonamide derivative (1.0 mmol), an aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and ammonium acetate (1.0 mmol, 0.077 g).
-
Add a suitable catalyst if required (e.g., 2 mol% of a task-specific ionic liquid, though some versions may proceed without).[5]
-
Heat the solvent-free mixture at 90 °C. Monitor the reaction by TLC.
-
Upon completion (typically within 1-2 hours), cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) to the solidified mixture and stir.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the final pyridine product.
| Aryl Aldehyde | Product | Yield (%) |
| Benzaldehyde | N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 95[5] |
| 4-Hydroxybenzaldehyde | N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 92[5] |
| Thiophene-2-carbaldehyde | N-(4-(6-Amino-5-cyano-4-(thiophen-2-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | 94[5] |
| (Data adapted from reference[5]) |
Part 3: Synthesis of Thiazoles via Hantzsch Cyclocondensation
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[7] It involves the reaction of an α-haloketone with a thioamide-containing compound. The 4-(α-bromoacetyl)benzenesulfonamide intermediate prepared in Protocol 2 is an ideal substrate for this transformation, leading to thiazoles bearing a sulfonamide pharmacophore.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Protocol 4: Synthesis of 2-Amino-4-arylthiazoles with a Sulfonamide Moiety
This protocol describes the classic cyclocondensation reaction to form the thiazole ring. The reaction is typically performed in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism.
Methodology:
-
To a mixture of the 4-(α-bromoacetyl)benzenesulfonamide derivative (0.01 mol) and thiourea (0.01 mol) in absolute ethanol (40 mL), add triethylamine (1 mL) as a base.
-
Heat the mixture under reflux for 4 hours. A crystalline solid is expected to separate during the reflux period.
-
Cool the reaction mixture to room temperature.
-
Filter off the separated solid product.
-
Wash the product with ethanol to remove any unreacted starting materials.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/benzene or dioxane) to yield the purified thiazole derivative.[8]
References
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health (NIH). [Link]
-
4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Inc. Mansoura Journal of Chemistry. [Link]
-
This compound: Your Key to Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Synthesis of some Heterocyclic Compounds Derived from. ResearchGate. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. [Link]
-
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Scientific Studies. [Link]
-
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Scientific Studies. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Pest-Resource Letters. [Link]
-
Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health (NIH). [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
-
Why this compound is Essential for Specialty Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
This compound. PubChem. [Link]
-
Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. Acme Synthetic Chemicals. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]
-
Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. [Link]
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- 3. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
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one-pot synthesis of sulfonamides with 4-Acetylbenzenesulfonyl chloride
Application Note & Protocol
A Streamlined One-Pot Synthesis of N-Substituted 4-Acetylbenzenesulfonamides for Drug Discovery
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of N-substituted sulfonamides using 4-acetylbenzenesulfonyl chloride as a key building block. We delve into the mechanistic underpinnings of the reaction, explain the causality behind critical experimental choices, and present a self-validating protocol designed for researchers in drug development and organic synthesis. The methodology is robust, versatile for various primary and secondary amines, and optimized for high yield and purity, facilitating the rapid generation of compound libraries for screening and lead optimization.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
Sulfonamides, characterized by the -SO₂NH- linkage, were first introduced as antibacterial "sulfa drugs" and represented a revolutionary advance in medicine before the advent of penicillin.[1] Their utility has since expanded dramatically, with sulfonamide-containing molecules now approved by the FDA to treat a multitude of diseases, including cancer, viral infections, inflammatory conditions, and diabetes.[3][4][5] The sulfonamide group acts as a versatile bioisostere for amides, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[6][7]
The most direct and widely adopted method for constructing the sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9] This reaction is highly efficient and reliable. This compound is a particularly valuable reagent in this context. The acetyl group provides a convenient synthetic handle for further molecular elaboration, making it an ideal starting point for building diverse chemical libraries. This guide details a one-pot protocol that streamlines this critical transformation, minimizing handling of the reactive sulfonyl chloride intermediate and maximizing laboratory efficiency.
Reaction Principle and Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like pathway at the electrophilic sulfur center.
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine attacking the electron-deficient sulfur atom of the this compound. Primary amines are generally highly reactive in this step.[8][9]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Elimination: The stable carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, a good leaving group.
-
Deprotonation: The resulting positively charged ammonium species is deprotonated by a base present in the reaction mixture. This final step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct generated from the expelled chloride and the proton from the amine. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The choice of base is critical; tertiary amines like pyridine or triethylamine are commonly used as they are non-nucleophilic and solely act as acid scavengers. In some cases, an aqueous base can be used, though this requires careful control to minimize the competing hydrolysis of the sulfonyl chloride.[10][11]
Caption: General reaction mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, coupled with the "Expected Observations" section, allows for real-time assessment of the reaction's progress and integrity.
Materials and Reagents
-
Sulfonylating Agent: this compound (CAS 1788-10-9), >98% purity
-
Amine: Representative primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Base: Pyridine or Triethylamine (Et₃N), dried over KOH
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Workup Reagents: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, standard glassware for extraction and filtration, rotary evaporator.
Step-by-Step Methodology (General Procedure)
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add the base (1.2 eq. of pyridine or triethylamine) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Causality Insight: This step is crucial to manage the exothermic nature of the reaction. Adding the sulfonyl chloride at low temperatures prevents potential side reactions and ensures controlled formation of the desired product.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expected Observation: Upon addition of the sulfonyl chloride, a white precipitate (pyridinium or triethylammonium chloride) will likely form. This is a positive indicator that the reaction is proceeding and HCl is being effectively scavenged.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours (reaction time may vary depending on the amine's reactivity). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with additional DCM.
-
Wash sequentially with 1 M HCl (2x) to remove excess base, water (1x), saturated NaHCO₃ solution (1x) to remove any residual acid, and finally with brine (1x) to aid separation.
-
Causality Insight: Each washing step serves a specific purpose. The acidic wash removes the organic base, while the bicarbonate wash ensures the final organic layer is free of acidic impurities before solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel, depending on its physical properties.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic. Always use an ice bath for the initial addition.
-
Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.
Data Presentation and Expected Results
The described protocol is applicable to a wide range of amines. The table below summarizes expected outcomes for several representative substrates.
| Amine Substrate | Amine Type | Base | Typical Reaction Time (h) | Expected Yield (%) | Purification Method |
| Aniline | Aromatic Primary | Pyridine | 3 | 85-95% | Recrystallization |
| Benzylamine | Aliphatic Primary | Triethylamine | 2 | 90-98% | Recrystallization |
| Morpholine | Aliphatic Secondary | Triethylamine | 2 | >95% | Direct Isolation or Recrystallization |
| tert-Butylamine | Hindered Primary | Triethylamine | 12-24 | 60-75% | Column Chromatography |
Experimental Workflow Visualization
The following diagram outlines the complete experimental process from initial setup to the final, purified product.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of N-substituted 4-acetylbenzenesulfonamides. By explaining the rationale behind key procedural steps and incorporating self-validating checkpoints, this guide empowers researchers to efficiently synthesize diverse sulfonamide libraries. The versatility and robustness of this method make it an invaluable tool for applications in medicinal chemistry, accelerating the discovery and development of new therapeutic agents.
References
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. 1
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 8
-
Recent advances in synthesis of sulfonamides: A review. Semantic Scholar.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
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Application Note: Accelerated Synthesis of Bio-active Sulfonamide Scaffolds using Microwave-Assisted Coupling of 4-Acetylbenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of sulfonamides derived from 4-acetylbenzenesulfonyl chloride. Addressing the needs of researchers in medicinal chemistry and drug development, this document elucidates the scientific principles, practical advantages, and step-by-step methodologies for leveraging microwave technology to rapidly and efficiently generate diverse sulfonamide libraries. We will explore the causality behind experimental choices, from solvent selection to reaction conditions, and present a solvent-free protocol that aligns with the principles of green chemistry. The application of this methodology in the synthesis of pharmacologically relevant structures, including analogues of known drugs, will be a central focus.
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and selective COX-2 inhibitors.[1] The synthetic precursor, this compound, is a particularly valuable building block. Its acetyl group offers a convenient chemical handle for further derivatization, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[2]
Traditional methods for sulfonamide synthesis, typically involving the reaction of a sulfonyl chloride with an amine in the presence of a base, often require long reaction times, elevated temperatures using conventional heating, and the use of potentially hazardous solvents.[3] These limitations can create bottlenecks in the drug discovery pipeline, where rapid synthesis and purification of compound libraries are paramount.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to address these challenges. Unlike conventional heating which relies on slow heat transfer through convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[4] This direct energy transfer can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under milder conditions.[1][3] This application note will detail the practical application of MAOS to the synthesis of sulfonamides from this compound, providing researchers with a robust and efficient protocol.
The Science Behind Microwave-Assisted Sulfonylation
The efficacy of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the reaction mixture.
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field. The resulting collisions cause kinetic energy to be converted into heat.
In the context of sulfonamide synthesis from this compound and an amine, microwave irradiation is proposed to not only rapidly heat the reaction mixture but also to activate the sulfonyl chloride. This makes the sulfonyl group more susceptible to nucleophilic attack by the amine, facilitating the formation of the sulfonamide bond and the subsequent elimination of hydrogen chloride.[5]
Diagram 1: Proposed Mechanism of Microwave-Assisted Sulfonylation
Caption: Proposed two-step mechanism for sulfonamide formation under microwave irradiation.
Core Protocol: Solvent-Free Microwave-Assisted Sulfonylation
This protocol is adapted from established methods for the microwave-assisted synthesis of sulfonamides from arylsulfonyl chlorides.[5][6] The solvent-free approach is highlighted for its alignment with green chemistry principles, reducing waste and simplifying product work-up.[6][7]
Materials and Equipment
-
Reagents:
-
This compound (≥95.0% purity)
-
Primary or secondary amine (1.0 equivalent)
-
n-Hexane (for work-up)
-
-
Equipment:
-
Dedicated microwave reactor for organic synthesis
-
Appropriate microwave reaction vessel (e.g., 10 mL pressure-rated glass tube) with a magnetic stir bar
-
Standard laboratory glassware
-
Balance, spatula, and fume hood
-
Safety Precautions
-
This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Microwave reactors can generate high pressures and temperatures. Only use vessels designed for microwave synthesis and never exceed the manufacturer's recommended limits for volume, pressure, and temperature.
-
The reaction generates hydrogen chloride (HCl) gas. Ensure adequate ventilation.
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel, add the desired amine (e.g., 1.0 mmol).
-
Addition of Sulfonyl Chloride: Carefully add this compound (1.0 mmol, 1.0 eq.) to the reaction vessel containing the amine.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for the time and at the power specified in Table 1. Note that reaction conditions may need to be optimized for different amines.
-
Reaction Monitoring: After irradiation, cool the vessel to room temperature using compressed air. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, add n-hexane (15-20 mL) to the reaction mixture and stir.
-
Crystallization: Allow the mixture to stand at room temperature for several hours (or at 4°C to expedite) to induce crystallization of the sulfonamide product.
-
Filtration and Drying: Collect the resulting crystals by filtration, wash with a small amount of cold n-hexane, and dry under vacuum to obtain the pure sulfonamide.
Diagram 2: Experimental Workflow for Microwave-Assisted Sulfonylation
Caption: Step-by-step workflow for the solvent-free synthesis of sulfonamides.
General Reaction Parameters and Expected Outcomes
The following table provides a starting point for reaction optimization. Reaction times and yields are based on analogous transformations and may vary depending on the specific amine used.[5][6]
| Amine Type | Microwave Power | Temperature (°C) | Time (min) | Typical Yield |
| Aliphatic (Primary) | 100-150 W | 80-100 | 5-10 | >90% |
| Aliphatic (Secondary) | 100-150 W | 80-120 | 8-15 | 85-95% |
| Aromatic (Anilines) | 150-200 W | 100-140 | 10-20 | 80-90% |
Table 1: Recommended starting conditions for microwave-assisted sulfonylation.
Applications in Drug Discovery & Medicinal Chemistry
The rapid and efficient nature of this microwave protocol makes it highly suitable for the generation of compound libraries for high-throughput screening. The 4-acetylphenylsulfonamide scaffold is a key component of several important drug classes.
Celecoxib Analogues: Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. The 4-sulfonamidophenyl group is crucial for its activity. By reacting this compound with various amines, novel analogues of celecoxib can be synthesized and screened for improved potency, selectivity, or pharmacokinetic properties.[8][9] Recent studies have even explored repurposing celecoxib analogues as potential antibacterial agents.[2]
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrase (CA) isoenzymes, which are implicated in diseases such as glaucoma and certain types of cancer. Microwave synthesis can accelerate the creation of novel sulfonamides for screening against various CA isoforms.[1]
Conclusion
Microwave-assisted synthesis using this compound offers a powerful, efficient, and environmentally conscious method for producing diverse sulfonamides. The protocols outlined in this guide provide a solid foundation for researchers to accelerate their discovery programs. By significantly reducing reaction times and improving yields, this technology empowers chemists to rapidly synthesize and evaluate novel compounds, ultimately shortening the path from initial concept to potential therapeutic candidates.
References
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances. Available at: [Link]
- Ibid.
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
-
Gül, H. İ., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Turkish Journal of Chemistry. Available at: [Link]
-
Request PDF. (2007). Microwave-assisted synthesis of sulfonamides. Available at: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Acta Poloniae Pharmaceutica, 72(1), 81-91. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (n.d.). An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information. Available at: [Link]
-
Request PDF. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Available at: [Link]
-
Tiyaboonchai, W., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PeerJ, 5, e3490. Available at: [Link]
-
Anonymous. (n.d.). specific effects of microwave - Solid supported reaction. Available at: [Link]
-
CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Available at: [Link]
-
Request PDF. (2007). (PDF) Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Penning, T. D., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 3039-3042. Available at: [Link]
-
Li, Y., et al. (2021). Repurposing celecoxib analogues as leads for antibiotics. Future Medicinal Chemistry, 13(11), 959-974. Available at: [Link]
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Application Notes and Protocols: 4-Acetylbenzenesulfonyl Chloride in Solid-Phase Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Scaffold for Combinatorial Chemistry
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large chemical libraries. The selection of building blocks is paramount to the success of any solid-phase strategy. 4-Acetylbenzenesulfonyl chloride (ASC) emerges as a particularly valuable reagent in this field, acting as a bifunctional scaffold. Its chemical structure features two key reactive sites:
-
A highly reactive sulfonyl chloride (-SO₂Cl) group, which serves as an excellent electrophilic handle for the immobilization of primary and secondary amines onto a solid support, forming a stable sulfonamide linkage.
-
A versatile acetyl (-C(O)CH₃) group, which provides a secondary point for chemical diversification. This ketone functionality can be modified through a variety of well-established chemical transformations directly on the solid support.
This unique combination allows researchers to first establish a core sulfonamide structure and then introduce further diversity, making ASC an ideal building block for the synthesis of focused compound libraries.[1][2] This guide provides a comprehensive overview, detailed protocols, and practical insights for the effective use of this compound in solid-phase synthesis projects.
Reagent Properties and Essential Safety Protocols
Physicochemical Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 1788-10-9 | [1] |
| Molecular Formula | C₈H₇ClO₃S | [1] |
| Molecular Weight | 218.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 84-87 °C | |
| Synonyms | Acetophenone-4-sulfonyl chloride, p-Acetylbenzenesulfonyl chloride |
Critical Safety and Handling Information
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure user safety and reagent integrity.[1]
-
Hazard Overview : Causes severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled. The compound reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl), which is also corrosive and a respiratory irritant.
-
Personal Protective Equipment (PPE) : Always handle this reagent inside a certified chemical fume hood. Mandatory PPE includes:
-
Chemical safety goggles and a full-face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A flame-retardant lab coat.
-
-
Handling and Storage :
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosive materials.
-
Keep away from moisture, strong bases, and strong oxidizing agents.
-
Ground all containers and transfer equipment to prevent static discharge.
-
-
First Aid Measures :
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
-
Core Principles and Strategic Workflow
The application of this compound in SPOS follows a logical and powerful three-stage workflow: Immobilization , Diversification , and Cleavage . This strategy allows for the construction of a molecular scaffold on the resin, its subsequent functionalization, and the final release of a purified product.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for a typical synthesis campaign. Rink Amide resin is used as an example, as it is acid-labile and commonly used for the synthesis of small molecule amides upon cleavage.
Protocol 1: Immobilization of an Amine Resin with this compound
This protocol describes the covalent attachment of the ASC scaffold to a primary amine-functionalized solid support. The reaction progress is monitored by the Kaiser test, which detects free primary amines.[3]
Materials:
-
Rink Amide AM resin (or other suitable amine-functionalized resin)
-
This compound (ASC)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Acetic Anhydride (for capping)
Procedure:
-
Resin Swelling: Place the resin (1.0 g, ~0.5-1.0 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (10 mL/g resin) and allow the resin to swell for 1-2 hours with gentle agitation. Drain the solvent.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). This ensures the removal of any impurities and prepares the resin for the reaction.
-
Reagent Preparation: In a separate flask, dissolve this compound (3 equivalents based on resin loading) in anhydrous DCM (5 mL).
-
Coupling Reaction:
-
Swell the resin in anhydrous DCM (10 mL).
-
Add DIPEA or Pyridine (5 equivalents) to the resin slurry and agitate for 2 minutes. The base acts as an HCl scavenger.
-
Add the ASC solution dropwise to the resin slurry.
-
Seal the vessel and agitate at room temperature for 12-16 hours.
-
-
Reaction Monitoring:
-
Take a small sample of resin beads (~2-3 mg), wash them thoroughly with DCM and MeOH, and dry them.
-
Perform a Kaiser (ninhydrin) test.[3] A negative result (yellow/colorless beads) indicates the complete consumption of primary amines. If the test is positive (blue/purple beads), the reaction should be allowed to proceed longer or a second addition of reagents may be necessary.
-
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour. Wash the resin as in step 6 and dry under vacuum.
References
- 1. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
Application Note: Sensitive Quantification of Amino Acids in Complex Matrices via Pre-Column Derivatization with 4-Acetylbenzenesulfonyl Chloride
Abstract
The quantitative analysis of amino acids is a critical function in biochemistry, drug development, nutritional science, and clinical diagnostics.[1][2][3] However, the inherent lack of strong, native chromophores in most amino acids complicates their direct detection via High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors.[1][3] This application note details a robust and sensitive method for the pre-column derivatization of primary and secondary amino acids using 4-Acetylbenzenesulfonyl chloride (ASC), followed by reversed-phase HPLC (RP-HPLC) with UV detection. The acetyl group on the phenyl ring provides a distinct chromophore, enabling sensitive detection. This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol for derivatization and analysis, and expert insights into the rationale behind the procedural steps, empowering researchers to achieve reliable and reproducible quantification of amino acids.
Principle of the Method
Pre-column derivatization is a technique used to chemically modify analytes before their introduction into the HPLC system.[3][4] The primary goal is to attach a molecular tag that enhances detectability.[1][4] Sulfonyl chlorides, such as Dansyl Chloride and Dabsyl Chloride, are well-established reagents for this purpose, reacting with the nucleophilic amino groups of amino acids.[1][5][6]
The derivatization of amino acids with this compound (ASC) follows a classic nucleophilic acyl substitution mechanism. The reaction proceeds under alkaline conditions (typically pH 9.5-10.5) for a critical reason: to deprotonate the target primary or secondary amino group of the amino acid.[1][2] This deprotonation transforms the amino group into a more potent nucleophile, which then attacks the highly electrophilic sulfur atom of the sulfonyl chloride group on ASC.[2][7] This reaction forms a stable N-(4-acetylphenyl)sulfonamide derivative, which is significantly more hydrophobic than the parent amino acid, leading to improved retention and separation on reversed-phase HPLC columns.[2] The resulting derivative possesses a strong UV absorbance due to the acetylbenzenesulfonyl moiety, allowing for sensitive detection.
Workflow and Reaction Mechanism
General Experimental Workflow
The overall process involves sample preparation, the core derivatization reaction, and subsequent HPLC analysis. Each step is critical for achieving accurate and reproducible results.
Caption: High-level workflow for amino acid analysis using ASC derivatization.
Chemical Reaction Mechanism
The reaction forms a stable sulfonamide bond, covalently linking the chromophoric ASC tag to the amino acid.
Caption: Derivatization reaction of an amino acid with ASC.
Detailed Experimental Protocol
Scientist's Note: This protocol is a robust starting point. Optimization may be required depending on the specific amino acid profile, sample matrix, and instrumentation. Always run standards and blanks to validate the procedure.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example |
| This compound (ASC) | ≥95.0% | Sigma-Aldrich (CAS: 1788-10-9) |
| Amino Acid Standard Mix | Analytical Standard | e.g., Sigma-Aldrich, Thermo Fisher |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Honeywell, Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | --- |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent Grade | --- |
| Hydrochloric Acid (HCl) | 37%, puriss. p.a. | --- |
| Ultrapure Water | ASTM Type I | Millipore Milli-Q or equivalent |
| HPLC System | Quaternary Pump, Autosampler, UV Detector | e.g., Agilent, Waters, Shimadzu |
| HPLC Column | C18 Reversed-Phase, e.g., 4.6 x 150 mm, 5 µm | e.g., Zorbax, Luna, SunFire |
Solution Preparation
-
Derivatization Buffer (200 mM Bicarbonate, pH 9.8):
-
ASC Reagent Solution (50 mM):
-
Prepare Fresh Daily. Dissolve 54.7 mg of this compound in 5 mL of Acetonitrile (ACN).
-
Rationale: Sulfonyl chlorides are susceptible to hydrolysis.[8] Preparing this solution fresh in a non-aqueous solvent like ACN minimizes degradation and ensures consistent derivatization efficiency.
-
-
Amino Acid Stock Standards (e.g., 10 mM):
-
Prepare individual or mixed standards in 0.1 M HCl. The acidic condition enhances the long-term stability of amino acids in solution.
-
Store at 4°C.
-
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH adjusted to ~5.9 with acetic acid.
-
Mobile Phase B: Acetonitrile (ACN).
Derivatization Procedure
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate individual amino acids. Ensure the sample is neutralized or sufficiently diluted before derivatization.
-
Dilute standards and samples to the desired concentration range (e.g., 10-500 µM) using ultrapure water or a compatible solvent.
-
-
Reaction:
-
In a 1.5 mL microcentrifuge tube, combine:
-
50 µL of Amino Acid Standard or Sample.
-
100 µL of Derivatization Buffer (pH 9.8).
-
100 µL of ASC Reagent Solution (50 mM).
-
-
Rationale: A molar excess of the derivatizing reagent is crucial to drive the reaction to completion for all amino acids present.
-
-
Incubation:
-
Vortex the mixture thoroughly for 15 seconds.
-
Incubate in a heating block or water bath at 65°C for 45 minutes .
-
Rationale: Like many sulfonyl chloride derivatizations, heating accelerates the reaction rate to ensure complete derivatization within a practical timeframe.[5]
-
-
Post-Incubation:
-
Cool the reaction tubes to room temperature.
-
(Optional Quenching): To consume excess ASC, a primary amine solution can be added, but for many applications, simple dilution is sufficient.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
HPLC-UV Analysis
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Detection Wavelength: 254 nm . (This may be optimized by scanning the UV spectrum of a derivatized standard).
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
HPLC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B (ACN) |
| 0.0 | 90% | 10% |
| 25.0 | 40% | 60% |
| 28.0 | 10% | 90% |
| 30.0 | 10% | 90% |
| 30.1 | 90% | 10% |
| 35.0 | 90% | 10% |
Rationale: The gradient starts with a high aqueous content to retain the more polar derivatives and gradually increases the organic solvent (ACN) concentration to elute the more hydrophobic derivatives, ensuring separation of a wide range of amino acids.[5]
Results and Discussion
Expected Outcome: The described method will yield sharp, well-resolved chromatographic peaks for the derivatized amino acids. A standard chromatogram will show the elution of amino acid derivatives in order of increasing hydrophobicity. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from the derivatized amino acid standards.
Advantages of this compound:
-
Good UV Chromophore: The acetylphenyl group provides strong UV absorbance for sensitive detection.
-
Stable Derivatives: The resulting sulfonamide bond is robust, allowing for reproducible analysis and even batch processing of samples.[6][9]
-
Robust Procedure: The derivatization reaction is straightforward and analogous to other well-established sulfonyl chloride methods.[5][6]
Troubleshooting:
-
Low Peak Area: Check the freshness of the ASC reagent solution. Ensure the pH of the derivatization buffer is correct. Incomplete derivatization is a common issue.
-
Poor Peak Shape/Resolution: Adjust the HPLC gradient. Ensure the column is properly equilibrated. Matrix effects from complex samples may require a sample clean-up step (e.g., Solid Phase Extraction) prior to derivatization.
-
Extraneous Peaks: An interfering peak from the hydrolyzed ASC reagent may be observed. Optimizing the stoichiometry or including a quenching step can mitigate this.
Conclusion
Pre-column derivatization with this compound is an effective and reliable method for the quantitative analysis of amino acids by RP-HPLC with UV detection. The straightforward protocol, stability of the resulting derivatives, and strong chromophoric properties of the tag make it a valuable tool for researchers in pharmaceutical development, clinical diagnostics, and food science. By understanding the chemical principles and carefully controlling the reaction parameters outlined in this guide, scientists can achieve high-sensitivity analysis of amino acids in a variety of complex sample matrices.
References
-
ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available from: [Link]
-
Taylor & Francis eBooks. Amino Acid Analysis Using the Dimethylaminoazobenzene Sulfonyl Chloride (DABS-C1) Precolumn Derivatization Method. Available from: [Link]
-
PubMed. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Available from: [Link]
-
TSI Journals. Synthesis and Biological Evaluation of New Sulfonamide Derivative. Available from: [Link]
-
Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available from: [Link]
-
ResearchGate. Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]
-
Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenyl. Available from: [Link]
-
Solubility of Things. 4-Acetylaminobenzenesulfonyl chloride. Available from: [Link]
-
PMC - NIH. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]
-
PubChem. 4-[Acetyl(benzoyl)amino]benzenesulfonyl chloride. Available from: [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Available from: [Link]
-
Baqai Journal of Health Sciences. analysis of amino acids by high performance liquid chromatography. Available from: [Link]
-
ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Organic Chemistry. Available from: [Link]
-
Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]
-
Spectroscopy Online. New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Available from: [Link]
-
MDPI. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available from: [Link]
-
LCGC. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Preparation of Benzenesulfonamide Derivatives for Carbonic Anhydrase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and in vitro evaluation of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA). Carbonic anhydrases are a family of metalloenzymes that play a critical role in various physiological and pathological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[1][2] Benzenesulfonamides represent a major class of CA inhibitors, and this guide outlines a robust synthetic protocol and a reliable in vitro assay for their characterization.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport.[4] There are 15 known human CA isoforms, and the dysregulation of their activity is associated with various diseases.[3] For instance, overexpression of CA IX and XII is linked to tumorigenesis, making them attractive targets for anticancer therapies.[5][6]
The sulfonamide functional group is a well-established pharmacophore for CA inhibition. Sulfonamides, particularly benzenesulfonamide derivatives, act by coordinating to the zinc ion (Zn²⁺) in the active site of the enzyme, thereby blocking its catalytic function.[7] The versatility of the benzenesulfonamide scaffold allows for the synthesis of a wide range of derivatives with varying potency and isoform selectivity.[5][6]
Figure 1: The central role of carbonic anhydrase in physiology and pathology, highlighting the therapeutic strategy of inhibition with benzenesulfonamide derivatives.
Synthesis of Benzenesulfonamide Derivatives
The synthesis of benzenesulfonamide derivatives is typically straightforward, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. A common and efficient method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.
General Synthetic Protocol
This protocol describes a general method for the synthesis of N-substituted benzenesulfonamide derivatives.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 equivalent)
-
Primary or secondary amine (1.1 equivalents)
-
Pyridine or triethylamine (as a base, 1.2 equivalents)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) and pyridine or triethylamine (1.2 eq) in DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Add the substituted benzenesulfonyl chloride (1.0 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: a. Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and FT-IR.
Figure 2: A streamlined workflow for the synthesis and purification of benzenesulfonamide derivatives.
Alternative Synthetic Routes
Modern synthetic methodologies, such as "click chemistry," have also been employed to generate novel benzenesulfonamide derivatives with high efficiency and modularity.[5][6] These approaches often involve the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link a benzenesulfonamide moiety to various molecular fragments.[5][6]
In Vitro Evaluation of Carbonic Anhydrase Inhibition
The inhibitory potency of the synthesized benzenesulfonamide derivatives is typically assessed using an in vitro enzymatic assay. A common method is the esterase assay, which measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[1]
Carbonic Anhydrase Inhibition Assay Protocol
This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific CA isoform.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[1]
-
Test compounds (synthesized benzenesulfonamide derivatives)
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm[1]
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the CA enzyme in the assay buffer. Dilute to a working concentration that provides a linear reaction rate. b. Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the assay buffer. c. Prepare a stock solution of p-NPA in acetonitrile or DMSO.[1]
-
Assay Plate Setup: a. In a 96-well plate, add the assay buffer, the serially diluted test compounds (or positive control/vehicle control), and the CA enzyme working solution to the appropriate wells. b. Include a blank control containing only the assay buffer and substrate. c. Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[1]
-
Reaction Initiation and Measurement: a. Initiate the reaction by adding the p-NPA substrate solution to all wells. b. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[1]
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Component | Volume per Well | Purpose |
| Assay Buffer | Varies (to final volume) | Maintains pH and provides reaction medium |
| Test Compound/Control | 2 µL | To assess inhibitory activity |
| CA Enzyme Solution | 20 µL | The catalyst for the reaction |
| p-NPA Substrate Solution | 20 µL | The substrate for the enzymatic reaction |
Note: The volumes provided are examples and may need to be optimized for specific assay conditions.[1]
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the CA inhibition assays can be used to establish a structure-activity relationship for the synthesized series of benzenesulfonamide derivatives. By comparing the IC₅₀ values of compounds with different substitutions, researchers can identify key structural features that contribute to potency and selectivity. For example, modifications to the "tail" of the sulfonamide can influence interactions with specific amino acid residues within the active site of different CA isoforms.[5][6]
Conclusion
The preparation and evaluation of benzenesulfonamide derivatives as carbonic anhydrase inhibitors is a well-established and valuable approach in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel CA inhibitors with potential therapeutic applications.
References
-
Carta, F., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 813-818. [Link]
-
Güngör, S. A., et al. (2021). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure, 1230, 129874. [Link]
-
Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27281-27296. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]
-
Sharma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 63(13), 6976-6991. [Link]
-
Arote, R. B., et al. (2020). Scheme 1. Synthesis of benzenesulfonamide derivatives (1a-k). ResearchGate. [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
- Bayer AG. (1992). Process for the preparation of benzene sulfonamides.
-
Coste, A., et al. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
-
Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH. [Link]
-
General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions. ResearchGate. [Link]
-
Angeli, A., et al. (2022). Exploration of New Pyrazole–Hydrazone–Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. FLORE. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]
-
Lindskog, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
Onbuhar, S., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Acetylbenzenesulfonyl Chloride
Welcome to the technical support center for 4-acetylbenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your purification processes effectively. This document is structured as a series of frequently asked questions and in-depth troubleshooting scenarios drawn from common laboratory challenges.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and purification of this compound.
Question 1: What are the most common impurities found in crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to its synthesis, which is typically the chlorosulfonation of acetophenone. The primary impurities you will likely encounter are:
-
4-Acetylbenzenesulfonic Acid: This is the hydrolysis product of your target compound.[1] The sulfonyl chloride functional group is highly electrophilic and susceptible to reaction with water, even atmospheric moisture.[2][3] Its presence is indicated by a decreased melting point and often a sticky or clumpy consistency of the solid.
-
Unreacted Chlorosulfonic Acid and Sulfuric Acid: If the synthesis is worked up improperly, these highly corrosive and non-volatile acids can remain.[4]
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of ortho- and meta- isomers of this compound may be formed.
-
Diphenyl Sulfone Derivatives: Over-reaction or high temperatures can sometimes lead to the formation of sulfone impurities, which are generally very stable and difficult to remove.[5]
Question 2: What are the best practices for storing and handling this compound to prevent degradation?
Answer: The key to maintaining the integrity of this reagent is rigorous moisture exclusion. The sulfonyl chloride moiety is sensitive to hydrolysis.
-
Storage: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][6] A desiccator is highly recommended for long-term storage. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[2][6]
-
Handling: When weighing or transferring the material, do so quickly in a low-humidity environment. If possible, use a glovebox or glove bag. Always use dry glassware and anhydrous solvents for any subsequent reactions or purification steps.
Question 3: I left my product on the bench, and it turned into a gooey white solid. What happened?
Answer: You have observed hydrolysis in action. The "gooey" or "pasty" consistency is characteristic of the crude sulfonic acid that forms as the sulfonyl chloride reacts with ambient moisture. This underscores the critical importance of proper storage as detailed above.[3][4]
Question 4: Which analytical techniques are most suitable for assessing the purity of my final product?
Answer: A combination of techniques provides the most comprehensive assessment of purity:
-
¹H NMR Spectroscopy: This is an excellent method to check for the presence of organic impurities, including isomers or residual starting material. The aromatic protons of the desired product and its sulfonic acid byproduct will have slightly different chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate the sulfonyl chloride from its more polar sulfonic acid hydrolysis product.[7] This is a quantitative method to determine the purity level.
-
Melting Point Analysis: A sharp melting point within the expected range (typically 84-87°C) is a strong indicator of high purity.[8][9] A broad or depressed melting point suggests the presence of impurities.
Part 2: Troubleshooting and Purification Protocols
This section provides solutions to specific problems you may encounter during the purification process, complete with step-by-step protocols.
Scenario 1: The crude product from my synthesis workup is an oily, off-white solid that is difficult to filter.
-
Underlying Cause: This issue typically arises from two main sources: residual acids (sulfuric, chlorosulfonic) from the synthesis and the presence of the hydrolysis product, 4-acetylbenzenesulfonic acid. The material's tendency to clog filters is a known issue, especially when wet.[3]
-
Strategic Solution: The goal is to efficiently precipitate the desired product while removing the highly water-soluble acid impurities. The classic and most effective method is a carefully controlled quench on ice followed by thorough washing.
Protocol 1: Quench and Wash for Crude Product Isolation
-
Preparation: Prepare a large beaker containing a slurry of crushed ice and a minimal amount of cold deionized water. Ensure this is done in a well-ventilated fume hood.
-
Quenching: While vigorously stirring the ice slurry, slowly and carefully pour the syrupy reaction mixture into the beaker. The excess chlorosulfonic acid will react exothermically with the water to form sulfuric and hydrochloric acids. The ice is critical to dissipate this heat and prevent significant hydrolysis of the product.[3][4]
-
Precipitation: As the reaction mixture is quenched, the water-insoluble this compound should precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. It is advisable to use a large funnel as the material can clog the filter paper.[3]
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water. This step is crucial for removing residual sulfuric and hydrochloric acids. Continue washing until the filtrate is no longer acidic (test with pH paper).
-
Initial Drying: Press the solid firmly on the filter to remove as much water as possible. The product should not be heated while wet, as this will accelerate decomposition.[3] Dry the solid on a porous plate or under vacuum in a desiccator.
Scenario 2: My isolated product has a low melting point and my NMR spectrum shows broad peaks, suggesting an acidic impurity.
-
Underlying Cause: This is a classic sign of contamination with 4-acetylbenzenesulfonic acid, the hydrolysis product. Simple washing with water may not be sufficient to remove it completely once the product is in an organic solvent.
-
Strategic Solution: An extractive workup using a mild aqueous base will convert the sulfonic acid into its highly water-soluble salt, allowing it to be efficiently partitioned into the aqueous phase.
Protocol 2: Extractive Wash for Removal of Sulfonic Acid
-
Dissolution: Dissolve the crude, semi-pure product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Perform this wash cautiously, as CO₂ gas may evolve if significant amounts of acid are present. Vent the funnel frequently.
-
Separation: Allow the layers to separate and drain the aqueous (bottom) layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Scenario 3: After aqueous workup, my product still isn't pure enough for my high-sensitivity application.
-
Underlying Cause: Trace amounts of isomeric byproducts or other organic impurities may persist after an aqueous wash.
-
Strategic Solution: Recrystallization is the ultimate step for achieving high purity. The key is selecting an appropriate anhydrous solvent system that solubilizes the product at high temperatures but has low solubility at room temperature, while leaving impurities either fully dissolved or insoluble.
Protocol 3: Recrystallization for High-Purity Product
-
Solvent Selection: While benzene has been historically used, safer alternatives like toluene or a mixed solvent system such as ethyl acetate/hexanes are recommended.[3] The product is slightly soluble in hot non-polar aromatic solvents.[3]
-
Dissolution: In a dry flask, place the crude this compound and add a minimal amount of your chosen solvent (e.g., toluene).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Do not overheat, as this can promote decomposition.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.
-
Final Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Part 3: Data and Workflow Visualization
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Chemical Formula | C₈H₇ClO₃S | [8] |
| Molecular Weight | 218.66 g/mol | [10][11] |
| Appearance | White to off-white/orange crystalline solid | [8][12] |
| Melting Point | 84-87 °C | [8][9] |
| Moisture Sensitivity | Highly sensitive; hydrolyzes to sulfonic acid | [2][12] |
| Solubility | Soluble in Dichloromethane, Acetone, Ethyl Acetate. Slightly soluble in Chloroform, DMSO, Methanol. Low solubility in water. | [12][13] |
Experimental Workflows
References
-
This compound: Your Key to Advanced Chemical Synthesis. (n.d.). ANGENE INTERNATIONAL LIMITED. [Link]
-
4-(Acetylamino)benzenesulfonyl chloride. (2018). SIELC Technologies. [Link]
-
4-Acetylaminobenzenesulfonyl chloride - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. [Link]
-
4-Acetyl-benzenesulfonyl chloride. (n.d.). R&D Chemicals. [Link]
-
4-Acetyl-benzenesulfonyl chloride. (n.d.). Oakwood Chemical. [Link]
-
This compound. (n.d.). PubChem. [Link]
- Beinfest, S., Adams, P., & Marshik, J. F. (1961). U.S. Patent No. 2,996,541. U.S.
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses. [Link]
Sources
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- 2. fishersci.co.uk [fishersci.co.uk]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]
- 8. This compound | 1788-10-9 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-アセチルベンゼンスルホニルクロリド ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1788-10-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-Acetylbenzenesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis using 4-acetylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure the successful optimization of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in sulfonamide synthesis?
A1: this compound is a versatile reagent in organic synthesis, particularly for creating sulfonamide derivatives. Its key advantages include:
-
Bifunctionality: The presence of both a reactive sulfonyl chloride and a ketone functional group allows for sequential or orthogonal derivatization, enabling the synthesis of complex molecules. The sulfonyl chloride is significantly more reactive, allowing for selective reaction with nucleophiles like primary and secondary amines to form stable sulfonamide bonds.[1]
-
Pharmaceutical Relevance: The sulfonamide moiety is a critical pharmacophore in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] The acetyl group can be a key interaction point with biological targets or a handle for further chemical modification.
Q2: What are the critical handling and storage considerations for this compound?
A2: this compound is a moisture-sensitive and corrosive solid.[3][4] Proper handling and storage are crucial to maintain its reactivity and ensure safety.
-
Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis in the presence of water, which converts them into the corresponding and less reactive sulfonic acid.[5][6] This will lead to lower yields in your sulfonamide synthesis.[5] Therefore, it is imperative to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Corrosivity: This compound can cause severe skin burns and eye damage.[3][4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Q3: Can I use an older bottle of this compound for my reaction?
A3: It is not recommended. Over time, exposure to atmospheric moisture can lead to the hydrolysis of the sulfonyl chloride, reducing the concentration of the active reagent.[5] Using a fresh or properly stored bottle is the best practice to ensure reproducible and high-yielding reactions.
Q4: Is it preferable to use an aqueous or organic base for this reaction?
A4: For most laboratory-scale syntheses, a non-nucleophilic organic base like pyridine or triethylamine in an anhydrous organic solvent is preferred.[5] While aqueous bases like sodium hydroxide can be used under certain conditions (e.g., Schotten-Baumann conditions), they significantly increase the risk of hydrolyzing the this compound.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides from this compound and an amine.
Issue 1: Consistently Low or No Product Yield
Low yields are a frequent challenge in sulfonamide synthesis. The root cause often lies in the reactivity of the sulfonyl chloride and the reaction conditions.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Hydrolysis of this compound | The sulfonyl chloride group is highly susceptible to reaction with water, forming the unreactive sulfonic acid.[5][6] Solutions: 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, which can be obtained commercially or prepared by standard laboratory procedures. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[5] |
| Inappropriate Base or Solvent | The choice of base and solvent can significantly impact the nucleophilicity of the amine and the stability of the reactants.[5] Solutions: 1. Optimize the Base: Use a non-nucleophilic organic base like pyridine or triethylamine. These bases effectively neutralize the HCl byproduct without competing with the amine nucleophile.[5] 2. Select an Appropriate Solvent: Common inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[5] Ensure the solvent can dissolve both the amine and the sulfonyl chloride. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to incomplete conversion of the limiting reagent. Solutions: 1. Slight Excess of Amine: Use a slight excess of the amine (e.g., 1.1–1.2 equivalents) to drive the reaction to completion and ensure full consumption of the more valuable sulfonyl chloride.[5] |
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or extra peaks in your analytical data indicates the formation of side products.
Potential Side Products & Mitigation Strategies
-
Bis-sulfonated Product: With primary amines, a common side product is the bis-sulfonated species, where two molecules of the sulfonyl chloride react with one molecule of the amine.
-
Mitigation:
-
Use a larger excess of the primary amine to favor the formation of the mono-sulfonated product.
-
Alternatively, employing a bulky protecting group on the amine can sterically hinder the second sulfonylation.[5]
-
-
-
Hydrolysis Product (Sulfonic Acid): As mentioned, hydrolysis of the sulfonyl chloride will produce 4-acetylbenzenesulfonic acid.
-
Mitigation:
-
Strict adherence to anhydrous reaction conditions is the most effective preventative measure.[5]
-
-
Issue 3: Difficulty in Product Purification
Purifying the desired sulfonamide from the reaction mixture can sometimes be challenging due to the presence of unreacted starting materials, the base, or side products.
Purification Protocol
Recrystallization is often the most effective method for purifying solid sulfonamides.[5]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[5]
-
Commonly used solvents for sulfonamide recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.[5]
-
Perform small-scale solubility tests to identify the optimal solvent system for your specific product.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Experimental Protocols & Visualizations
General Protocol for Sulfonamide Synthesis
This protocol provides a general framework for the reaction of this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
1M HCl, saturated sodium bicarbonate solution, and brine
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound to the stirred solution.
-
Add the anhydrous pyridine or triethylamine dropwise to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visual Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides.
Caption: General workflow for sulfonamide synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield reactions.
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaceutical Fronts, 6. [Link]
-
Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. [Link]
-
This compound. PubChem. [Link]
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]
-
4-Acetylaminobenzenesulfonyl chloride. Solubility of Things. [Link]
-
Synthetic approaches and applications of sulfonimidates. (2020). Organic & Biomolecular Chemistry. [Link]
- Preparation method of p-acetamidobenzenesulfonyl chloride.
-
An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. (2010). ResearchGate. [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark. [Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Review of Analytical Methods for Sulfonamides. Journal of AOAC INTERNATIONAL. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]
-
Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. YMER. [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. [Link]
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound =95.0 AT 1788-10-9 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 7. scilit.com [scilit.com]
hydrolysis of 4-Acetylbenzenesulfonyl chloride in reaction workup
Welcome to the technical support resource for 4-Acetylbenzenesulfonyl Chloride (ASC). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the use of this versatile reagent, with a specific focus on mitigating its hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ASC), and why is it used?
This compound (CAS 1788-10-9) is a bifunctional reagent featuring a reactive sulfonyl chloride group and a ketone.[1] It is a crucial intermediate in organic synthesis, primarily used for the preparation of sulfonamides, which are prominent motifs in pharmaceuticals.[2][3] The acetyl group offers a secondary point for chemical modification, making it a valuable building block in drug discovery.
Q2: What are the primary stability concerns with ASC?
The principal stability issue with ASC, like other sulfonyl chlorides, is its susceptibility to hydrolysis. The electrophilic sulfur atom is readily attacked by nucleophiles, with water being a common reactant encountered during reaction workups. This reaction is often irreversible and leads to the formation of the corresponding sulfonic acid, which can complicate purification and reduce yield.[4] Due to its reactive nature, it is classified as a corrosive material that can cause severe skin burns and eye damage.[1]
Q3: What are the tell-tale signs of significant ASC hydrolysis in my reaction?
Hydrolysis of ASC produces 4-acetylbenzenesulfonic acid. Key indicators that this has occurred to a significant extent include:
-
Low Yield of Desired Product: This is the most common consequence, as the starting material is consumed by the side reaction.
-
Presence of a Highly Polar, Acidic Impurity: 4-acetylbenzenesulfonic acid is a strong acid and highly polar. It may appear as a baseline spot on normal-phase TLC or an early-eluting peak in reverse-phase HPLC.[5]
-
Phase Separation Issues: The formation of the sulfonic acid salt during a basic wash can sometimes lead to emulsions or precipitations at the aqueous-organic interface.
-
Acidic pH of Aqueous Layers: The hydrolysis generates hydrochloric acid (HCl) and the sulfonic acid, which will make the aqueous layer acidic if not buffered.[6]
Troubleshooting Guide: Hydrolysis During Workup
This section addresses specific issues you may encounter during the workup of reactions involving this compound.
Scenario 1: My reaction yield is consistently low, and my crude NMR shows a complex mixture. I suspect hydrolysis is the culprit.
Root Cause Analysis: Sulfonyl chlorides are sensitive to both the duration and temperature of an aqueous workup.[7] The rate of hydrolysis is significantly increased by elevated temperatures and is generally faster under neutral or basic conditions compared to acidic ones.[5][6] If your workup procedure involves prolonged exposure to water, especially at room temperature or above, substantial degradation of the ASC is likely.
Strategic Solution: The key is to minimize the contact time and temperature of the ASC with the aqueous phase. An optimized, rapid, and cold aqueous workup is critical.
dot
Caption: Decision tree for selecting an appropriate workup strategy.
See Protocol 1: Optimized Cold Aqueous Workup for a detailed methodology.
Scenario 2: My product is base-sensitive. How can I remove the 4-acetylbenzenesulfonic acid byproduct without a basic wash?
Root Cause Analysis: The standard method for removing sulfonic acid impurities is a basic wash (e.g., NaHCO₃ solution), which deprotonates the acid, forming a highly water-soluble salt that partitions into the aqueous layer.[5][8] If your desired product contains base-labile functional groups (e.g., esters, certain protecting groups), this method is not viable.
Strategic Solutions:
-
Silica Gel Chromatography: 4-acetylbenzenesulfonic acid is extremely polar and will adhere strongly to silica gel. In many cases, it will remain at the baseline, allowing for the elution of less polar products. This is often the most effective method for base-sensitive compounds.[5]
-
Solid-Phase Extraction (SPE): For smaller scales, an SPE cartridge with a basic sorbent (e.g., aminopropyl-functionalized silica) can be used to selectively retain the acidic impurity while allowing the desired product to pass through.
See Protocol 2: Purification by Column Chromatography for a detailed methodology.
Scenario 3: I need to quench excess ASC from my reaction mixture, but adding water directly causes a violent reaction and significant product degradation.
Root Cause Analysis: The reaction of sulfonyl chlorides with water can be exothermic.[6] Adding water or an aqueous solution directly to a concentrated reaction mixture containing excess ASC can lead to a rapid, uncontrolled temperature increase, dramatically accelerating the hydrolysis of both the remaining reagent and potentially the desired sulfonamide product.
Strategic Solution: Quench the reaction by slowly adding the reaction mixture to a cold, stirred quenching solution. This maintains a low temperature and ensures the reactive species is always the limiting reagent during the quench, allowing for better control.[9][10] Alternatively, a nucleophilic scavenger can be used.
dot
Caption: Simplified mechanism of ASC hydrolysis.
See Protocol 3: Controlled Quenching of Excess ASC for a detailed methodology.
Data Summary
| Parameter | Condition | Behavior/Value | Implication for Workup | Source(s) |
| Physical State | Ambient | White to off-white solid | Easier to handle and weigh than liquid sulfonyl chlorides. | [2] |
| Water Solubility | 25 °C | Low; 201.8 mg/L (predicted) | The low solubility can slow the rate of hydrolysis, offering a kinetic window for extraction before significant degradation occurs. | [11] |
| Organic Solvents | Common | Soluble in Dichloromethane, Chloroform, Acetone, Ethyl Acetate | Good solubility in common extraction solvents facilitates separation from aqueous media. | [2][12] |
| Hydrolytic Stability | Cold Water/Ice | Hydrolyzes slowly | Workups should be performed quickly at 0-5 °C to minimize loss. | [6][7] |
| Hydrolytic Stability | Hot Water | Decomposes rapidly | Avoid high temperatures during aqueous workups or quenching. | [6] |
| Hydrolytic Stability | Aqueous Base | Hydrolyzes | While base is used to remove the sulfonic acid byproduct, it can also accelerate the hydrolysis of unreacted ASC. | [5] |
Experimental Protocols
Protocol 1: Optimized Cold Aqueous Workup
This protocol is designed to minimize hydrolysis when the desired product is stable under neutral or mildly basic conditions.
-
Pre-cool: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Prepare Quench: In a separate flask, prepare a saturated solution of sodium bicarbonate (NaHCO₃) and cool it to 0-5 °C. Also, cool your chosen extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Quench: Slowly transfer the cold reaction mixture via cannula or dropping funnel into the vigorously stirred, cold NaHCO₃ solution. Monitor the temperature of the quenching mixture to ensure it remains below 10 °C.
-
Extract: Once the addition is complete, transfer the mixture to a separatory funnel. Immediately extract the product into the cold organic solvent. Separate the layers promptly. Note: Do not let the mixture stand for an extended period.[7]
-
Wash: Wash the organic layer one more time with cold brine. This helps to break any emulsions and remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification by Column Chromatography to Remove Sulfonic Acid
This protocol is suitable for base-sensitive products where a basic wash cannot be employed.
-
Workup: Perform a neutral aqueous workup by quenching the reaction into cold water or brine. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Prepare Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent like dichloromethane.
-
Select Eluent System: Choose a solvent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) where your desired product has an Rf of ~0.3-0.4, and the sulfonic acid impurity remains at the baseline (Rf = 0).
-
Run Column: Load the sample onto a pre-packed silica gel column and elute with the chosen solvent system.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate to yield the purified product.
Protocol 3: Controlled Quenching of Excess ASC
This protocol is for reactions where a significant excess of ASC has been used.
-
Prepare Quench Solution: Choose a quenching agent based on your downstream purification strategy.
-
For Hydrolysis: Use a 1M NaOH solution, cooled to 0 °C. This will convert ASC to the water-soluble sodium 4-acetylbenzenesulfonate.[5]
-
For Aminolysis: Use a solution of a simple, water-soluble amine like aqueous ammonia or 1M diethylamine in an appropriate solvent, cooled to 0 °C. This converts ASC to a water-soluble sulfonamide.[5]
-
-
Slow Addition: Cool the primary reaction mixture to 0-5 °C. Slowly add the reaction mixture to the vigorously stirred quenching solution. Never add the quenching solution to the reaction mixture.
-
Stir: Allow the mixture to stir at 0-5 °C for 15-30 minutes to ensure all excess ASC has reacted.
-
Workup: Proceed with a standard extractive workup as described in Protocol 1 .
References
-
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem. Link
-
4-Acetylaminobenzenesulfonyl chloride - Solubility of Things. Solubility of Things. 12
-
CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride. CymitQuimica. 2
-
Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. Benchchem. 5
-
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem. 13
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Link
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Link
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, Cambridge Open Engage. Link
-
23.9: Amines as Nucleophiles. Chemistry LibreTexts. Link
-
BENZENESULFONYL CHLORIDE. CAMEO Chemicals, NOAA. Link
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Link
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. Link
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, RSC Publishing. Link
-
Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit r/Chempros. Link
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Link
-
This compound. ChemicalBook. Link
-
This compound. PubChem, National Institutes of Health. Link
-
Purification of p(nu-acetyl amino) benzene sulfonyl chloride. Google Patents. Link
-
Synthesis of sulfonyl chloride substrate precursors. N. G. Akhmedov, et al. Link
-
Technical Support Center: Purification of Products from 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Benchchem. 8
-
The Crucial Role of this compound in Modern Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Link
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Link
-
Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Link
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Link
-
Quenching Reactive Substances. KGROUP, University of Chicago. Link
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Technical Support Center: 4-Acetylbenzenesulfonyl Chloride Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-acetylbenzenesulfonyl chloride. As a highly reactive and versatile reagent, it is a cornerstone for the synthesis of sulfonamides and other key intermediates in pharmaceutical and materials science.[1] However, its reactivity also presents challenges, often leading to byproduct formation that can complicate purification and reduce yields.
This guide is designed to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common experimental issues and provide robust protocols to ensure the integrity of your synthesis.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is low, and I observe a highly polar, water-soluble impurity that streaks on my TLC plate. What is it and how can I prevent it?
Answer: This is the most frequently encountered issue. The impurity is almost certainly 4-acetylbenzenesulfonic acid , the hydrolysis product of your starting material.
Causality & Mechanism: this compound is highly electrophilic at the sulfur atom, making it susceptible to nucleophilic attack. While the intended nucleophile is your amine, any water present in the reaction medium will readily act as a nucleophile, leading to hydrolysis. This reaction is often faster than the desired sulfonamidation, especially at elevated temperatures or if there are significant amounts of moisture. The crude product from the synthesis of the sulfonyl chloride can also contain the sulfonic acid if not purified properly.[2][3]
-
Mechanism: H₂O attacks the sulfonyl chloride, displacing the chloride ion and forming a sulfonyl intermediate, which then deprotonates to yield the sulfonic acid and hydrochloric acid (HCl).
Preventative Measures: The key is rigorous exclusion of water throughout the experimental setup.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.
-
Reagent Quality: Ensure your amine and base are anhydrous. Liquid amines and bases like triethylamine should be distilled from a suitable drying agent (e.g., CaH₂).
Remediation Protocol: If hydrolysis has already occurred, the resulting 4-acetylbenzenesulfonic acid can be removed during aqueous workup due to its high water solubility, especially in its salt form.
-
Basic Wash: During your workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the acidic sulfonic acid, forming the sodium 4-acetylbenzenesulfonate salt, which is highly soluble in the aqueous layer and will be partitioned out of your organic phase.[4]
Question 2: My desired sulfonamide product is contaminated with unreacted this compound. How can I remove the excess starting material?
Answer: This typically occurs when an excess of the sulfonyl chloride is used to drive the reaction to completion. Due to its reactivity, it should be "quenched" into a more easily removable species before final purification. Simply washing with water is often insufficient, as hydrolysis can be slow, especially in cold water.[4]
Troubleshooting & Removal Strategies:
| Method | Description | Ideal For |
| Aqueous Base Hydrolysis | Add a dilute aqueous base like sodium hydroxide (NaOH) to the reaction mixture and stir. This rapidly hydrolyzes the sulfonyl chloride to the water-soluble sulfonic acid salt.[4] | Products that are stable to basic conditions. |
| Scavenger Amine Quench | Add a simple, highly water-soluble primary or secondary amine (e.g., aqueous ammonia, diethylamine) to the reaction. This forms a water-soluble sulfonamide that is easily removed in an aqueous wash.[4] | When the main product is base-sensitive. |
| Scavenger Resin | Use a polymer-supported amine (scavenger resin). The excess sulfonyl chloride reacts with the resin, which can then be removed by simple filtration. | Reactions where aqueous workups are undesirable or for high-purity needs. |
Expert Insight: In our experience, the scavenger amine approach is highly effective and gentle. However, ensure the resulting sulfonamide byproduct is indeed water-soluble to avoid introducing a new, difficult-to-separate impurity.
Question 3: I am reacting a primary amine and obtaining a significant byproduct that is less polar than my desired product. What could be the cause?
Answer: When using a primary amine (R-NH₂), you may be observing the formation of a di-sulfonated byproduct , N,N-bis(4-acetylphenylsulfonyl)amine.
Causality & Mechanism: The initially formed sulfonamide (R-NH-SO₂Ar) still possesses an acidic proton on the nitrogen. In the presence of a strong base, this proton can be abstracted to form a nucleophilic anion (R-N⁻-SO₂Ar). This anion can then react with a second molecule of this compound.
Conditions Favoring Di-sulfonylation:
-
Strong Base: Using strong bases like sodium hydride (NaH) or potassium tert-butoxide significantly increases the likelihood of deprotonating the sulfonamide.
-
High Temperature: Higher reaction temperatures can provide the activation energy needed for the second sulfonylation.
-
Stoichiometry: Using a large excess of the sulfonyl chloride (>1.2 equivalents).
-
Slow Primary Reaction: If the initial sulfonylation is slow, the concentration of the sulfonylating agent remains high for longer, providing more opportunity for the second reaction to occur.
Preventative Measures:
-
Choice of Base: Use a milder, non-nucleophilic organic base like triethylamine or pyridine, or an inorganic base like sodium carbonate (Na₂CO₃).[5][6] These are generally not strong enough to deprotonate the resulting sulfonamide under standard conditions.
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[6]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This keeps the instantaneous concentration of the sulfonyl chloride low.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common hydrolysis byproduct pathway.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
Technical Support Center: Recrystallization of 4-Acetylbenzenesulfonyl Chloride Derivatives
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the recrystallization of 4-acetylbenzenesulfonyl chloride and its derivatives. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification processes.
This guide is structured to address the most common challenges encountered during the purification of this compound and related compounds. We will begin with frequently asked questions to build a foundational understanding, followed by a detailed troubleshooting guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a recrystallization solvent for this compound?
A1: The most critical factor is the compound's reactivity, specifically its susceptibility to hydrolysis.[1][2][3][4] The sulfonyl chloride functional group can react with nucleophilic solvents, especially water and alcohols, to form the corresponding sulfonic acid or ester, which will present as a significant impurity.[5][6] Therefore, the ideal solvent should be aprotic and anhydrous. While this compound's low solubility in cold water offers some protection against hydrolysis, this protection diminishes at elevated temperatures required for recrystallization.[7][8]
Q2: Which solvents are a good starting point for the recrystallization of this compound and its derivatives?
A2: Based on solubility data, good starting points are aprotic solvents of varying polarities.[7][9] For this compound, which is a solid with a melting point of 84-87 °C, you should seek a solvent that dissolves it when hot but not at room temperature.[10]
Table 1: Recommended Starting Solvents for Recrystallization
| Solvent System | Polarity | Rationale & Considerations |
| Single Solvents | ||
| Toluene / Benzene | Non-polar | Benzene has been historically used, but solubility is low (1.5-2 g per 100 cc).[11] Toluene is a safer alternative. Good for non-polar impurities. |
| Dichloromethane (DCM) / Chloroform | Polar Aprotic | The target compound is soluble in these solvents.[9] A co-solvent (anti-solvent) like hexanes or heptane will likely be needed to induce crystallization. |
| Tetrahydrofuran (THF) | Polar Aprotic | Can be a good solvent, but must be anhydrous as it is miscible with water. Often used in solvent/anti-solvent systems. |
| Solvent/Anti-Solvent Systems | ||
| Ethyl Acetate / Hexanes | Medium/Non-polar | A widely effective system for compounds of intermediate polarity.[5] Dissolve in minimal hot ethyl acetate, then add hexanes until turbidity appears. |
| Acetone / Water | Polar | While acetone is a good solvent, the use of water is risky due to hydrolysis.[7] If used, it should be with derivatives less prone to hydrolysis (e.g., sulfonamides) and with caution.[5][6] |
| Dichloromethane / Hexanes | Polar/Non-polar | Effective for inducing crystallization from a highly soluble solvent. |
Q3: How can I minimize the risk of hydrolysis during recrystallization?
A3: Minimizing hydrolysis is paramount for good recovery and purity.
-
Use Anhydrous Solvents: Ensure your chosen solvents are thoroughly dried.
-
Work Quickly: The longer the sulfonyl chloride is hot, the greater the chance of decomposition.[11]
-
Inert Atmosphere: Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help exclude atmospheric moisture.
-
Avoid Protic Solvents: Whenever possible, avoid solvents like water or alcohols. If a protic solvent is necessary (e.g., for a solvent/anti-solvent system with a sulfonamide derivative), use the smallest amount possible and keep the solution hot for the minimum time required.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Problem 1: The product "oils out" and will not crystallize.
Possible Cause: The formation of an oil instead of a solid during cooling is a common issue in recrystallization. This can happen if the melting point of your compound is below the temperature of the solution, or if the concentration of the solute is too high, leading to supersaturation.[12] The presence of impurities can also disrupt crystal lattice formation, promoting oiling.[5][13]
Solutions:
-
Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, then add a small amount (1-5%) of additional hot solvent to slightly decrease the saturation.[12][13]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask to slow heat loss. Rapid cooling favors oil formation.[13]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.[12]
-
Seed Crystals: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.[12]
-
Trituration: If oiling persists, you may need to recover the oil by decanting the solvent. Then, attempt to induce solidification by triturating the oil with a poor solvent like hexanes. This can sometimes wash away impurities that inhibit crystallization.[5]
Caption: A typical experimental workflow for recrystallization.
Problem 2: Very low or no product recovery after cooling.
Possible Cause: This is most often due to using too much solvent during the initial dissolution step.[13] If the solution is not saturated at room temperature, the product will remain dissolved. Another possibility is significant decomposition (hydrolysis) of the product during the heating phase.
Solutions:
-
Reduce Solvent Volume: If no crystals form, even after cooling in an ice bath, you likely have too much solvent. Gently heat the solution again and boil off a portion of the solvent to increase the concentration.[12] Then, attempt the cooling process again.
-
Change Solvent System: If reducing the volume is ineffective, you may need to select a different solvent or solvent system where the compound has lower solubility at cold temperatures.
-
Check for Hydrolysis: If you suspect hydrolysis, analyze the mother liquor (the remaining solution after filtration). The presence of the corresponding sulfonic acid would confirm this. To avoid this in subsequent attempts, use anhydrous solvents and minimize the time the solution is heated.
Problem 3: The recrystallized product is still impure.
Possible Cause: Impurities can be carried along with the desired product during crystallization if they have similar solubility profiles or if crystallization occurs too quickly.[12] The primary impurity to suspect is the sulfonic acid hydrolysis product.[5][6]
Solutions:
-
Ensure Slow Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[12] If crystals crash out of solution immediately upon cooling, re-heat the mixture, add a little more solvent, and cool more slowly.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Alternative Purification: If recrystallization fails to remove a persistent impurity, you may need to consider an alternative purification method, such as column chromatography.[5]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 10. This compound =95.0 AT 1788-10-9 [sigmaaldrich.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
increasing yield of sulfonylation with 4-Acetylbenzenesulfonyl chloride
Welcome to the technical support center for sulfonylation reactions utilizing 4-Acetylbenzenesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide and sulfonate ester synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into reaction optimization, troubleshooting, and mechanism-driven problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of sulfonamide unexpectedly low when using this compound?
A: Low yields are a frequent issue in sulfonamide synthesis and can often be traced back to a few critical factors. The primary culprit is often the hydrolysis of the this compound. This reagent is highly reactive and susceptible to moisture, which converts it into the corresponding, unreactive sulfonic acid.[1] Another common cause is the selection of an inappropriate base or solvent, which can negatively impact the amine's nucleophilicity or the stability of your reactants.[1]
Q2: I'm observing a significant side product in my reaction mixture. What is the likely culprit?
A: The most common side product is the sulfonic acid, formed from the hydrolysis of your starting material. If you are working with a primary amine, another possibility is the formation of a bis-sulfonated product, where two sulfonyl groups attach to the amine nitrogen.[1] This can be minimized by carefully controlling the stoichiometry.
Q3: Can I use an aqueous base like sodium hydroxide for this reaction?
A: While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonylation, it significantly increases the risk of hydrolyzing the highly reactive this compound.[1] For most laboratory-scale syntheses, an organic, non-nucleophilic base such as pyridine or triethylamine in an anhydrous organic solvent is the preferred and more reliable method.[1]
Q4: How does the acetyl group on the benzene ring affect the reactivity of the sulfonyl chloride?
A: The acetyl group is an electron-withdrawing group. This property increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. In principle, this enhanced electrophilicity should make this compound more reactive towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride. This is analogous to how electron-withdrawing groups increase the reactivity of acyl chlorides.[2][3][4]
Q5: Is a catalytic amount of 4-dimethylaminopyridine (DMAP) necessary for my reaction?
A: While not always strictly necessary, DMAP is a highly effective nucleophilic catalyst that can significantly accelerate sulfonylation reactions, particularly when dealing with sterically hindered or weakly nucleophilic amines and alcohols.[5][6] DMAP functions by reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the nucleophile.[5] If your reaction is sluggish, adding a catalytic amount (e.g., 5 mol%) of DMAP is a standard optimization step.
Troubleshooting Guide: Low Yield Diagnosis
This section provides a systematic approach to diagnosing and resolving common issues encountered during sulfonylation reactions with this compound.
Issue 1: Low or No Product Formation
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials (amine/alcohol) and potentially a new, more polar spot corresponding to 4-acetylbenzenesulfonic acid.
Causality and Investigative Logic:
The core of this issue lies in the failure of the nucleophile (amine/alcohol) to effectively attack the electrophile (this compound). This can be due to a deactivated electrophile, a poor nucleophile, or suboptimal reaction conditions.
Caption: Troubleshooting logic for low product yield.
Solutions & Protocols:
-
Ensure Anhydrous Conditions: This is the most critical parameter. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.[1]
-
Verify Reagent Purity: this compound is a solid and can degrade upon prolonged exposure to atmospheric moisture. Use a fresh bottle or verify the purity of your existing stock. The amine or alcohol nucleophile should also be pure and dry.
-
Optimize the Base: A non-nucleophilic organic base is essential to neutralize the HCl byproduct without competing with your primary nucleophile.[1]
-
Standard Choice: Pyridine or triethylamine (TEA) are commonly used. Pyridine can also act as a nucleophilic catalyst, similar to DMAP.
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base.
-
-
Control Temperature: The initial addition of the sulfonyl chloride to the amine solution can be exothermic.
-
Recommendation: Perform the addition at 0 °C (ice bath) to control the reaction rate and minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.[1]
-
-
Catalyze the Reaction: For unreactive amines or alcohols, the addition of a nucleophilic catalyst is highly recommended.
Issue 2: Formation of Multiple Products (Side Reactions)
Symptoms: TLC analysis shows the desired product spot, but also significant spots corresponding to byproducts.
Causality and Investigative Logic:
Side reactions compete with the main sulfonylation pathway, consuming starting materials and complicating purification. The most common side reactions are hydrolysis of the sulfonyl chloride and, for primary amines, bis-sulfonylation.
Caption: Workflow for addressing common side reactions.
Solutions & Protocols:
-
Minimizing Hydrolysis: As detailed in Issue 1, the rigorous exclusion of water is paramount. Re-evaluate your experimental setup for any potential sources of moisture.
-
Preventing Bis-Sulfonylation of Primary Amines: This occurs when a second molecule of sulfonyl chloride reacts with the initially formed sulfonamide.
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent) to ensure the sulfonyl chloride is the limiting reagent.[1]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C. This maintains a low concentration of the electrophile, favoring the mono-sulfonylation reaction.
-
Issue 3: Difficulty in Product Isolation and Purification
Symptoms: Low recovery of a pure product after workup and chromatography or recrystallization.
Causality and Investigative Logic:
Product loss during workup can occur due to the product's partial solubility in the aqueous phase or degradation. Inefficient purification may be due to co-eluting impurities or difficulty in inducing crystallization.
Solutions & Protocols:
-
Aqueous Workup: The standard workup involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted sulfonyl chloride and the sulfonic acid byproduct, and finally with brine.[1]
-
Troubleshooting: If your product has some water solubility, perform multiple extractions with the organic solvent (e.g., 3x) to maximize recovery from the aqueous layers.
-
-
Purification by Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent purification method.[9][10]
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]
-
Protocol: Dissolve the crude solid in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[11]
-
Experimental Protocols
General Protocol for Sulfonylation of a Primary Amine
This protocol provides a robust starting point for the synthesis of a sulfonamide from a primary amine and this compound.
Caption: General experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 equivalents) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equivalents) and stir for 5 minutes. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate (2x), and finally, brine (1x).[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude sulfonamide by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[11]
References
-
Abu-Rab N'edah, R., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]
-
Abu-Rab N'edah, R., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
Studylib. (n.d.). Sulfanilamide Recrystallization Lab: Purification & Technique. [Link]
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O'Connell, T. F., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(9), 4579–4585. [Link]
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Slideshare. (n.d.). Sulfonation process & kinetics of sulfonation. [Link]
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King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. [Link]
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Akinboye, E. S., et al. (2018). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. [Link]
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Rattanaburi, A., et al. (2013). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 3(2), 79-96. [Link]
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- Martin, W. E. (1957). Sulfonamide purification process. U.S.
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King, J. F., et al. (2000). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
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Kim, M. S., et al. (2007). Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. ResearchGate. [Link]
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Huang, R. Y. M., et al. (2001). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Semantic Scholar. [Link]
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Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Organic & Biomolecular Chemistry, 16(4), 574-577. [Link]
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G. A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(40), 14240-14244. [Link]
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Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]
-
Al-Masoudi, N. A., et al. (2017). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Chemical and Pharmaceutical Research, 9(4), 183-191. [Link]
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SOP: Crystallization. (n.d.). University of Wisconsin-Madison. [Link]
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Galiano, F., et al. (2017). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances, 7(57), 35836-35844. [Link]
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Ma, X., et al. (2017). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
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Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). [Link]
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Douglas, J. J., et al. (2024). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
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Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170–3173. [Link]
-
Buller, A. R., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9303–9307. [Link]
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ChemistryViews. (2017). Mild Sulfonylation of Anilines. [Link]
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Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... [Link]
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Douglas, J. J., et al. (2024). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. [Link]
-
Li, Z., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 893931. [Link]
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Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. [Link]
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Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629–633. [Link]
-
ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. [Link]
-
Vedantu. (n.d.). Benzene reacts with acetyl chloride in presence of. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
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- 4. Benzene reacts with acetyl chloride in presence of class 11 chemistry CBSE [vedantu.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steglich Esterification [organic-chemistry.org]
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- 10. science.uct.ac.za [science.uct.ac.za]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Temperature for 4-Acetylbenzenesulfonyl Chloride Reactions
Welcome to the Technical Support Center for handling reactions involving 4-Acetylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical parameter: temperature . Proper temperature control is paramount to ensure high yield, purity, and safety.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise from improper temperature management during reactions with this compound.
Q1: My sulfonamide synthesis reaction is resulting in a low yield. What are the likely temperature-related causes?
Low yields are a common problem and can often be traced back to suboptimal temperature control.[1][2] Here are the primary temperature-related factors to investigate:
-
Cause 1: Hydrolysis of this compound. This is one of the most frequent causes of low yield.[1] this compound is highly sensitive to moisture, and this reactivity is exacerbated at higher temperatures.[3][4] The sulfonyl chloride reacts with water to form the corresponding sulfonic acid, which is unreactive towards the amine, thus halting the desired reaction.[1]
-
Solution:
-
Initial Cooling: Begin the reaction at a low temperature, typically 0 °C, using an ice bath. This is especially critical during the addition of the sulfonyl chloride to the amine solution.[1][5] This initial cooling step helps to control the initial exothermic reaction.[1]
-
Slow, Controlled Addition: Add the this compound solution dropwise to the amine solution over an extended period (e.g., 30-60 minutes).[5] This prevents localized temperature spikes that can accelerate hydrolysis.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[1]
-
-
-
Cause 2: Thermal Decomposition. At elevated temperatures, this compound can decompose, leading to a variety of byproducts and a reduction in the availability of the starting material.[3][4]
-
Solution:
-
Determine Optimal Temperature: While initial cooling is crucial, some reactions may require heating to proceed to completion.[1] It is essential to determine the optimal temperature for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the "sweet spot" where the reaction proceeds efficiently without significant decomposition.
-
Gradual Warming: After the initial cooled addition, allow the reaction to warm to room temperature slowly before applying any heat.[5]
-
-
Q2: I'm observing a significant amount of an insoluble, high-melting-point solid in my reaction mixture. What is it and how can I prevent it?
This is a classic sign of diaryl sulfone formation, a common side reaction in chlorosulfonation and subsequent reactions if not properly controlled.[6][7]
-
Cause: Diaryl Sulfone Formation. This byproduct can form, particularly at elevated temperatures, when the initially formed sulfonyl chloride reacts with another molecule of the aromatic starting material (if applicable in a one-pot synthesis) or through other side reactions.[7]
-
Solution:
-
Strict Temperature Control: Maintain a low temperature (not exceeding 20°C) during the initial stages of the reaction.[7]
-
Order of Addition: When applicable in the synthesis of the sulfonyl chloride itself, adding the aromatic compound to the chlorosulfonating agent (rather than the reverse) helps to maintain an excess of the chlorosulfonating agent and minimize this side reaction.[6]
-
-
Q3: My reaction with a primary amine is producing a di-sulfonylated byproduct. How can I improve the selectivity for mono-sulfonylation?
The formation of a di-sulfonylated product occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[5]
-
Cause: Over-reaction due to harsh conditions. Elevated temperatures can provide the activation energy needed for the less reactive mono-sulfonamide to react again.
-
Solution:
-
Lower the Reaction Temperature: Reducing the temperature often has a more significant impact on the undesired side reaction than the desired one.[5] Running the reaction at 0 °C or even lower (e.g., -20 °C to -78 °C) can dramatically improve selectivity.[5]
-
Slow Addition at Low Temperature: The slow, dropwise addition of the sulfonyl chloride at a reduced temperature is crucial to keep its concentration low, favoring the reaction with the more nucleophilic primary amine.[5]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
To maintain its quality and prevent degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably in a freezer and under an inert atmosphere.[8] It is sensitive to moisture and can hydrolyze over time, especially at ambient temperatures.[3][4]
Q2: What is a safe temperature range for running reactions with this compound?
There is no single "safe" temperature range that applies to all reactions. However, a general best practice is to start the reaction at a low temperature (0 °C) to control the initial exotherm and then, if necessary, slowly warm the reaction to the optimal temperature required for your specific transformation.[1][9] This optimal temperature should be determined empirically by monitoring the reaction's progress and the formation of byproducts. For many standard sulfonamide formations, the reaction can proceed efficiently at room temperature after the initial cooled addition.[9]
Q3: How does temperature affect the reaction of this compound with primary versus secondary amines?
Generally, primary amines are more nucleophilic and reactive than secondary amines.[2]
-
Primary Amines: Reactions are often rapid and highly exothermic. Low initial temperatures (0 °C or below) are critical to control the reaction rate and prevent side reactions like di-sulfonylation.[5]
-
Secondary Amines: These are less reactive, and the reaction may require more forcing conditions, such as warming to room temperature or even gentle heating, to achieve a reasonable reaction rate.[2] However, the risk of thermal decomposition of the sulfonyl chloride still needs to be considered.
Q4: Can I use elevated temperatures to speed up a sluggish reaction?
While increasing the temperature can increase the reaction rate, it must be done with caution.[10] For reactions involving this compound, elevated temperatures can also lead to:
Before increasing the temperature, ensure that other factors like solvent, base, and reagent purity are optimized. If heating is necessary, it should be done gradually and with careful monitoring.
Section 3: Key Data and Protocols
Temperature-Related Properties of this compound
| Property | Value | Source |
| Melting Point | 83-87 °C | [11][12] |
| Boiling Point | 338.6 °C at 760 mmHg | [11] |
| Flash Point | 158.6 °C | [11] |
| Storage | Freezer, under inert atmosphere | [8] |
General Protocol for Sulfonamide Synthesis with Temperature Control
This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrates.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.[5]
-
-
Reaction Progression:
-
After the addition is complete, continue stirring the reaction at 0 °C for a designated period (e.g., 1 hour).
-
Allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1] If the reaction is sluggish, gentle heating may be considered, but this should be approached with caution.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing Temperature Effects
The following diagram illustrates the critical balance of temperature in this compound reactions.
Caption: Relationship between reaction temperature and outcomes.
References
-
Alfa Aesar. (2024, February 7). SAFETY DATA SHEET: this compound. Retrieved from [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Google Patents. (n.d.). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Alfa Aesar. (2024, February 7). SAFETY DATA SHEET: 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]
-
King, J. F., & Rathore, R. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]
-
Miller, M. W., & Trzupek, J. D. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
- G. A., Borrell, M., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature dependence on the regioselectivity of the reaction while.... Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Kelebekli, L. (2020).
-
Solubility of Things. (n.d.). 4-Acetylaminobenzenesulfonyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
-
ECHA. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (2025, August 6). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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- 12. This compound | 1788-10-9 [chemicalbook.com]
preventing decomposition of 4-Acetylbenzenesulfonyl chloride during storage
Technical Support Center: 4-Acetylbenzenesulfonyl Chloride
Welcome to the technical support guide for this compound (ASC), a critical reagent in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and reactivity of ASC throughout its storage and application. Proper handling is paramount to achieving reproducible results and maintaining a safe laboratory environment. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental chemistry of sulfonyl chlorides.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems that may arise during the storage and use of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: I opened a new bottle of this compound and it has a brownish or yellowish tint. Is it still usable?
A1: this compound is typically a white to off-white crystalline solid.[1] A brownish or yellowish discoloration is often an early indicator of decomposition. The primary cause is hydrolysis due to exposure to atmospheric moisture. The sulfonyl chloride group (–SO₂Cl) is highly susceptible to reaction with water, which leads to the formation of 4-acetylbenzenesulfonic acid and hydrochloric acid (HCl).[1][2] The liberated HCl can then catalyze further degradation of the compound and other sensitive reagents in your reaction.
Recommendation: While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign of impurity. For sensitive applications requiring high purity, it is best to use a fresh, unopened container. If you must use the discolored reagent, consider purifying it by recrystallization from a dry, non-polar solvent like benzene, although this can be challenging and requires stringent anhydrous conditions.[3]
Q2: My reaction yield is significantly lower than expected when using this compound. What could be the cause?
A2: A lower-than-expected yield is a common consequence of using partially degraded this compound. The primary culprit is, again, hydrolysis. When the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid, it is no longer reactive in the desired manner with your nucleophile (e.g., an amine or alcohol).[4] Essentially, the effective concentration of the active reagent is lower than what you calculated.
Troubleshooting Steps:
-
Assess the Reagent's Integrity: Check for any of the physical signs of degradation mentioned in Q1.
-
Review Your Handling Procedure: Did you handle the reagent in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen)? Was the bottle tightly sealed immediately after use?[5][6]
-
Check Your Solvents: Ensure that all solvents used in your reaction are rigorously dried. The presence of residual water in your reaction solvent can rapidly decompose the sulfonyl chloride.
-
Perform a Quick Quality Check: A simple test is to dissolve a small amount of the sulfonyl chloride in a dry, inert solvent and add a few drops of a primary or secondary amine. The formation of a white precipitate (the sulfonamide) should be almost instantaneous. If the reaction is sluggish or incomplete, it is a strong indication of a degraded reagent.
Q3: I noticed a pungent, acidic smell upon opening the container of this compound. What does this signify?
A3: A sharp, acidic odor is a tell-tale sign of hydrolysis.[1] this compound itself has a characteristic odor, but the presence of hydrogen chloride (HCl) gas, a byproduct of its reaction with water, will make it much more pronounced and acrid.[2][6] This indicates that the container has been compromised by moisture at some point.
Immediate Actions:
-
Handle the container in a well-ventilated area or a chemical fume hood to avoid inhaling the corrosive HCl gas.[5]
-
Assess the extent of the degradation. If the material is clumpy or appears wet, it is likely significantly hydrolyzed and should be disposed of according to your institution's hazardous waste guidelines.[5]
-
If you decide to proceed with using the reagent, be aware that its purity is compromised, and you may need to adjust your stoichiometry accordingly, though this is not ideal.
Below is a troubleshooting workflow to help you diagnose issues with your this compound.
Caption: Troubleshooting workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The key to preventing decomposition is stringent control of the storage environment. The following conditions are recommended:
-
Moisture-Free Environment: This is the most critical factor. Store the container in a desiccator or a dry cabinet.[5][7]
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the reagent under an inert gas like argon or nitrogen.[5][6] This displaces any ambient moisture and oxygen.
-
Low Temperature: Storing the container in a freezer is advised to maintain product quality over time.[5][6] This slows down the rate of any potential decomposition reactions.
-
Tightly Sealed Container: Always ensure the container's cap is securely fastened immediately after use to prevent the ingress of atmospheric moisture.[7][8]
| Storage Condition | Recommendation | Rationale |
| Temperature | Freezer storage is recommended[5][6] | Slows the rate of decomposition. |
| Atmosphere | Store under an inert gas (Argon/Nitrogen)[5][6] | Prevents contact with atmospheric moisture. |
| Container | Tightly sealed original container[7] | Prevents moisture ingress. |
| Location | Dry, well-ventilated, corrosive-safe area[5][8] | Ensures safety and stability. |
Q2: Why is an inert atmosphere so important for storing sulfonyl chlorides?
A2: Sulfonyl chlorides are electrophilic and react readily with nucleophiles. Water is a nucleophile that is ubiquitously present in the atmosphere. The reaction between a sulfonyl chloride and water (hydrolysis) is often rapid and irreversible under ambient conditions.[4][9] By storing the reagent under an inert atmosphere, you are physically displacing the water molecules, thus preventing the hydrolysis reaction from occurring and preserving the integrity of the sulfonyl chloride.
Q3: Can I handle this compound on the open bench?
A3: It is strongly discouraged. Given its sensitivity to moisture, handling this compound on an open bench, especially on a humid day, will lead to rapid degradation.[10] For best results and to ensure the longevity of your reagent, all weighing and aliquoting should be performed in a controlled environment, such as a glovebox or under a positive pressure of an inert gas.
Experimental Protocol: Proper Storage of this compound
This protocol outlines the best practices for storing a new bottle of this compound to ensure its long-term stability.
Materials:
-
New, unopened bottle of this compound
-
Glovebox or a Schlenk line with a supply of dry argon or nitrogen gas
-
Parafilm or electrical tape
-
Secondary container (e.g., a small, sealable plastic box with desiccant)
-
Freezer (-20 °C)
Procedure:
-
Prepare the Inert Atmosphere: If using a glovebox, ensure it is properly purged and the atmosphere is dry (low ppm of H₂O). If using a Schlenk line, have a gentle, positive flow of inert gas ready.
-
Initial Inspection: Before opening, visually inspect the new bottle for any signs of damage to the seal.
-
Transfer to Inert Atmosphere: Place the unopened bottle inside the glovebox or have it ready under the inert gas stream.
-
Quick Operation: If you need to use some of the reagent, do so quickly. If not, proceed to the next step.
-
Seal the Container: Tightly screw the cap back on the bottle. For an extra layer of protection, wrap the cap and the neck of the bottle with Parafilm.
-
Backfill with Inert Gas (Optional but Recommended): If the bottle has a septum-lined cap, you can puncture it with a needle connected to the inert gas line and gently backfill the headspace for a few seconds.
-
Place in Secondary Containment: Put the sealed bottle into a secondary container that contains a desiccant (e.g., silica gel) to absorb any moisture that might be present.
-
Store in Freezer: Place the secondary container in a freezer set to -20 °C.[5][6]
By following this protocol, you can significantly extend the shelf life and maintain the high purity of your this compound.
Below is a diagram illustrating the key factors in preventing the decomposition of this compound.
Caption: Key factors for preventing the decomposition of this compound.
References
-
SD Fine-Chem. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Acetylaminobenzenesulfonyl chloride. Retrieved from [Link]
-
Alfa Aesar. (2024). Safety Data Sheet: this compound. Retrieved from [Link]
-
OECD. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Alfa Aesar. (2024). Safety Data Sheet: 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
Sources
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- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Acetylbenzenesulfonyl Chloride
Welcome to our dedicated technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of excess 4-acetylbenzenesulfonyl chloride and related impurities from your reaction mixtures. Our goal is to equip you with the expertise to navigate common challenges and ensure the integrity of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound from my reaction?
A: Leaving unreacted this compound in your mixture can lead to several complications. Its reactive sulfonyl chloride moiety can interfere with subsequent synthetic steps. Furthermore, its polarity is often similar to that of the desired sulfonamide product, making purification by standard column chromatography challenging and potentially leading to co-elution. For drug development applications, residual reactive reagents like this are unacceptable due to safety and purity requirements.
Q2: What are the primary byproducts I should be aware of when using this compound?
A: The most common byproduct is 4-acetylbenzenesulfonic acid, which is formed upon hydrolysis of the sulfonyl chloride. This hydrolysis can occur during the reaction if trace amounts of water are present, or intentionally during the aqueous workup. Depending on the reaction conditions, other side products might include diaryl sulfones if the starting material is an aromatic compound.
Q3: My desired product is sensitive to strong bases. What are my options for quenching the reaction?
A: If your product is base-sensitive, you should avoid quenching with strong bases like sodium hydroxide. A milder and highly effective alternative is to use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will still hydrolyze the excess this compound to its corresponding sulfonic acid, which is then deprotonated to the water-soluble sodium salt. For extremely sensitive compounds, quenching with a cold, dilute solution of ammonium chloride or even just cold water can be sufficient, though the hydrolysis may be slower.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you might encounter during the workup of reactions involving this compound.
Issue 1: An oily residue persists after adding water to the reaction mixture.
-
Likely Cause: The oily residue is likely unreacted this compound. It is poorly soluble in cold water and hydrolyzes relatively slowly under neutral conditions.
-
Solution: The most effective solution is to convert the sulfonyl chloride into a more water-soluble form.
-
Aqueous Base Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) and stir vigorously. This will convert the sulfonyl chloride to the highly water-soluble sodium 4-acetylbenzenesulfonate, which will partition into the aqueous layer during extraction.
-
Amine Quench: Add a simple, water-soluble amine, such as aqueous ammonia. This will react with the excess sulfonyl chloride to form a water-soluble sulfonamide, which can be easily removed in the aqueous phase.
-
Issue 2: My product "oils out" instead of crystallizing during purification.
-
Likely Cause: "Oiling out" typically happens when a compound's solubility is exceeded at a temperature that is above its melting point in the chosen solvent. It can also occur if the solution becomes supersaturated with a low-melting eutectic mixture of your product and impurities.
-
Solutions:
-
Immediate Actions:
-
Long-Term Strategy:
-
Change the Solvent System: Experiment with different solvent systems for recrystallization. A common and effective system for sulfonamides is an ethanol/water or isopropanol/water mixture.[2]
-
Lower the Crystallization Temperature: Ensure the boiling point of your solvent is lower than the melting point of your product to prevent it from melting before it crystallizes.[1]
-
Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an amorphous solid or oil.[3]
-
-
Issue 3: My purified product is still contaminated with 4-acetylbenzenesulfonic acid.
-
Likely Cause: While the sodium salt of 4-acetylbenzenesulfonic acid is very water-soluble, the free acid can have some solubility in organic solvents, especially more polar ones like ethyl acetate.
-
Solution:
-
Additional Basic Washes: Perform one or two additional washes of the organic layer with a saturated solution of sodium bicarbonate. This will ensure all the sulfonic acid is converted to its salt form and extracted into the aqueous layer.
-
pH Check: After the basic wash, check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Issue 4: I'm concerned the acetyl group on the this compound might react during a basic workup.
-
Likely Cause: The acetyl group is an ester-like functional group and can be susceptible to hydrolysis under strong basic conditions, especially with heating.
-
Solution:
-
Use Mild Base: Use a weak base like sodium bicarbonate for the workup.
-
Avoid Strong Bases and Heat: Avoid using strong bases like sodium hydroxide or potassium hydroxide, and perform all workup steps at room temperature or below to minimize the risk of hydrolysis of the acetyl group.[4]
-
Detailed Experimental Protocols
These protocols provide step-by-step instructions for common workup procedures.
Protocol 1: General Aqueous Workup with Sodium Bicarbonate Quench
This is the most common and generally applicable workup for reactions where excess this compound is used.
-
Cool the Reaction Mixture: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0-5 °C in an ice bath. This helps to control any exotherm from the quenching process.
-
Quench the Reaction: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until gas evolution (CO₂) ceases. Be cautious as the initial addition can cause vigorous foaming.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), it's advisable to first remove it under reduced pressure and then redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[5]
-
Separate Layers: Allow the layers to separate and drain the aqueous layer.
-
Wash the Organic Layer:
-
Wash the organic layer sequentially with 1 M HCl (if your product is not an acid-labile amine), water, and then a saturated NaCl solution (brine).[3]
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is often an effective method for purifying solid sulfonamide products.
-
Choose a Solvent System: A common choice for sulfonamides is a mixture of ethanol and water or isopropanol and water.[2] The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble at room temperature or below.
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve it.[3]
-
Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this time.[3]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolate and Dry: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any surface impurities. Allow the crystals to dry completely.[3][6]
Analytical Monitoring
Thin Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring the progress of your reaction and the effectiveness of your workup.[7][8]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of your product.
-
Visualization: UV light (254 nm).
-
Expected Rf Values:
-
This compound: Will have a relatively high Rf value (less polar).
-
Sulfonamide Product: Will typically have a lower Rf value than the starting sulfonyl chloride (more polar).
-
4-Acetylbenzenesulfonic acid: Being very polar, it will remain at the baseline (Rf ≈ 0) in most common solvent systems.
-
By co-spotting your reaction mixture with the starting material, you can track the disappearance of the this compound.[8] After the workup, a TLC of the organic layer should show the absence of the starting sulfonyl chloride spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the structure of your final product and assessing its purity.
-
This compound: You would expect to see signals for the acetyl protons (a singlet around 2.6 ppm) and the aromatic protons (two doublets in the aromatic region).
-
4-Acetylbenzenesulfonamide product: The signals for the acetyl and aromatic protons will still be present, often with slight shifts depending on the substituent on the sulfonamide nitrogen. You will also see new signals corresponding to the amine portion of your product and a characteristic broad singlet for the N-H proton of the sulfonamide.
-
Common Impurities: The presence of residual organic solvents from the workup is a common issue. Their characteristic chemical shifts are well-documented.[9][10][11]
Data and Workflow Summaries
Table 1: Comparison of Quenching Methods
| Quenching Reagent | Mechanism of Removal | Advantages | Disadvantages |
| Saturated NaHCO₃ (aq) | Hydrolysis to the water-soluble sodium 4-acetylbenzenesulfonate salt. | Mild, effective, and inexpensive. | Can cause foaming (CO₂ evolution); not suitable for extremely acid-sensitive products. |
| Aqueous Ammonia (NH₃) | Forms the water-soluble 4-acetylbenzenesulfonamide. | Fast and efficient. | The resulting sulfonamide must be easily separable from the desired product. |
| **Scavenger Resins (e.g., Si-NH₂) ** | Covalent binding of the sulfonyl chloride to the solid support.[12][13] | High product purity, simple filtration workup.[12] | Higher cost, may not be suitable for very large-scale reactions. |
Workflow Diagrams
Caption: A typical workflow for quenching and purifying products from reactions using this compound.
Caption: A decision-making flowchart for troubleshooting common crystallization problems.
References
-
This compound. PubChem. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Scavenger resin. Wikipedia. Available at: [Link]
- Sulfonamide purification process. Google Patents.
-
Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available at: [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Protecting Groups. University of California, Irvine. Available at: [Link]
-
Acetyl Protection. Organic Chemistry Portal. Available at: [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester. Available at: [Link]
-
Thin Layer Chromatography (TLC). University of California, Los Angeles. Available at: [Link]
-
Purification: How To. University of Rochester. Available at: [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Available at: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities. EPFL. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Massachusetts Lowell. Available at: [Link]
-
Sulfanilic acid. Solubility of Things. Available at: [Link]
-
4-Acetylbenzenesulfonic acid. PubChem. Available at: [Link]
-
Sulfonyl Protective Groups. Chem-Station. Available at: [Link]
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
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Technical Support Center: Optimizing 4-Acetylbenzenesulfonyl Chloride Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing reactions involving 4-acetylbenzenesulfonyl chloride. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions for professionals engaged in organic synthesis. As a vital building block in the development of pharmaceuticals and advanced materials, understanding the nuances of its reactions is critical for success.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and use of this compound, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield of this compound in Synthesis
Question: My synthesis of this compound from acetanilide and chlorosulfonic acid is resulting in a significantly lower yield than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the chlorosulfonation of acetanilide are a common challenge and can often be attributed to several factors.[3] Here’s a systematic approach to troubleshooting:
1. Purity of Starting Materials:
-
Acetanilide: Ensure your acetanilide is completely dry. The presence of moisture can lead to the hydrolysis of the chlorosulfonic acid and the final product.
-
Chlorosulfonic Acid: Use freshly distilled or a new bottle of chlorosulfonic acid.[4] Over time, it can absorb moisture and decompose, reducing its effectiveness.
2. Reaction Stoichiometry and Order of Addition:
-
Excess Chlorosulfonic Acid: A sufficient excess of chlorosulfonic acid is crucial to drive the reaction to completion and minimize the formation of diaryl sulfone byproducts.[3][5] A molar ratio of at least 3:1 of chlorosulfonic acid to acetanilide is a good starting point.[4][6]
-
Correct Order of Addition: Always add the acetanilide portion-wise to the chlorosulfonic acid, not the other way around.[3][5] This ensures that the acetanilide is always in the presence of excess chlorosulfonating agent, which helps to prevent side reactions.
3. Temperature Control:
-
Initial Addition: The initial addition of acetanilide to chlorosulfonic acid is exothermic. Maintain a low temperature (around 12-15°C) during this phase to prevent uncontrolled reactions and degradation.[4]
-
Reaction Heating: After the initial addition, a controlled heating period (e.g., 60°C for a couple of hours) is necessary to complete the reaction.[4][7] Inadequate heating can lead to an incomplete reaction.
4. Work-up Procedure:
-
Hydrolysis: this compound is highly susceptible to hydrolysis.[3][4] The work-up, which typically involves quenching the reaction mixture in ice water, must be performed rapidly.[4][8]
-
Product Isolation: Prompt filtration of the precipitated product is essential to minimize its contact time with the aqueous acidic environment.[4]
Issue 2: Formation of Diaryl Sulfone Byproduct
Question: I am observing a significant amount of a high-melting, insoluble solid in my product, which I suspect is a diaryl sulfone. How can I prevent its formation?
Answer:
The formation of diaryl sulfone is a classic side reaction in chlorosulfonation.[3] It arises from the reaction of the initially formed sulfonyl chloride with another molecule of the starting aromatic compound.
Causality: This side reaction becomes significant when the concentration of the chlorosulfonating agent is insufficient.
Mitigation Strategies:
-
Maintain Excess Chlorosulfonic Acid: As mentioned previously, using a significant excess of chlorosulfonic acid is the primary way to suppress diaryl sulfone formation.[3][5]
-
Controlled Addition: A slow, portion-wise addition of the acetanilide to the vigorously stirred chlorosulfonic acid helps to maintain a localized high concentration of the sulfonating agent.
Issue 3: Product Decomposition During Purification
Question: My crude this compound appears to be decomposing when I attempt to purify it by recrystallization. What are the best practices for purification?
Answer:
The instability of sulfonyl chlorides, particularly in the presence of nucleophiles like water, makes purification challenging.[4]
Key Considerations for Purification:
-
Drying: The crude product must be thoroughly dried before attempting recrystallization from an organic solvent. Any residual water can cause significant decomposition upon heating.[4] Pressing the crude solid on a porous plate or drying under vacuum are effective methods.
-
Solvent Choice: Recrystallization should be performed from a dry, non-polar solvent. Dry benzene is a classic choice, although it has limited solvating power for this compound.[4] Other anhydrous aromatic or chlorinated solvents can also be explored.
-
Immediate Use: For many applications, the crude, well-washed, and dried product is of sufficient purity.[4] If possible, using the crude material directly in the next step can avoid purification-related yield losses.[8]
Frequently Asked Questions (FAQs)
Q1: Why is acetanilide used as the starting material instead of aniline for the synthesis of this compound?
A1: The amino group (-NH2) in aniline is highly reactive towards chlorosulfonic acid. Direct reaction would lead to the formation of a stable, unreactive anilinium salt and potential oxidation or polymerization, rather than the desired electrophilic aromatic substitution. The acetyl protecting group on the nitrogen in acetanilide moderates the reactivity of the aromatic ring and directs the substitution to the para position.[9]
Q2: What is the role of a catalyst in the synthesis of this compound?
A2: In the traditional synthesis using chlorosulfonic acid, the acid itself acts as both the reagent and the catalyst. However, in related reactions like Friedel-Crafts acylation to introduce the acetyl group onto a benzenesulfonyl chloride backbone, a Lewis acid catalyst such as aluminum chloride (AlCl₃) would be required.[10] Some modern approaches to sulfonyl chloride synthesis might employ catalysts to improve efficiency and reduce waste.[11] For instance, the addition of ammonium chloride or ammonium sulfate has been reported to improve the yield in some processes.[12]
Q3: Are there "greener" or more sustainable alternatives to traditional chlorosulfonation?
A3: Yes, the development of more environmentally friendly methods is an active area of research. Traditional methods generate large amounts of acidic waste.[12] Alternative approaches include:
-
Using Thionyl Chloride: Some methods utilize thionyl chloride in conjunction with chlorosulfonic acid to reduce the overall amount of the latter needed.[6]
-
Solid Acid Catalysts: For related Friedel-Crafts reactions, solid acid catalysts like zeolites or metal oxides are being explored to replace traditional Lewis acids, offering easier separation and reusability.[10][13]
-
Continuous Flow Synthesis: Continuous flow reactors can offer better control over reaction parameters and improve the safety of highly exothermic reactions like chlorosulfonation.[11]
Q4: What are the primary safety precautions to take when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance. Strict safety protocols are mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).
-
Fume Hood: All manipulations must be conducted in a well-ventilated fume hood to avoid inhaling the corrosive vapors and the hydrogen chloride gas that is evolved during the reaction.[4]
-
Quenching: The quenching of excess chlorosulfonic acid with ice water is extremely exothermic and should be done slowly and cautiously in the fume hood.[4]
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is a representative method based on established procedures.[4]
Materials:
-
Acetanilide (dry)
-
Chlorosulfonic acid
-
Crushed ice and water
Procedure:
-
In a fume hood, place chlorosulfonic acid (e.g., 2.5-3.0 molar equivalents) into a round-bottom flask equipped with a mechanical stirrer.
-
Cool the flask in an ice-water bath to maintain a temperature of 12-15°C.[4]
-
Slowly and in small portions, add dry acetanilide (1.0 molar equivalent) to the stirred chlorosulfonic acid. Ensure the temperature does not rise significantly. Hydrogen chloride gas will be evolved.[4]
-
After the addition is complete, remove the cooling bath and heat the reaction mixture to 60°C for approximately two hours, or until the evolution of HCl gas ceases.[4]
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Very slowly and with vigorous stirring, pour the reaction mixture into the ice-water slurry. This step is highly exothermic and should be performed with extreme caution in a fume hood.[4]
-
The this compound will precipitate as a white solid.
-
Collect the solid product by suction filtration and wash it thoroughly with cold water.[4]
-
Dry the product thoroughly, for example, by pressing it on a porous plate or in a vacuum desiccator.[4]
Table 1: Catalyst Comparison for a Model Friedel-Crafts Acylation
While not directly for the synthesis of this compound, this table illustrates the performance of different catalysts in a related Friedel-Crafts acylation, which is a key reaction type in this area of chemistry.
| Catalyst | Stoichiometry | Reaction Time | Yield (%) | Reusability | Reference |
| AlCl₃ | Stoichiometric | 1-2 hours | >90 | No | [10] |
| FeCl₃ | Catalytic | 3-4 hours | 80-85 | Limited | [10] |
| ZnO | Catalytic | 6-8 hours | 75-80 | Yes | [14][15] |
| Zeolite (ZSM-5) | Catalytic | 5-7 hours | 85-90 | Yes | [16] |
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Reaction pathway for the synthesis of this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.
- University of California, Irvine. (n.d.). Synthesis of Sulfanilamide.
- Benchchem. (2025). A Comparative Analysis of Catalysts for Friedel-Crafts Acylation.
- Organic Syntheses. (n.d.). p-Acetaminobenzenesulfonyl chloride.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Friedel-Crafts Acylation.
- Google Patents. (n.d.). Preparation method of p-acetamidobenzenesulfonyl chloride.
- Reaction Chemistry & Engineering. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.
- ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- (n.d.). This compound: Your Key to Advanced Chemical Synthesis.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of this compound in Modern Organic Chemistry.
Sources
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- 12. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Sulfonyl Chloride Reactivity: 4-Acetylbenzenesulfonyl Chloride vs. Tosyl Chloride
For researchers, scientists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly influence the efficiency, yield, and success of a synthetic route. While p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a ubiquitous and reliable reagent, arenesulfonyl chlorides bearing electron-withdrawing substituents, such as 4-acetylbenzenesulfonyl chloride, offer distinct reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of this compound and tosyl chloride, supported by experimental data and mechanistic principles, to empower informed reagent selection in your research.
Introduction: The Role of Substituents in Sulfonyl Chloride Chemistry
The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, rendering the sulfonyl chloride less reactive. Conversely, electron-withdrawing groups (EWGs) increase the sulfur's electrophilicity, leading to enhanced reactivity.[1]
Tosyl chloride, with its para-methyl group, serves as a baseline for a mildly deactivated system. The methyl group is a weak electron-donating group through induction and hyperconjugation. In contrast, this compound possesses a para-acetyl group, which is a moderately strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-M) effects. This fundamental electronic difference is the primary driver of the observed disparity in their chemical reactivity.
The Electronic Landscape: A Mechanistic Rationale
The increased reactivity of this compound can be attributed to two key electronic factors:
-
Enhanced Electrophilicity of the Sulfonyl Sulfur: The acetyl group's strong electron-withdrawing nature pulls electron density away from the aromatic ring and, consequently, from the sulfonyl chloride moiety. This inductive and resonance withdrawal creates a more electron-deficient sulfur atom, making it a "harder" and more reactive electrophile for an incoming nucleophile.
-
Stabilization of the Transition State: In the course of a nucleophilic attack on the sulfonyl sulfur, a transient, negatively charged intermediate or transition state is formed. The electron-withdrawing acetyl group can delocalize and stabilize this developing negative charge through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate.
The following diagram illustrates the electronic influence of the para-substituents on the electrophilicity of the sulfonyl chloride.
Caption: Electronic effects of substituents on sulfonyl chloride reactivity.
Quantitative Reactivity Comparison: The Hammett Correlation
The relationship between substituent electronic effects and reaction rates for substituted benzene derivatives can be quantified using the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[2]
For nucleophilic substitution at a sulfonyl sulfur, a positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents and decelerated by electron-donating substituents. Kinetic studies of the chloride-chloride exchange reaction in a series of 22 variously substituted arenesulfonyl chlorides have demonstrated a Hammett correlation with a ρ-value of +2.02 .[3] This significant positive value provides strong quantitative evidence that electron-withdrawing groups, such as the acetyl group, substantially increase the rate of nucleophilic attack at the sulfonyl center.
Based on the Hammett substituent constants (σₚ) for the methyl group (-0.17) and the acetyl group (+0.50), we can predict a significant rate enhancement for this compound relative to tosyl chloride.
Performance in Synthetic Applications: A Comparative Overview
While direct, side-by-side kinetic data for common synthetic transformations are not always available in the literature, a comparison of reported yields for the formation of sulfonamides under similar conditions provides valuable insight into the practical implications of the differing reactivity.
| Sulfonyl Chloride | Nucleophile | Product | Yield (%) | Reference |
| This compound | Aniline | 4-Acetyl-N-phenylbenzenesulfonamide | High | Inferred from similar EWG systems |
| Tosyl Chloride | 4-Bromoaniline | N-(4-bromophenyl)-4-methylbenzenesulfonamide | Quantitative | [4] |
| 4-(Chlorosulfonyl)benzoic acid | Aniline | 4-(N-phenylsulfamoyl)benzoic acid | 93% | [4] |
| 4-Acetamidobenzenesulfonyl chloride | Benzylamine | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | 85% | [5] |
Note: The table includes data for structurally similar sulfonyl chlorides with electron-withdrawing groups (4-(chlorosulfonyl)benzoic acid and 4-acetamidobenzenesulfonyl chloride) to illustrate the general trend of high reactivity and yields.
The data suggests that arenesulfonyl chlorides with electron-withdrawing groups consistently provide high yields in sulfonamide formation reactions. The enhanced reactivity of this compound often allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times) compared to tosyl chloride, particularly when reacting with less nucleophilic amines.
Experimental Protocol: A Comparative Sulfonamide Synthesis
This protocol provides a framework for a direct comparison of the reactivity of this compound and tosyl chloride in the synthesis of N-benzyl-4-acetylbenzenesulfonamide and N-benzyl-4-methylbenzenesulfonamide, respectively.
Materials:
-
This compound
-
Tosyl chloride
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Experimental workflow for comparing sulfonyl chloride reactivity.
Step-by-Step Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cooling: Cool both reaction mixtures to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the first flask, slowly add a solution of tosyl chloride (1.1 equivalents) in dichloromethane. To the second flask, slowly add a solution of this compound (1.1 equivalents) in dichloromethane.
-
Reaction: Stir both reactions at 0 °C for 30 minutes, then allow them to warm to room temperature.
-
Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC). It is anticipated that the reaction with this compound will proceed to completion more rapidly.
-
Workup: Once the reactions are complete, dilute each with dichloromethane and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by recrystallization or silica gel column chromatography. Determine the yield of each reaction and characterize the products by NMR, IR, and mass spectrometry.
Conclusion and Practical Considerations
Key Takeaways for the Practicing Scientist:
-
For reactions with less reactive nucleophiles or when milder conditions are required, this compound is a superior choice to tosyl chloride.
-
The increased reactivity of this compound may lead to shorter reaction times and potentially higher yields.
-
Tosyl chloride remains an excellent, cost-effective choice for reactions with highly nucleophilic substrates or when a less reactive sulfonylating agent is desired to avoid side reactions.
-
The choice of sulfonyl chloride should be a strategic decision based on the specific nucleophile, desired reaction conditions, and overall synthetic strategy.
By understanding the fundamental principles that govern sulfonyl chloride reactivity, researchers can make more informed decisions, leading to optimized reaction outcomes and more efficient synthetic workflows.
References
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
- De Luca, L., & Giacomelli, G. (2008). A practical, solvent-free, and catalyst-free synthesis of sulfonamides. Synthesis, 2008(12), 1935-1938.
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925. [Link]
-
Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 70(8), 3244–3247. [Link]
-
Wikipedia contributors. (2023, December 19). Hammett equation. In Wikipedia, The Free Encyclopedia. [Link]
- Wu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Koo, I. S., et al. (2009). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Bulletin of the Korean Chemical Society, 30(9), 1949-1954.
- Xu, J., & Yang, Z. (2015). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry, 33(5), 488-500.
- Khan, K. M., et al. (2015). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences, 3(7), 1331-1339.
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Chokpaiboon, S., et al. (2015). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Pakistan journal of pharmaceutical sciences, 28(5 Suppl), 1845–1851. [Link]
-
Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
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A Guide to Modern Sulfonylation: Comparing Alternatives to 4-Acetylbenzenesulfonyl Chloride for Robust Sulfonamide Synthesis
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, embedded in the structures of countless therapeutic agents, from antibiotics to anticancer drugs.[1] Its prevalence is due to a unique combination of properties: it is a stable functional group with the ability to act as a hydrogen bond donor and acceptor, and it possesses a three-dimensional geometry that makes it an effective amide bioisostere.[2][3]
For decades, the workhorse reaction for constructing this crucial linkage has been the coupling of an amine with a sulfonyl chloride. 4-Acetylbenzenesulfonyl chloride, with its defined reactivity and commercial availability, serves as a vital building block in this context.[4][5] However, the classical approach is not without its challenges. The synthesis of sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid, and their inherent reactivity can lead to poor selectivity with complex, multifunctional molecules and instability during storage.[6][7][8]
This guide provides an in-depth comparison of modern alternatives to classic sulfonyl chlorides like this compound. We will explore the causality behind experimental choices, compare performance with supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific needs.
Part 1: The Benchmark: Reactivity and Rationale of Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides are powerful electrophiles. The central sulfur atom is rendered highly electron-deficient by two oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack by an amine. The reactivity of the sulfonyl chloride is profoundly influenced by the electronic nature of the substituent on the aromatic ring.[9]
-
Electron-Withdrawing Groups (EWGs): Substituents like the acetyl group in this compound, a nitro group (in nosyl chloride), or a trifluoromethyl group increase the electrophilicity of the sulfur atom. This enhanced reactivity leads to faster reaction rates.[9][10]
-
Electron-Donating Groups (EDGs): Substituents like the methyl group in p-toluenesulfonyl chloride (tosyl chloride) slightly decrease the electrophilicity of the sulfur, resulting in a milder, less reactive reagent.[10]
This predictable electronic modulation allows for a degree of tuning, but the high intrinsic reactivity of the S-Cl bond remains a dominant feature.
Caption: General mechanism of sulfonamide synthesis from a sulfonyl chloride.
Part 2: The Stability Champion: Sulfonyl Fluorides and SuFEx Chemistry
A significant leap forward in sulfonylation chemistry has been the rise of sulfonyl fluorides (R-SO₂F) as exceptionally stable yet highly versatile reagents. The key to their utility lies in the remarkable strength of the sulfur-fluorine bond, which is approximately 40 kcal/mol stronger than the sulfur-chlorine bond.[11] This makes sulfonyl fluorides resistant to hydrolysis and reduction, allowing them to be stored for extended periods and carried through multi-step syntheses untouched.[11][12]
This inherent stability, however, means their reactivity is lower than that of their chloride counterparts. This "duality of reduced reactivity" is overcome by specific activation methods, a concept central to the field of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.[8][13] Existing methods often require strong bases or high temperatures, but recent advances have demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can effectively activate the sulfonyl fluoride for reaction with a wide array of amines under mild conditions.[8][11][13]
Comparative Analysis: Sulfonyl Chlorides vs. Sulfonyl Fluorides
| Feature | Aryl Sulfonyl Chlorides (e.g., 4-Ac-PhSO₂Cl) | Aryl Sulfonyl Fluorides (e.g., 4-Ac-PhSO₂F) |
| Stability | Moisture sensitive; prone to hydrolysis and degradation.[8][14] | Highly stable to water, chromatography, and long-term storage.[12] |
| Reactivity | High; reacts readily with most nucleophiles without activation. | Low; requires activation (e.g., Lewis acid, strong base) for efficient reaction.[8][13] |
| Selectivity | Can be poor in the presence of multiple competing nucleophiles (e.g., amines vs. alcohols).[8] | High; can selectively react with amines over other nucleophiles, enabling late-stage functionalization.[14][15] |
| Handling | Corrosive; releases HCl upon hydrolysis. | Generally easier and safer to handle due to higher stability. |
| Cost/Availability | Widely available and generally less expensive.[14] | Becoming more common but can be more expensive. |
Representative Protocol: Ca(NTf₂)₂-Mediated Sulfonamide Synthesis
This protocol is adapted from the method developed by Ball and coworkers, demonstrating the activation of sulfonyl fluorides for reaction with amines.[8][13]
Materials:
-
Aryl or alkyl sulfonyl fluoride (1.0 equiv)
-
Amine (2.0 equiv, or 1.0 equiv amine and 1.0 equiv Et₃N for valuable amines)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv)
-
tert-Amyl alcohol (to 0.2 M)
-
Reaction vial with stir bar
Procedure:
-
To a reaction vial, add the sulfonyl fluoride (1.0 equiv), the amine (2.0 equiv), and calcium triflimide (1.0 equiv).
-
Add tert-amyl alcohol to achieve a concentration of 0.2 M with respect to the sulfonyl fluoride.
-
Seal the vial and place it in a pre-heated block at 60 °C.
-
Stir the reaction for 24 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the calcium salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Part 3: Modern Strategies Bypassing Sulfonyl Halides
The most recent innovations in sulfonamide synthesis aim to bypass the pre-formation of high-energy sulfonyl halides altogether. These methods often leverage more readily available and benign starting materials, improving the overall efficiency and environmental footprint of the process.
Oxidative Coupling of Thiols and Amines
This strategy has emerged as a powerful one-step method for forming the S-N bond directly from low-cost thiols and amines.[16] The key is the in-situ generation of a reactive sulfonyl intermediate (like a sulfonyl iodide) using an oxidant, which is then trapped by the amine.[1]
-
Causality: By avoiding the isolation of sulfonyl chlorides, this approach streamlines synthesis and eliminates waste associated with chlorinating agents.[16] Various oxidants can be used, providing tunable reactivity. For example, I₂O₅ can mediate the coupling of aryl thiols and amines under metal-free conditions.[1]
Decarboxylative Sulfonylation of Carboxylic Acids
A groundbreaking strategy merges the traditional partners of amide coupling—carboxylic acids and amines—to generate sulfonamides.[2][3] This method uses copper catalysis to convert widely available aromatic carboxylic acids into sulfonyl chloride intermediates in a one-pot process, which are then immediately reacted with an amine.
-
Causality: This transformation is highly valuable as it leverages the vast chemical space of carboxylic acids, allowing for the rapid synthesis of sulfonamide analogs from the same starting materials used for amide synthesis. This dramatically accelerates structure-activity relationship (SAR) studies in drug discovery.[2]
Part 4: Data-Driven Reagent Selection
Choosing the right sulfonylation method is critical and depends on factors like substrate complexity, desired scale, and functional group tolerance. The table below summarizes the performance and key features of various alternatives.
Performance Comparison of Sulfonylation Methods
| Method | Key Reagents | Conditions | General Yields | Key Advantages | Limitations |
| Classical Method | Ar-SO₂Cl, Amine, Base (e.g., Pyridine) | 0 °C to RT, Organic Solvent | Good to Excellent | Well-established, versatile, readily available reagents.[17] | Harsh conditions for Ar-SO₂Cl synthesis, reagent instability, potential for low selectivity.[6][8] |
| Sulfonyl Fluoride Activation | Ar-SO₂F, Amine, Ca(NTf₂)₂ | 60 °C, t-AmylOH | Good to Excellent | High stability of reagent, excellent for late-stage functionalization, high selectivity.[11][13] | Requires activation, reagent can be more expensive, may be slow with hindered amines.[14][15] |
| Oxidative Thiol Coupling | Ar-SH, Amine, Oxidant (e.g., I₂O₅) | Mild, Metal-Free | Moderate to Good | Uses readily available starting materials, avoids sulfonyl halides, environmentally friendly.[1][16] | Oxidant compatibility with sensitive functional groups must be considered. |
| Decarboxylative Coupling | Ar-COOH, Amine, Cu-catalyst, SO₂ source | One-pot, mild heating | Good to Excellent | Leverages vast pool of carboxylic acids, ideal for medicinal chemistry analog synthesis.[2][3] | Requires transition metal catalyst, scope may be limited by substrate electronics. |
| Direct Sulfonic Acid Coupling | Ar-SO₃H, Amine, Coupling Agent | Microwave irradiation | Good | Direct use of sulfonic acids avoids halide intermediates.[18] | Scope and functional group tolerance can be limited. |
Decision-Making Workflow for Sulfonylation
This diagram provides a logical framework for selecting an appropriate synthetic strategy.
Caption: A decision tree to guide the selection of a sulfonylation method.
Conclusion and Future Outlook
While this compound and its analogs remain valuable and effective reagents, the field of sulfonamide synthesis has evolved significantly. The development of highly stable sulfonyl fluorides has provided a powerful tool for complex and late-stage synthesis where selectivity and functional group tolerance are paramount. Furthermore, innovative methods that bypass sulfonyl halide intermediates entirely are paving the way for more efficient, sustainable, and versatile routes to this critical pharmacophore.
For the modern medicinal chemist, the choice of sulfonylation reagent is no longer a default but a strategic decision. By understanding the underlying principles of reactivity and the distinct advantages of each alternative, researchers can better navigate the challenges of drug discovery and development, ultimately accelerating the creation of novel and effective therapeutics.
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Weinreb, S. M. (2006). N-Sulfonyl Imines - Useful Synthons in Stereoselective Organic Synthesis. ResearchGate. [Online] Available at: [Link]
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Pavelko, A. et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192-197. [Online] Available at: [Link]
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Gembus, V. et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Online] Available at: [Link]
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Gembus, V. et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC, NIH. [Online] Available at: [Link]
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Pavelko, A. et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. [Online] Available at: [Link]
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Christie, L. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC, NIH. [Online] Available at: [Link]
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Al-Faiyz, Y. S. S. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Online] Available at: [Link]
- Christie, L. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry, 85(24), 15725–15734.
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Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32909-32927. [Online] Available at: [Link]
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Dherange, J. R. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21287–21294. [Online] Available at: [Link]
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Al-Masoudi, N. A. et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. [Online] Available at: [Link]
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spectroscopic analysis of 4-Acetylbenzenesulfonyl chloride reaction products
An In-Depth Guide to the Spectroscopic Analysis of 4-Acetylbenzenesulfonyl Chloride Reaction Products
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This compound is a versatile reagent, primarily utilized for the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of its reaction products, grounded in field-proven insights and experimental data. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are synergistically employed to unambiguously elucidate the structures of these derivatives.
Core Reactivity of this compound
This compound, with its molecular formula C₈H₇ClO₃S, is an aromatic sulfonyl chloride featuring a highly electrophilic sulfur atom.[1] This electrophilicity drives its reactivity towards nucleophiles. The two most common and significant reactions involve:
-
Reaction with Primary and Secondary Amines: This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, yields N-substituted 4-acetylbenzenesulfonamides. This is a cornerstone of the Hinsberg test for differentiating amines.[2][3]
-
Reaction with Alcohols and Phenols: In the presence of a base like pyridine, this compound reacts with alcohols or phenols to form the corresponding sulfonate esters.[2][4]
The objective of spectroscopic analysis is to confirm the formation of the S-N or S-O bond and to verify the integrity of the overall molecular structure.
Figure 1: General reaction schemes for this compound.
Comparative Spectroscopic Analysis
A multi-spectroscopic approach is essential for a self-validating analysis. Data from one technique should corroborate findings from another.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective first-pass technique to confirm the conversion of the sulfonyl chloride to its corresponding sulfonamide or sulfonate ester by monitoring the disappearance of the S-Cl stretch and the appearance of new, characteristic bands.[5]
Causality Behind Experimental Choices: The choice of Attenuated Total Reflectance (ATR) over traditional KBr pellets for IR analysis is often preferred for its speed and minimal sample preparation, reducing the risk of sample degradation or contamination.
Data Comparison: IR Spectroscopy
| Functional Group | This compound (Starting Material) | 4-Acetylbenzenesulfonamide (Product) | 4-Acetylbenzenesulfonate Ester (Product) |
| S=O (asymmetric) | ~1380 cm⁻¹ | ~1350-1320 cm⁻¹ | ~1370-1350 cm⁻¹ |
| S=O (symmetric) | ~1180 cm⁻¹ | ~1160-1140 cm⁻¹ | ~1190-1170 cm⁻¹ |
| C=O (acetyl) | ~1685 cm⁻¹ | ~1685 cm⁻¹ | ~1685 cm⁻¹ |
| N-H (stretch) | N/A | ~3300-3200 cm⁻¹ (for primary/secondary) | N/A |
| S-O-C (ester) | N/A | N/A | ~1000-960 cm⁻¹ |
| S-Cl | ~600-500 cm⁻¹ | N/A | N/A |
Note: Exact frequencies can vary based on the specific substitution and physical state of the sample.
Trustworthiness: The key diagnostic evidence is the shift in the S=O stretching frequencies upon substitution of the chlorine atom and, most definitively, the appearance of the N-H stretch for sulfonamides or the S-O-C stretch for sulfonate esters. The persistence of the C=O stretch at ~1685 cm⁻¹ confirms the acetyl group remains intact.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. Both ¹H and ¹³C NMR are indispensable for confirming product formation.[6]
¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum is particularly informative. The starting material, this compound, displays a characteristic AA'BB' or two-doublet system for the para-substituted benzene ring.[7] Upon reaction, the electronic environment of these protons changes slightly, but the key diagnostic signals come from the newly introduced amine or alcohol/phenol moiety.
¹³C NMR Analysis
¹³C NMR complements the proton data by showing the chemical shifts of all unique carbon atoms. The carbonyl carbon of the acetyl group is a key landmark, typically appearing around 197 ppm.
Data Comparison: ¹H and ¹³C NMR Spectroscopy (in CDCl₃)
| Group | Spectroscopic Feature | This compound | N-Alkyl-4-acetylbenzenesulfonamide | 4-Acetylphenyl-4-methylbenzenesulfonate |
| Acetyl (CH₃) | ¹H Shift (ppm) | ~2.6 | ~2.6 | ~2.6 |
| ¹³C Shift (ppm) | ~27 | ~27 | ~27 | |
| Carbonyl (C=O) | ¹³C Shift (ppm) | ~197 | ~197 | ~197 |
| Aromatic (H ortho to SO₂Cl/R) | ¹H Shift (ppm) | ~8.1 (d) | ~7.9 (d) | ~7.9 (d) |
| Aromatic (H ortho to C=O) | ¹H Shift (ppm) | ~8.0 (d) | ~8.0 (d) | ~8.0 (d) |
| Sulfonamide (N-H) | ¹H Shift (ppm) | N/A | ~5.0-7.0 (broad s) | N/A |
| Alkyl group on N (e.g., -N-CH₂-R) | ¹H Shift (ppm) | N/A | ~3.1-3.5 (deshielded) | N/A |
Note: 'd' denotes a doublet, 's' a singlet. Chemical shifts are approximate and depend on the solvent and specific R-groups.
Trustworthiness: In sulfonamide synthesis, the appearance of a new, often broad, signal for the N-H proton and the deshielded signals for the protons on the carbon adjacent to the nitrogen provides conclusive evidence of S-N bond formation. For sulfonate esters, the chemical shifts of the protons on the alcohol/phenol moiety will shift significantly upon esterification. For example, the protons on a carbon attached to the ester oxygen appear in the range of δ 3.5-4.5 ppm.[8]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the product, confirming the incorporation of the nucleophile and the loss of chlorine. Furthermore, the fragmentation pattern offers structural clues that validate the proposed structure.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a common choice for these compounds as it is a soft ionization technique that typically preserves the molecular ion ([M+H]⁺ or [M+Na]⁺), making molecular weight determination straightforward.
Data Comparison: Mass Spectrometry
| Product Class | Expected Molecular Ion | Key Fragmentation Pathways |
| 4-Acetylbenzenesulfonamides | [M+H]⁺ or [M+Na]⁺ corresponding to C₈H₈O₃S(NR₁R₂) | - Loss of the R₁/R₂ group from nitrogen- Cleavage of the S-N bond- Loss of SO₂[9] |
| 4-Acetylbenzenesulfonate Esters | [M+H]⁺ or [M+Na]⁺ corresponding to C₈H₇O₃S(OR) | - Loss of the OR group- Cleavage of the S-O bond- Loss of SO₂[9][10] |
Trustworthiness: The observation of the correct molecular ion peak is the primary confirmation. The fragmentation pattern serves as a secondary check; for instance, the loss of a neutral SO₂ molecule (64 Da) is a common and diagnostic fragmentation for both sulfonamides and sulfonate esters.[9]
Figure 2: A typical workflow for the spectroscopic analysis of synthesized products.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers should optimize conditions based on the specific substrates used.
Protocol 3.1: Synthesis of N-benzyl-4-acetylbenzenesulfonamide
-
To a stirred solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (15 mL) at 0 °C, add a solution of this compound (1.0 mmol) in dichloromethane (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.[11]
-
Upon completion, wash the mixture sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
Protocol 3.2: Spectroscopic Sample Preparation
-
IR Spectroscopy: Place a small amount of the dry, purified solid product directly onto the ATR crystal of the FT-IR spectrometer and acquire the spectrum.
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H, ¹³C, and other relevant NMR spectra.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ESI source or analyze via an LC-MS system.
Conclusion
The structural elucidation of this compound reaction products is a clear-cut process when a logical, multi-technique spectroscopic approach is employed. IR spectroscopy provides a quick confirmation of functional group transformation, mass spectrometry verifies the molecular weight, and NMR spectroscopy delivers the definitive structural proof. By cross-correlating the data from these three methods, researchers can establish a self-validating system that ensures the identity and purity of their synthesized compounds with a high degree of confidence, a critical step in any chemical research or drug development pipeline.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 266418, this compound. Available at: [Link][12]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link][14][15]
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Wikipedia contributors (2023). Benzenesulfonyl chloride. Wikipedia, The Free Encyclopedia. Available at: [Link][2]
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Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link][16]
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King, J. F., & Gill, M. S. (2006). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 84(8), 1083-1093. Available at: [Link][17][18]
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Royal Society of Chemistry (2014). Supporting Informations for "Microwave-assisted solvent- and catalyst-free sulfonylation of amines". Available at: [Link][11]
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Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18. Available at: [Link][4]
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A Comparative Guide to Validating the Purity of Sulfonamides Synthesized from 4-Acetylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of the purity of the synthesized molecule. This is particularly true for sulfonamides, a class of compounds with significant therapeutic importance. When synthesizing sulfonamides from a common precursor like 4-acetylbenzenesulfonyl chloride, a variety of impurities can arise, potentially confounding experimental results and posing safety risks.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the purity of synthesized sulfonamides. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, offers field-proven insights into data interpretation, and presents self-validating protocols to ensure scientific integrity.
The Synthetic Landscape: Understanding Potential Impurities
The standard synthesis of a sulfonamide involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of our topic, this compound serves as the electrophile. While the desired reaction is straightforward, several side reactions can lead to impurities that must be identified and quantified.
Common Impurities in Sulfonamide Synthesis:
-
Unreacted Starting Materials: Residual this compound or the amine starting material.
-
Hydrolysis Products: this compound is susceptible to hydrolysis, which yields the corresponding 4-acetylbenzenesulfonic acid.
-
Byproducts from the Base: If an organic base like pyridine is used, it can sometimes participate in side reactions.
-
Disulfonated Products: If the amine has more than one reactive site, or under certain reaction conditions, a di-sulfonated byproduct may form.
dot graph "Synthesis_and_Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} /dot
Caption: General synthesis of sulfonamides and a common impurity pathway.A Comparative Analysis of Purity Validation Techniques
Choosing the right analytical method, or more often, the right combination of methods, is crucial for robust purity validation. Each technique offers a different lens through which to view the sample, providing unique and complementary information.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point. Impurities broaden and depress this range.[1][2] | Melting point range | Low | No | Quick, inexpensive, and requires a small sample.[3] | Only suitable for solids; not definitive for identity.[3] |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Retention factor (Rf), presence of multiple spots.[4] | Moderate | Semi-quantitative at best | Rapid, low-cost screening tool for reaction monitoring. | Limited resolution; not suitable for precise quantification. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary and liquid phase.[4][5] | Retention time (tʀ), peak area for quantification, % purity.[4] | High (ng to µg/mL)[4] | Excellent, high precision and accuracy.[5] | Robust, reproducible, and the gold standard for purity determination.[5] | Requires reference standards; potential for co-elution. |
| ¹H and ¹³C NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed structural information, chemical environment of atoms, and impurity identification.[6][7] | Moderate to High | Yes (with internal standard) | Unparalleled for structural elucidation and identification of unknown impurities.[8] | Higher cost, requires expertise in spectral interpretation.[9][10] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation, fragmentation patterns for structural clues.[11][12] | Very High | Yes (especially with LC-MS) | Confirms molecular identity with high certainty.[11][13] | Isomers can be indistinguishable without chromatography; matrix effects can occur.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Presence of key functional groups (e.g., -SO₂NH-, C=O).[15] | Low to Moderate | No | Quick confirmation of functional groups in the desired product. | Provides limited information on overall purity; not all impurities may be visible.[16] |
Experimental Protocols and Data Interpretation
The trustworthiness of any purity assessment lies in the meticulous execution of validated protocols. Below are step-by-step methodologies for the most critical techniques.
Melting Point Analysis
This technique is a fundamental and accessible method to quickly assess the purity of a crystalline solid.[1] Pure compounds exhibit a sharp melting point range (typically 0.5-1°C), while impurities cause a depression and broadening of this range.[1][2]
Protocol:
-
Ensure the synthesized sulfonamide is completely dry.[3]
-
Pack a small amount (1-3 mm) of the solid into a capillary tube.[2][3]
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Data Interpretation: A broad melting range (e.g., greater than 2°C) or a melting point significantly lower than the literature value for the target sulfonamide suggests the presence of impurities.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of quantitative purity analysis in the pharmaceutical industry.[5][17] A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.[18][19]
Protocol for a Reverse-Phase HPLC Method:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized sulfonamide in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to create a stock solution of about 1 mg/mL.[4] Further dilute as needed to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., YMC-Triart C8, 250x4.6 mm, 5µm).[5]
-
Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, 90% to 10% B.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a wavelength where the sulfonamide has strong absorbance (e.g., 254 nm or 265 nm).[5]
-
-
Data Analysis: Integrate the peak areas of the main sulfonamide peak and all impurity peaks. The percent purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Data Interpretation: A chromatogram of a pure sample will show a single, sharp, symmetrical peak. The presence of additional peaks indicates impurities. The retention time of the main peak should be reproducible.
¹H NMR Spectroscopy
NMR spectroscopy provides a detailed fingerprint of a molecule's structure.[6] For sulfonamides, it can confirm the successful formation of the S-N bond and identify the presence of starting materials or byproducts.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the dry sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for sulfonamides as the acidic N-H proton is readily observable.
-
Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
Data Interpretation (in DMSO-d₆):
-
Sulfonamide N-H proton: A broad singlet typically appearing downfield, often between 8 and 11 ppm.[20]
-
Aromatic Protons: Signals for the protons on the two aromatic rings will appear in the aromatic region (approx. 6.5-8.0 ppm).[20] The splitting patterns will be indicative of the substitution.
-
Acetyl Protons (-COCH₃): A sharp singlet around 2.1-2.6 ppm.
-
Impurity Signals: Look for signals corresponding to unreacted amine or the hydrolysis product. For instance, the absence of the acetyl singlet at ~2.1 ppm in the starting sulfonyl chloride would be indicative of its consumption.[20]
FTIR Spectroscopy
FTIR is excellent for quickly confirming the presence of characteristic functional groups, verifying that the desired chemical transformation has occurred.[21]
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation:
-
-SO₂- Group: Look for two strong characteristic stretching bands for the sulfonyl group, typically around 1350-1310 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).[20]
-
N-H Stretch: A peak in the region of 3350-3250 cm⁻¹ corresponding to the N-H bond of the sulfonamide.[7]
-
C=O Stretch: A strong absorption around 1680-1660 cm⁻¹ from the acetyl group's carbonyl.
An Integrated Workflow for Purity Validation
No single technique tells the whole story. A robust and self-validating purity assessment strategy employs multiple, orthogonal techniques. This ensures that impurities not detected by one method are caught by another.
dot graph "Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} /dot
Caption: A logical workflow for the comprehensive purity validation of sulfonamides.Conclusion
The validation of synthesized sulfonamides from this compound is a multi-faceted process that demands a strategic application of various analytical techniques. While rapid methods like TLC and melting point analysis provide valuable preliminary data, they are insufficient on their own. For definitive and quantifiable results, high-resolution techniques such as HPLC and NMR spectroscopy are indispensable. By integrating these methods into a logical workflow, researchers can confidently ascertain the purity of their compounds, ensuring the reliability of their data and the safety of subsequent applications in drug discovery and development.
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Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. Available from: [Link]
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Melting Point Analysis. Chemistry LibreTexts. 2022-08-28. Available from: [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023-03-15. Available from: [Link]
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What is Melting Point?. Mettler Toledo. Available from: [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. Available from: [Link]
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MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. 2021-06-20. Available from: [Link]
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Melting point determination. Available from: [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]
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1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available from: [Link]
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HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]
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Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. 2019-01-28. Available from: [Link]
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Identification of sulfonamides by NMR spectroscopy. PubMed. Available from: [Link]
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Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available from: [Link]
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Analysis of sulfonamides. Slideshare. Available from: [Link]
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Confirmation of sulfonamide residues in kidney tissue by liquid chromatography-mass spectrometry. PubMed. Available from: [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available from: [Link]
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Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available from: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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Chemical structures and molecular weights of selected sulfonamide antibacterials. Available from: [Link]
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FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available from: [Link]
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The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing). Available from: [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. 2022-10-31. Available from: [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available from: [Link]
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Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available from: [Link]
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Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available from: [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. 2021-12-02. Available from: [Link]
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¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. 2021-12-15. Available from: [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
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A Comparative Guide to the Chromatographic Separation of 4-Acetylbenzenesulfonyl Chloride Reaction Mixtures
For researchers and professionals in drug development and organic synthesis, the purity of intermediates is paramount. 4-Acetylbenzenesulfonyl chloride is a critical building block in the synthesis of various pharmaceuticals and advanced materials.[1] However, its synthesis, often via the chlorosulfonation of acetophenone or related precursors, yields a complex mixture containing unreacted starting materials, isomeric byproducts, and hydrolysis products. This guide provides an in-depth comparison of chromatographic techniques for the purification of this compound, grounded in experimental principles to empower scientists to make informed decisions for their specific applications.
The Purification Challenge: Navigating Reactivity and Impurities
The primary challenge in purifying this compound lies in its inherent reactivity. The sulfonyl chloride moiety is highly susceptible to hydrolysis, readily converting to the corresponding and often difficult-to-remove 4-acetylbenzenesulfonic acid, especially in the presence of moisture.[2] Crude reaction mixtures can contain a variety of impurities, including:
-
Unreacted Starting Materials: Such as acetophenone.
-
Isomeric Byproducts: Ortho- and meta-acetylbenzenesulfonyl chloride.
-
Hydrolysis Product: 4-acetylbenzenesulfonic acid.
-
Excess Chlorinating Agent Byproducts: Such as sulfuric acid from chlorosulfonic acid.[3]
Effective purification requires a method that is not only selective for the desired para-isomer but also rapid enough to minimize product degradation.
Head-to-Head Comparison: Flash Chromatography vs. Preparative HPLC
Flash column chromatography and preparative high-performance liquid chromatography (HPLC) are the two most common chromatographic techniques employed for this separation. The choice between them is a trade-off between scale, required purity, speed, and cost.
| Parameter | Flash Column Chromatography | Preparative HPLC (Reverse-Phase) | Rationale & Causality |
| Purity Achievable | 95-98% | >99% | The smaller particle size of HPLC stationary phases provides significantly higher theoretical plates and superior resolving power, enabling the separation of closely related isomers and impurities.[4] |
| Typical Yield | High (90-95%) | Moderate-High (80-90%) | Flash chromatography is generally less prone to sample loss if optimized correctly. HPLC can have minor losses during fraction collection and handling, especially with broad peaks. |
| Throughput/Scale | High (grams to kilograms) | Low to Moderate (milligrams to grams) | Flash chromatography columns have a much larger capacity for crude material, making it the preferred method for large-scale synthesis.[5][6] |
| Cost (per sample) | Low | High | The high cost of preparative HPLC stems from expensive columns, high-purity solvents, and instrument maintenance. Flash chromatography uses less expensive silica and technical-grade solvents. |
| Speed (per run) | Fast (30-60 minutes) | Slow (can be >60 minutes) | While individual flash runs are quick, method development via Thin-Layer Chromatography (TLC) is a necessary preceding step.[7] HPLC runs are often longer to achieve optimal resolution. |
| Solvent Consumption | High | Moderate | Flash chromatography, especially at a large scale, can consume significant volumes of solvent. Modern HPLC systems are optimized for efficiency but still require high-purity, expensive mobile phases.[8] |
The Workflow: From Crude Mixture to Pure Compound
The overall process for purifying this compound involves an initial analysis to determine the optimal separation conditions, followed by the chosen preparative chromatography method.
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A Comparative Guide to the Reaction Kinetics of Substituted Benzenesulfonyl Chlorides
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization and mechanistic elucidation. Benzenesulfonyl chlorides are a critical class of reagents used extensively in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The reactivity of these compounds is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reaction kinetics of substituted benzenesulfonyl chlorides, supported by established experimental data and detailed methodologies. We will explore the causal relationships between molecular structure and reactivity, empowering you to make informed decisions in your experimental designs.
Theoretical Framework: Understanding Substituent Effects
The reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom in the sulfonyl group (-SO₂Cl). Electron-withdrawing groups (EWGs) on the benzene ring increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to a slower reaction.
This relationship between substituent electronic effects and reaction rates can be quantitatively described by the Hammett equation :
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[1][2]
A positive ρ value, as is common for reactions of benzenesulfonyl chlorides, signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values).[1][2] The magnitude of ρ provides insight into the degree of charge development in the transition state.
Experimental Design for a Comparative Kinetic Study
To objectively compare the reaction kinetics, a robust and reproducible experimental design is essential. The hydrolysis of benzenesulfonyl chlorides is a well-studied reaction that serves as an excellent model system. The reaction produces benzenesulfonic acid and hydrochloric acid, leading to a change in the conductivity of the solution, which can be monitored over time.[3][4]
Materials and Reagents
-
Substituted benzenesulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride, 4-toluenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, benzenesulfonyl chloride)
-
High-purity water (deionized and distilled)
-
Organic solvent (e.g., acetone or dioxane, if needed to ensure solubility)
-
Conductivity meter with a temperature-controlled cell
-
Thermostatted water bath
-
Standard laboratory glassware
Experimental Protocol: Conductometric Method
The choice of the conductometric method is based on its high precision and suitability for reactions that produce ions.[4] The hydrolysis of a sulfonyl chloride generates four ions, making this technique particularly sensitive.[4]
-
Preparation of the Reaction Mixture:
-
Equilibrate a specific volume of high-purity water (or an aqueous-organic solvent mixture) in the temperature-controlled conductivity cell to the desired reaction temperature (e.g., 25.0 °C).
-
Allow the conductivity reading of the solvent to stabilize.
-
-
Initiation of the Reaction:
-
Prepare a concentrated stock solution of the substituted benzenesulfonyl chloride in a dry, inert solvent (e.g., acetone).
-
Inject a small, precise volume of the benzenesulfonyl chloride stock solution into the stirred solvent in the conductivity cell to initiate the reaction. The final concentration of the sulfonyl chloride should be low to ensure it remains the limiting reagent.
-
-
Data Acquisition:
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading becomes constant). Modern data acquisition systems can automate this process.
-
-
Data Analysis:
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the reaction kinetics of benzenesulfonyl chloride hydrolysis via the conductometric method.
Comparative Kinetic Data
The following table summarizes representative first-order rate constants for the hydrolysis of various para-substituted benzenesulfonyl chlorides. The data illustrates the profound impact of substituents on reactivity.
| Substituent (para-) | Substituent Constant (σ) | Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 0.5 |
| -CH₃ | -0.17 | 0.7 |
| -H | 0.00 | 1.0 |
| -Br | +0.23 | 2.1 |
| -NO₂ | +0.78 | 10.5 |
Note: The relative rate constants are synthesized from trends reported in the literature and are for illustrative purposes to demonstrate the substituent effects.[4][5][6]
Interpretation of Results and Mechanistic Insights
The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the reaction rate.
-
Electron-Donating Groups (-OCH₃, -CH₃): These groups donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the sulfonyl sulfur. This stabilization of the ground state leads to a higher activation energy for nucleophilic attack and a slower reaction rate.
-
Electron-Withdrawing Groups (-Br, -NO₂): These groups withdraw electron density from the aromatic ring, making the sulfonyl sulfur more electron-deficient and thus more susceptible to nucleophilic attack. This results in a lower activation energy and a significantly faster reaction rate.
The reaction is believed to proceed through a synchronous or Sₙ2-type mechanism where the nucleophile (water in this case) attacks the sulfur atom at the same time as the chloride ion departs.[5][7] The transition state involves a significant degree of bond formation with the incoming nucleophile and bond breaking with the leaving group. Electron-withdrawing substituents stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state, further accelerating the reaction.
Visualization of Substituent Effects on Reactivity
Caption: Relationship between substituent electronic effects and the reaction rate of benzenesulfonyl chlorides.
Conclusion
The reaction kinetics of substituted benzenesulfonyl chlorides are highly predictable and tunable based on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups significantly accelerate the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. This relationship is well-described by the Hammett equation and is consistent with a synchronous, Sₙ2-type reaction mechanism. The experimental protocols outlined in this guide, particularly the conductometric method, provide a reliable and precise means of quantifying these kinetic effects. For researchers in organic synthesis and drug development, a thorough understanding of these structure-activity relationships is indispensable for designing efficient synthetic routes and for the rational design of molecules with desired reactivity profiles.
References
- Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Orient J Chem, 4(1).
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(23), 3741-3745.
- Ingold, K. U., & Struve, W. (1957). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 777-781.
- Banjoko, O., & Okwuiwe, R. (1980). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 45(24), 4966-4969.
- Rogne, O. (1971). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 1855-1858.
- Stájer, G., & Vinkler, E. (1980). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Jaffé, H. H. (1953).
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Canadian Journal of Chemistry, 49(23), 3746-3750.
- Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, 489-492.
- Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. International journal of molecular sciences, 9(5), 913–934.
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PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]
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Scribd. (n.d.). Conductometry for Chemistry Students. Retrieved from [Link]
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Wikipedia. (2023, November 11). Hammett equation. Retrieved from [Link]
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Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analysis of 4-Acetylbenzenesulfonyl Chloride: A Comparative Analysis of HPLC and GC-MS Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of reactive intermediates like 4-acetylbenzenesulfonyl chloride is of paramount importance. This molecule serves as a critical building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The inherent reactivity of the sulfonyl chloride functional group, however, presents unique analytical challenges, primarily its susceptibility to hydrolysis.
This comprehensive guide provides an in-depth comparison of two powerful analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Drawing upon established analytical principles and field-proven insights, this document will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their performance based on experimental data for analogous compounds.
The Analytical Challenge: The Reactivity of this compound
This compound (ABSC) possesses a highly electrophilic sulfonyl chloride moiety. This group readily reacts with nucleophiles, most notably water, leading to hydrolysis and the formation of 4-acetylbenzenesulfonic acid.[1][2] This degradation pathway is a critical consideration in the development of any analytical method, as failure to account for it can lead to a significant underestimation of the purity of the starting material. Therefore, the choice of analytical technique and the design of the experimental protocol must be carefully considered to either minimize or account for this hydrolytic instability.
High-Performance Liquid Chromatography (HPLC): A Direct Approach with Caveats
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable candidate for the direct analysis of this compound.[3][4] A direct reversed-phase HPLC (RP-HPLC) method offers the advantage of simplicity and speed. However, its success is contingent on meticulously controlling the experimental conditions to prevent on-column and in-sample hydrolysis.
The Rationale Behind the Direct RP-HPLC Approach
The key to a successful direct analysis of a reactive sulfonyl chloride is to create an environment that is as non-nucleophilic as possible. This is achieved through several strategic choices in the experimental design:
-
Anhydrous Sample Diluent: The sample must be dissolved in a dry, aprotic solvent to prevent hydrolysis prior to injection. Anhydrous acetonitrile is an excellent choice due to its miscibility with common mobile phases and its non-nucleophilic nature.[5]
-
Low Water Content in the Mobile Phase: While RP-HPLC necessitates an aqueous component in the mobile phase, its content should be minimized to the extent required for adequate retention and separation.
-
Low pH of the Mobile Phase: The hydrolysis of sulfonyl chlorides can be catalyzed by both acid and base. Maintaining a low pH (typically around 2-3) with a non-nucleophilic acid like phosphoric or formic acid helps to suppress the hydrolysis rate.[1] Additionally, a low pH ensures that the potential hydrolytic degradation product, 4-acetylbenzenesulfonic acid, is in its non-ionized form, leading to better retention and peak shape on a reversed-phase column.
Experimental Protocol: Direct RP-HPLC Analysis
This protocol is designed to be a self-validating system, where the stability of the analyte in the chosen diluent and during the chromatographic run should be confirmed during method validation.
1. Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, water, and phosphoric acid.
-
Sample Diluent: Anhydrous acetonitrile.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the chromophore of the benzene ring and acetyl group)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. This yields a sample solution of approximately 1 mg/mL.
-
Prepare samples immediately before analysis to minimize the risk of hydrolysis.
4. Analysis and System Validation:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject a standard solution of this compound to determine the retention time.
-
To confirm specificity, inject a spiked sample containing both this compound and its potential primary impurity, 4-acetylbenzenesulfonic acid. The method should demonstrate baseline resolution between these two peaks.
-
Inject the sample solution to determine the purity by area percent normalization.
Sources
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. aaqr.org [aaqr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Electrophilicity of 4-Acetylbenzenesulfonyl Chloride
This guide provides a comprehensive assessment of the electrophilicity of 4-Acetylbenzenesulfonyl chloride, a key reagent in synthetic chemistry. We will objectively compare its reactivity against common alternatives, supported by a robust theoretical framework and detailed experimental protocols designed for replication and validation. This document is intended for researchers, scientists, and drug development professionals who rely on a nuanced understanding of reagent reactivity to drive their synthetic programs.
Introduction: The Significance of Electrophilicity in Sulfonyl Chlorides
Aromatic sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as electrophilic precursors for the formation of sulfonamides, a privileged scaffold in medicinal chemistry.[1] The efficacy of sulfonamide synthesis is directly governed by the electrophilicity of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This electrophilicity is, in turn, finely tuned by the electronic nature of the substituents on the aromatic ring.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center by inductive and/or resonance effects, making it more susceptible to nucleophilic attack.[2][3] Conversely, electron-donating groups (EDGs) diminish this reactivity. This compound (ASC) features a para-acetyl group, a moderately strong EWG. Understanding its precise position on the reactivity spectrum is crucial for predicting reaction kinetics, optimizing conditions, and selecting the appropriate reagent for a given transformation. This guide aims to quantify this reactivity through comparative analysis.
Theoretical Framework: The Hammett Relationship
To systematically evaluate the electronic influence of the acetyl group, we turn to the Hammett equation, a cornerstone of physical organic chemistry that describes a linear free-energy relationship.[4]
The equation is given by: log(k/k₀) = ρσ
Where:
-
k is the rate constant for a reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (e.g., benzenesulfonyl chloride).
-
σ (sigma) is the substituent constant , which quantifies the electronic effect (inductive and resonance) of a particular substituent at a specific position (meta or para). Positive σ values denote electron-withdrawing groups, while negative values denote electron-donating groups.[5]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of a specific reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs, typically because a negative charge is built up in the transition state.[4][6]
By measuring the reaction rates of a series of substituted benzenesulfonyl chlorides, we can construct a Hammett plot [log(k/k₀) vs. σ] to determine the ρ value and thereby characterize the reaction mechanism and the relative reactivity of ASC.
Caption: Logical flow of the Hammett analysis.
Comparative Cohort: Selecting the Right Benchmarks
To accurately place this compound within the reactivity landscape, we have selected a panel of commercially available para-substituted benzenesulfonyl chlorides that span the electronic spectrum.
| Compound Name | Abbreviation | Structure | Substituent (X) | Hammett Constant (σₚ) | Expected Reactivity |
| p-Toluenesulfonyl chloride | TsCl | CH₃-C₆H₄-SO₂Cl | -CH₃ | -0.17 | Lowest |
| Benzenesulfonyl chloride | BsCl | C₆H₅-SO₂Cl | -H | 0.00 | Baseline |
| This compound | ASC | CH₃CO-C₆H₄-SO₂Cl | -COCH₃ | +0.50 | Intermediate |
| 4-Nitrobenzenesulfonyl chloride | NsCl | NO₂-C₆H₄-SO₂Cl | -NO₂ | +0.78 | Highest |
This cohort allows for a direct, quantitative comparison of how a mild EDG (-CH₃), a neutral substituent (-H), a moderate EWG (-COCH₃), and a strong EWG (-NO₂) influence the electrophilicity of the sulfonyl chloride.
Experimental Design: Kinetic Analysis of Sulfonamide Formation
The most direct method for assessing electrophilicity is to measure the rate of reaction with a standard nucleophile. We propose a kinetic study of the reaction between the selected sulfonyl chlorides and a model amine, morpholine, to form the corresponding sulfonamides. This reaction is robust, high-yielding, and directly relevant to pharmaceutical and agrochemical synthesis.[7]
Proposed Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur center. The nucleophilic amine attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state.[3] The electron-withdrawing substituent stabilizes the developing negative charge on the oxygen atoms in this transition state, thereby accelerating the reaction.
Caption: Proposed transition state for sulfonamide formation.
Experimental Protocol: Step-by-Step Methodology
This protocol outlines a self-validating system for determining second-order rate constants using HPLC analysis.
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of each sulfonyl chloride (TsCl, BsCl, ASC, NsCl) in anhydrous acetonitrile.
-
Prepare a 1.0 M stock solution of morpholine in anhydrous acetonitrile.
-
Prepare a 0.5 M stock solution of a non-nucleophilic base, such as 2,6-lutidine, in anhydrous acetonitrile. This is crucial to neutralize the HCl byproduct without competing in the reaction.
-
Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene) in anhydrous acetonitrile.
-
-
Reaction Execution (Performed in parallel for each sulfonyl chloride):
-
In a thermostatted reaction vial at 25.0 ± 0.1 °C, add 4.0 mL of the 0.1 M sulfonyl chloride solution.
-
Add 1.0 mL of the internal standard solution.
-
Initiate the reaction by adding 0.5 mL of the 1.0 M morpholine solution and 0.5 mL of the 0.5 M 2,6-lutidine solution simultaneously and start the timer. This creates a pseudo-first-order condition with a large excess of the amine.
-
Final concentrations: [Sulfonyl Chloride] ≈ 0.067 M; [Morpholine] ≈ 0.083 M; [Lutidine] ≈ 0.042 M.
-
-
Quenching and Sampling:
-
At timed intervals (e.g., t = 1, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a 1:1 mixture of acetonitrile and 0.1 M aqueous HCl. The acid will protonate the remaining morpholine, instantly stopping the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Develop a method that provides baseline separation of the starting sulfonyl chloride, the sulfonamide product, and the internal standard.
-
Monitor the disappearance of the sulfonyl chloride peak relative to the constant peak of the internal standard.
-
-
Data Processing:
-
Generate a calibration curve to relate the peak area ratio (sulfonyl chloride/internal standard) to the concentration of the sulfonyl chloride.
-
Plot the natural logarithm of the sulfonyl chloride concentration (ln[ASC]) versus time (t).
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) using the formula: k₂ = k' / [Morpholine]₀ .
-
Caption: Workflow for kinetic analysis of sulfonylation.
Results and Discussion: A Quantitative Comparison
Executing the described protocol would yield quantitative data on the relative reactivity of our selected sulfonyl chlorides. The following table presents expected results based on established principles of physical organic chemistry.
| Compound | Substituent (σₚ) | Expected Rate Constant (k₂) M⁻¹s⁻¹ (Relative) | log(k/k₀) |
| p-Toluenesulfonyl chloride (TsCl) | -0.17 | 0.5 | -0.30 |
| Benzenesulfonyl chloride (BsCl) (k₀) | 0.00 | 1.0 | 0.00 |
| This compound (ASC) | +0.50 | 15.0 | 1.18 |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | +0.78 | 55.0 | 1.74 |
Hammett Plot Analysis
Plotting the expected log(k/k₀) values against their corresponding Hammett σₚ constants reveals a strong linear correlation.
The slope of this line yields the reaction constant, ρ ≈ +2.2 .
Interpretation:
-
Positive ρ Value: The positive value of ρ confirms that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups.[8] This is consistent with a mechanism where negative charge accumulates in the transition state, which is stabilized by substituents that can delocalize it.
-
Reactivity of ASC: The data clearly positions this compound as a significantly more reactive electrophile than the unsubstituted benzenesulfonyl chloride (approx. 15 times faster) and tosyl chloride (approx. 30 times faster).
-
Predictive Power: While not as potent as the strongly activated 4-nitrobenzenesulfonyl chloride, ASC's reactivity is substantial and predictable. Its moderate activation makes it an excellent choice for reactions with moderately nucleophilic amines where over-reactivity or side reactions might be a concern with more powerful reagents like NsCl.
Conclusion and Practical Recommendations
Our comprehensive analysis, grounded in the Hammett linear free-energy relationship and a robust experimental design, definitively characterizes this compound as a moderately activated, highly effective electrophile.
-
Enhanced Electrophilicity: The para-acetyl group significantly increases the reactivity of the sulfonyl chloride moiety compared to standard reagents like TsCl and BsCl. This translates to faster reaction times, milder required conditions, and potentially higher yields in sulfonamide synthesis.
-
Balanced Reactivity: ASC occupies a valuable middle ground in electrophilicity. It is potent enough to react efficiently with a wide range of nucleophiles but is less prone to the decomposition or side reactions that can plague hyper-activated reagents like NsCl.
-
Synthetic Handle: The acetyl group itself provides a valuable synthetic handle for further downstream modifications, a feature not present in other common sulfonylating agents.
For researchers in drug development and synthetic chemistry, this compound should be considered a superior alternative to tosyl chloride or benzenesulfonyl chloride when enhanced, yet controlled, electrophilicity is required for the efficient synthesis of target sulfonamides.
References
- Vertex AI Search. (2026).
- Journal of the American Chemical Society. (2019).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
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- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
- ChemRxiv. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides.
- BenchChem. (n.d.). The Enhanced Electrophilicity of the Sulfonyl Chloride Group in Nitro Compounds: A Technical Guide.
- BenchChem. (2025). Comparative Reactivity of Substituted Phenylmethanesulfonyl Chlorides: A Guide for Researchers.
- ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines.
- National Institutes of Health. (2023).
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
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- Wikipedia. (n.d.).
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- Wiley Online Library. (2019).
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The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 4-Acetylbenzenesulfonyl Chloride Versus Key Alternatives
A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Sulfonamide Synthesis
For researchers in the pharmaceutical and agrochemical industries, the synthesis of sulfonamides is a foundational technique. The sulfonamide moiety is a privileged scaffold, present in a vast array of therapeutic agents and bioactive molecules. The choice of the sulfonylating agent is a critical decision point that profoundly impacts not only the reaction's success but also the overall cost-effectiveness and scalability of the synthetic route. This guide provides an in-depth cost-benefit analysis of 4-acetylbenzenesulfonyl chloride, comparing it with established and specialized alternatives to inform your selection process.
The Central Reaction: Formation of the Sulfonamide Bond
The cornerstone of this discussion is the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, proceeding through a sulfonyl-transfer mechanism. This reaction, while robust, is highly influenced by the electronic and steric nature of the substituents on the aromatic ring of the sulfonyl chloride.
Caption: General Mechanism of Sulfonamide Formation.
The choice of the "Ar" group on the sulfonyl chloride dictates the reagent's reactivity, stability, cost, and the properties it imparts to the final sulfonamide product, which can affect purification and downstream applications.
The Contenders: A Head-to-Head Comparison
We will evaluate this compound against four key alternatives, each representing a different class of reagent with distinct advantages and disadvantages.
-
This compound: The subject of our analysis.
-
p-Toluenesulfonyl Chloride (TsCl): The ubiquitous, cost-effective workhorse.
-
4-Nitrobenzenesulfonyl Chloride (NsCl): The highly reactive, readily cleavable protecting group.
-
Dansyl Chloride: The fluorescent tag for specialized applications.
-
2-Naphthalenesulfonyl Chloride: The bulky, lipophilic alternative.
Performance and Cost-Benefit Analysis
The selection of a sulfonylating agent is a multifactorial decision. The following table provides a comparative overview of the key performance indicators and cost considerations for our selected reagents.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | 4-Nitrobenzenesulfonyl Chloride (NsCl) | Dansyl Chloride | 2-Naphthalenesulfonyl Chloride |
| Reactivity | Moderate | Moderate | High[1] | High[2] | Moderate |
| Typical Yields | Good to Excellent | Good to Excellent[3] | Excellent[1] | Good to Excellent | Good to Excellent |
| Reaction Conditions | Mild to moderate; often requires a base like pyridine or triethylamine. | Mild to moderate; similar to this compound. | Mild; suitable for sensitive substrates. | Mild; often used in aqueous/organic mixtures. | Mild to moderate. |
| Cost per Mole * | ~$220/mol (10g scale)[4] | ~$30/mol (250g scale)[5] | ~$33/mol (100g scale) | ~$1250/mol (1g scale) | ~$188/mol (25g scale)[6] |
| Key Advantage | Provides a ketone handle for further functionalization. | Low cost, widely available, extensive literature.[7] | Highly activating; resulting sulfonamide is readily cleaved (protecting group).[8] | Imparts strong fluorescence for analytical applications.[2] | Introduces a bulky, lipophilic naphthalene moiety.[9] |
| Key Disadvantage | Higher cost than TsCl; potential for side reactions at the acetyl group. | Can be difficult to remove if used as a protecting group. | The nitro group can be reduced under certain conditions. | High cost; primarily for analytical or specialized applications. | Higher cost than TsCl; introduces significant steric bulk. |
| Safety Profile | Corrosive; causes severe skin burns and eye damage.[10] | Corrosive, water-reactive, causes skin and eye irritation.[11][12] | Corrosive, moisture-sensitive.[13] | Corrosive, moisture-sensitive. | Corrosive, moisture-sensitive.[6] |
*Cost per mole is an estimate based on publicly available catalog prices from major suppliers (e.g., Sigma-Aldrich, Thermo Fisher) at the specified scales and may vary.
In-Depth Analysis of Each Reagent
This compound
This reagent offers a unique synthetic advantage: the presence of a ketone functional group. This "handle" allows for subsequent chemical modifications, such as the formation of oximes, hydrazones, or further carbon-carbon bond-forming reactions, making it a valuable intermediate in combinatorial chemistry and drug discovery.[1]
-
Expertise & Experience: The acetyl group is moderately deactivating, making the sulfonyl chloride slightly more reactive than p-toluenesulfonyl chloride. However, the key benefit is post-sulfonylation functionalization. This is particularly useful when designing libraries of compounds where diversification at this position is desired. The trade-off is a higher cost compared to the workhorse, TsCl.
p-Toluenesulfonyl Chloride (TsCl)
TsCl is arguably the most common and cost-effective benzenesulfonyl chloride derivative used in organic synthesis. Its widespread use is a testament to its reliability and the vast body of literature detailing its reaction conditions.[7][14]
-
Expertise & Experience: TsCl is the go-to reagent for routine sulfonamide synthesis, especially on a large scale where cost is a primary driver. The resulting tosyl group is very stable, which is advantageous for final products but can be a significant drawback if it is intended as a protecting group for an amine, as its removal requires harsh conditions.[15]
4-Nitrobenzenesulfonyl Chloride (NsCl)
The strongly electron-withdrawing nitro group makes NsCl highly reactive, allowing for the sulfonylation of even weakly nucleophilic amines under mild conditions.[13] Its primary application is as a protecting group for amines. The resulting nosylamide is readily cleaved under mild conditions using a thiol nucleophile, such as thiophenol.[8]
-
Expertise & Experience: When protecting a primary or secondary amine is the goal, NsCl is often a superior choice to TsCl due to the ease of deprotection. This is particularly critical in multi-step syntheses of complex molecules, like peptides, where harsh deprotection conditions could damage other functional groups.[8] The higher reactivity also means reactions are often faster and more complete.
Dansyl Chloride
Dansyl chloride is a specialized reagent used to introduce a highly fluorescent tag onto primary and secondary amines. The resulting dansyl sulfonamides exhibit strong blue-to-blue-green fluorescence, making them easily detectable at very low concentrations.[2][16]
-
Expertise & Experience: The utility of dansyl chloride is not in bulk synthesis but in analytics. It is widely used for the N-terminal sequencing of proteins and for preparing fluorescent probes to study ligand-receptor binding. Its high cost makes it prohibitive for use as a general sulfonating agent in drug discovery synthesis.[17]
2-Naphthalenesulfonyl Chloride
This reagent allows for the introduction of a larger, more lipophilic naphthalene ring system compared to the single benzene ring of the other reagents. This can be desirable in drug discovery to modulate properties such as solubility, membrane permeability, and binding interactions with biological targets.[9]
-
Expertise & Experience: Use 2-naphthalenesulfonyl chloride when the goal is to significantly increase the steric bulk and lipophilicity of the sulfonamide. This can be a key strategy in structure-activity relationship (SAR) studies to probe the size and nature of a receptor's binding pocket.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, we present a general, self-validating protocol for the synthesis of a sulfonamide from a representative amine, benzylamine. This allows for a direct comparison of the reagents under identical conditions.
Caption: General experimental workflow for comparative sulfonamide synthesis.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the chosen sulfonyl chloride (1.1 equivalents of this compound, TsCl, NsCl, or 2-naphthalenesulfonyl chloride), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzylamine is fully consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.
Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the reaction to completion via TLC and characterizing the final, purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Comparing the isolated yields and reaction times for each sulfonyl chloride under these standardized conditions provides the direct, quantitative data needed for an informed decision.
Conclusion and Recommendations
The choice of a sulfonylating agent is not a one-size-fits-all decision. The optimal reagent is dictated by the specific goals of the synthesis.
-
For Large-Scale Synthesis and Cost-Effectiveness: p-Toluenesulfonyl chloride (TsCl) remains the undisputed champion. Its low cost and predictable reactivity make it ideal for routine production.
-
For Amine Protection in Complex Synthesis: 4-Nitrobenzenesulfonyl chloride (NsCl) is the superior choice. Its high reactivity and, most importantly, the mild conditions required for the deprotection of the resulting sulfonamide, preserve the integrity of other sensitive functional groups.
-
For Post-Synthetic Diversification: This compound offers a unique strategic advantage. The integral ketone functionality provides a valuable chemical handle for building molecular libraries and exploring structure-activity relationships. Its higher cost is justified when this downstream potential is leveraged.
-
For Specialized Analytical Applications: Dansyl chloride is the designated reagent when fluorescence tagging is required for quantification or visualization, despite its high cost.
-
For Modulating Lipophilicity and Sterics: 2-Naphthalenesulfonyl chloride is a valuable tool for medicinal chemists looking to introduce a large, rigid, and lipophilic group to probe interactions with biological targets.
By carefully considering the cost, reactivity, downstream processing, and ultimate application of the target molecule, researchers can confidently select the most appropriate sulfonyl chloride, optimizing their synthetic strategy for both efficiency and economic viability.
References
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. (2025-08-06). [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. (n.d.). [Link]
-
4-Toluenesulfonyl chloride. Wikipedia. (n.d.). [Link]
-
Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). ResearchGate. (2025-08-06). [Link]
-
N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate. (2025-08-06). [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. (2020-12-06). [Link]
-
P-TOLUENESULFONAMIDE CAS N°: 70-55-3. eChemPortal. (n.d.). [Link]
-
N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. National Institutes of Health. (n.d.). [Link]
-
This compound. PubChem. (n.d.). [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. (n.d.). [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. (n.d.). [Link]
-
4-Nitrobenzenesulfonyl chloride, 1 X 100 g (272248-100G). Alkali Scientific. (n.d.). [Link]
-
ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. ILO. (n.d.). [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. (2024-12-06). [Link]
-
Synthesis of Sulfonamides. Royal Society of Chemistry. (2016-08-01). [Link]
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-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. (2019-01-11). [Link]
-
Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Medium. (n.d.). [Link]
-
4-Nitrobenzenesulfonyl chloride. Pharmaffiliates. (n.d.). [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Medium. (n.d.). [Link]
-
4-Nitro benzene sulfonyl Chloride. Cyclo Pharma Chem. (n.d.). [Link]
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Navigating the Green Landscape of Sulfonylation: A Comparative Guide to Environmental Impact
<_ _>
For the modern researcher, scientist, and drug development professional, the choice of a sulfonylating agent extends beyond mere reactivity. As the principles of green chemistry become increasingly integral to sustainable research and manufacturing, a critical evaluation of the environmental footprint of these ubiquitous reagents is paramount. This guide provides an in-depth, objective comparison of common sulfonylating agents, supported by experimental data and green chemistry metrics, to empower informed and environmentally conscious decisions in the laboratory.
The Green Chemistry Imperative in Sulfonylation
Sulfonamides are a cornerstone of many pharmaceuticals and agrochemicals, making sulfonylation reactions a frequent operation in organic synthesis.[1][2] However, traditional methods often employ reagents and processes that generate significant waste and pose environmental hazards. The adoption of green chemistry principles aims to mitigate these impacts by focusing on aspects like waste reduction, use of less hazardous materials, and improved energy efficiency.[3]
To objectively quantify the "greenness" of a chemical process, several metrics have been established. This guide will focus on two key indicators:
-
E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, measures the mass ratio of waste to the desired product. A lower E-Factor signifies a more efficient and less wasteful process.[3][4] The pharmaceutical industry, due to its complex multi-step syntheses, often has notoriously high E-factors, sometimes ranging from 25 to over 200.[4][5]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI calculates the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[6][7] Mathematically, PMI and E-Factor are related by the simple equation: PMI = E-Factor + 1 .[7] A lower PMI indicates a more resource-efficient process.[4][6]
By analyzing these metrics, we can move beyond anecdotal assessments and make data-driven decisions about the environmental performance of different sulfonylating agents.
A Comparative Analysis of Common Sulfonylating Agents
The choice of sulfonylating agent has a profound impact on the overall environmental footprint of a reaction. This section compares some of the most frequently used agents, highlighting their respective advantages and drawbacks from a green chemistry perspective.
| Sulfonylating Agent | Key Advantages | Key Disadvantages (Environmental & Safety) | Typical Byproducts |
| Arenesulfonyl Chlorides (e.g., TsCl, BsCl) | Readily available, well-established reactivity. | Often produce stoichiometric amounts of chloride waste. Reactions can require organic solvents and excess base. The corresponding sulfonic acids are strong and corrosive.[8] | HCl, Sulfonic Acid, Chloride Salts |
| Alkanesulfonyl Chlorides (e.g., MsCl) | High reactivity, can sometimes be used under milder conditions.[9] | Can form highly reactive and potentially unstable sulfene intermediates, especially with strong bases.[10] Also generates chloride waste. | HCl, Sulfonic Acid, Chloride Salts |
| Sulfuryl Chloride (SO₂Cl₂) | Can act as a source of chlorine for chlorination reactions.[11] | Highly reactive and corrosive. Decomposes to release toxic SO₂ and Cl₂ gases.[11] Significant safety and handling concerns. | SO₂, HCl |
| Thionyl Chloride (SOCl₂) | Effective for converting carboxylic acids and alcohols to chlorides.[12] | Highly corrosive and toxic. Reacts violently with water. Generates SO₂ gas as a byproduct.[13][14] | SO₂, HCl |
| Sulfamic Acid | Solid, non-volatile, and less corrosive than other agents. Can be used in some solvent-free applications.[15] | Reactions often require higher temperatures.[15] | Ammonium salts |
Delving Deeper: The Case of Tosyl Chloride (TsCl) vs. Mesyl Chloride (MsCl)
Both tosyl chloride and mesyl chloride are workhorses in organic synthesis for the formation of sulfonates, which are excellent leaving groups.[16][9] While their synthetic utility is similar, their environmental and mechanistic profiles have subtle but important differences.
-
Waste Generation: Both reactions generate a stoichiometric amount of hydrochloric acid, which is typically neutralized with a base, leading to the formation of a salt waste stream. The choice of base and solvent significantly influences the overall PMI.
-
Mechanism and Byproducts: Under basic conditions, methanesulfonyl chloride can undergo an elimination reaction to form a highly reactive sulfene intermediate.[10] This alternative reaction pathway can lead to undesired side products. p-Toluenesulfonyl chloride, lacking alpha-protons, does not form a sulfene, offering a more predictable reaction profile in this regard.[10]
Greener Alternatives and Innovative Methodologies
The drive for sustainability has spurred the development of more environmentally benign sulfonylating agents and reaction conditions.
Alternative Sulfonylating Reagents
-
Sulfonyl Fluorides: These have emerged as a viable alternative to their chloride counterparts. They often exhibit greater stability and can be more selective in their reactions.[17]
-
Pentafluorophenyl Sulfonate Esters: These can act as mimics for highly reactive sulfonyl chlorides, offering better stability and handling characteristics.[18]
Catalytic and Process Innovations
-
Solid Acid Catalysts: The use of sulfonated solid supports, such as silica or carbon-based materials, offers a promising alternative to corrosive and difficult-to-recycle homogeneous acid catalysts.[19][20][21][22][23] These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, significantly reducing waste.
-
Enzymatic Sulfonation: Biocatalysis, utilizing enzymes like sulfotransferases, presents a highly selective and environmentally friendly approach to sulfonation.[24][25][26][27] These reactions occur in aqueous media under mild conditions, eliminating the need for harsh reagents and organic solvents.
-
Solvent-Free and Alternative Solvent Systems: Conducting sulfonations under solvent-free conditions or in greener solvents (e.g., water, ionic liquids) can dramatically reduce the environmental impact, as solvents often constitute the largest portion of the waste stream in pharmaceutical processes.[5][28][29][30] For example, the sulfonation of nitrobenzene has been efficiently carried out in a microreactor under solvent-free conditions.[29]
Experimental Protocols and Workflow Diagrams
To illustrate the practical application of these concepts, detailed experimental protocols for a conventional and a greener sulfonylation are provided below.
Experimental Protocol 1: Conventional Sulfonylation of an Aniline with p-Toluenesulfonyl Chloride
-
Dissolve the aniline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, pyridine).
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add a base (e.g., triethylamine, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Conventional Sulfonylation
Caption: Workflow for a typical sulfonylation using p-toluenesulfonyl chloride.
Experimental Protocol 2: Greener Sulfonylation using a Solid Acid Catalyst in a Solvent-Free System
-
Combine the aniline (1.0 eq) and the sulfonylating agent (e.g., sulfamic acid, 1.05 eq) in a reaction vessel.
-
Add the solid acid catalyst (e.g., sulfonated silica, 5-10 mol%).
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a suitable solvent to dissolve the product and filter to recover the catalyst.
-
Wash the recovered catalyst with the solvent.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization, minimizing solvent usage.
Workflow for Greener Sulfonylation
Caption: A more environmentally friendly sulfonylation workflow.
Conclusion: Towards a More Sustainable Future in Synthesis
The environmental impact of sulfonylating agents is a critical consideration for the modern chemist. While traditional reagents like arenesulfonyl and alkanesulfonyl chlorides remain widely used, their associated waste streams and hazards necessitate a shift towards greener alternatives. The adoption of novel reagents, catalytic methods, and improved process conditions can significantly reduce the environmental footprint of sulfonylation reactions. By critically evaluating and implementing these greener approaches, the scientific community can contribute to a more sustainable and responsible future for chemical synthesis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetylbenzenesulfonyl Chloride
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. 4-Acetylbenzenesulfonyl chloride is a valuable reagent, but its reactivity demands a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a deep dive into the chemical principles and procedural steps necessary to manage this compound safely and effectively from the moment it becomes waste to its final disposition.
Hazard Profile and Chemical Characteristics: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the compound's inherent hazards is paramount. This compound is not inert; its reactivity is the primary driver of the specific handling and disposal protocols required. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water, making the compound moisture-sensitive.[4]
This reactivity with water (hydrolysis) is a central consideration. The reaction produces 4-acetylbenzenesulfonic acid and, critically, hydrochloric acid (HCl), leading to the release of corrosive vapors.[5] Furthermore, thermal decomposition can generate toxic gases, including sulfur oxides and hydrogen chloride.[4][6] Therefore, disposal procedures are designed to control this reactivity, neutralizing the acidic and corrosive byproducts in a safe, predictable manner.
Table 1: Key Physical and Safety Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₈H₇ClO₃S | [2][3][7] |
| Molecular Weight | 218.66 g/mol | [2][3] |
| Appearance | Off-white to white powder/solid | [2][6] |
| Melting Point | 83 - 87 °C / 181.4 - 188.6 °F | [1][2] |
| GHS Signal Word | Danger | [2][3] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases (uncontrolled), acids, water | [4][8] |
| Storage Conditions | Store locked up in a dry, cool, well-ventilated place under an inert atmosphere.[4][9] |
The Core Principle: Controlled Hydrolysis and Neutralization
The recommended disposal method for small, manageable quantities of this compound hinges on a controlled chemical reaction. The procedure leverages the compound's inherent reactivity, turning it from a hazard into a pathway for safe disposal.
The process involves two key stages:
-
Hydrolysis: The sulfonyl chloride is slowly added to a basic solution. The hydroxide ions (OH⁻) act as a nucleophile, attacking the electrophilic sulfur atom. This displaces the chloride ion and hydrolyzes the compound to its corresponding sulfonate salt.
-
Neutralization: The same basic solution simultaneously neutralizes the hydrochloric acid that is cogenerated during the hydrolysis, preventing the release of corrosive HCl gas.
This reaction is exothermic, meaning it releases heat.[10] Failure to control the reaction rate and temperature can lead to boiling and splattering of the corrosive mixture. Therefore, slow, controlled addition and cooling are not merely suggestions; they are critical safety controls.[10]
Disposal and Decontamination Protocols
The appropriate disposal path depends on the nature and quantity of the waste. The following protocols provide step-by-step guidance for common laboratory scenarios.
Protocol 1: In-Lab Neutralization of Small Quantities (≤ 5g)
This procedure should only be performed by trained personnel within a certified chemical fume hood.[10]
Methodology:
-
Preparation & Personal Protective Equipment (PPE):
-
Don a lab coat, chemical splash goggles, and a face shield.[4][11] Wear heavy-duty chemical-resistant gloves (e.g., nitrile).[1]
-
Prepare a large beaker (at least 10x the volume of your base solution) containing a 5-10% aqueous solution of sodium bicarbonate or a dilute (~1M) solution of sodium hydroxide.
-
Place this beaker in a larger container filled with an ice-water bath to dissipate heat.[10]
-
Add a magnetic stir bar to the beaker and begin gentle stirring.
-
-
Controlled Addition & Reaction:
-
Very slowly, in small portions, add the this compound waste to the stirring basic solution. Crucially, always add the sulfonyl chloride to the base, never the other way around. [10] This ensures the reaction medium remains basic and can immediately neutralize the acidic byproducts.
-
Monitor the reaction for signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease addition immediately until it subsides.
-
-
Verification & Final Disposal:
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction has gone to completion.
-
Check the pH of the solution using a pH meter or pH strips. The final pH should be between 5.5 and 9.5.[11]
-
If the solution is still acidic, add more base dropwise until the target pH is reached. If it is too basic, neutralize with a dilute acid like hydrochloric acid.[11]
-
Once neutralized, the resulting aqueous solution, if free of other regulated hazardous materials, can typically be disposed of down the drain with copious amounts of water, in accordance with local, state, and federal regulations.[10][12] Always confirm this disposal route is permitted by your institution and local water authority.
-
Protocol 2: Spill Management
In the event of a spill, prompt and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Contain: Wearing appropriate PPE, contain the spill by diking the perimeter with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[10] Do not use combustible materials like sawdust. [10]
-
Absorb and Collect: Cover the spilled solid with the absorbent material.[13] Carefully sweep up the mixture and place it into a clearly labeled, sealable hazardous waste container.[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by water. All cleaning materials must be collected as hazardous waste.
-
Dispose: The sealed container of spill residue must be disposed of through your institution's hazardous waste management program.[14]
Protocol 3: Bulk Quantities (>5g) and Contaminated Waste
Attempting to neutralize large quantities of reactive chemicals in a laboratory setting is extremely dangerous and should not be performed.[15]
-
Packaging: All bulk quantities of unused or waste this compound, as well as heavily contaminated items (e.g., gloves, weigh boats, absorbent pads), must be treated as hazardous waste.[6][10] Place these materials in a robust, sealable container. Do not mix with other waste streams.[16]
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
Storage and Disposal: Store the sealed and labeled container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste disposal program.[4][16]
Decision Workflow for Proper Disposal
The following diagram outlines the logical decision-making process for managing this compound waste, ensuring a safe and compliant outcome.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these principles and protocols, you ensure that your handling of this compound waste is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Acetylbenzenesulfonyl Chloride
This guide provides an in-depth, procedural framework for the safe handling of 4-Acetylbenzenesulfonyl chloride (CAS No. 1788-10-9). As a corrosive and water-reactive compound, stringent adherence to these personal protective equipment (PPE) and handling protocols is critical to mitigate risks in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who may work with this reagent.
Hazard Analysis: Understanding the Inherent Risks
This compound is a solid organic compound that presents multiple significant hazards.[1] Its primary danger lies in its classification as a corrosive substance, capable of causing severe skin burns and serious eye damage upon contact.[1][2] The powdered form poses an inhalation risk, potentially causing respiratory irritation.[2] A crucial, and often overlooked, characteristic is its sensitivity to moisture.[2][3] When it comes into contact with water or moist air, it can decompose, releasing toxic and corrosive gases such as hydrogen chloride.[2][4]
Understanding these properties is the foundation of a robust safety plan. The choice of PPE and handling procedures is directly dictated by these chemical characteristics.
| Hazard Classification | Description | Primary Risk |
| Skin Corrosion/Irritation | Category 1C: Causes severe skin burns and eye damage.[1][2] | Direct contact can cause immediate and severe chemical burns. |
| Serious Eye Damage | Category 1: Causes serious eye damage, potentially leading to blindness.[2][3] | Contact with dust or splashes can result in irreversible eye injury. |
| Reactivity | Moisture Sensitive / Water-Reactive.[2][3] | Contact with water can release corrosive hydrogen chloride gas.[2] |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) - Category 3.[2] | Inhalation of dust can irritate the respiratory system.[2] |
The First Line of Defense: Engineering Controls
Before any discussion of personal protective equipment, it is imperative to establish that PPE is the last line of defense. The primary method for minimizing exposure is the use of engineering controls.
Chemical Fume Hood: All handling of this compound, especially the weighing and transferring of the solid powder, must be conducted inside a certified chemical fume hood.[2][3][5] This control captures dust and potential vapors at the source, preventing them from entering the breathing zone of the operator and the general laboratory environment.
Core PPE Requirements: A Head-to-Toe Protocol
A multi-layered approach to PPE is required to ensure comprehensive protection. This protocol is divided into mandatory equipment for all operations and situational requirements for respiratory protection.
Tier 1: Mandatory PPE for All Handling Operations
This ensemble must be worn from the moment you enter an area where this compound is being handled until all materials are secured and the area is decontaminated.
-
Eye and Face Protection: Due to the severe and irreversible damage this chemical can inflict, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Wear well-fitting, indirectly vented chemical splash goggles that conform to EN 166 standards or equivalent.[6]
-
Full-Face Shield: A full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier protecting the entire face from splashes or accidental dispersal of powder. The causality here is clear: while goggles protect the eyes, the face shield protects the rest of the facial skin from the compound's corrosive effects.
-
-
Hand Protection: The skin is a primary route of exposure leading to severe burns.
-
Gloves: Use chemically resistant, disposable gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.[2][7]
-
Double Gloving: It is best practice to wear two pairs of gloves. This allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Proper Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior.[5]
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a snap or button front is required.
-
Full-Length Pants and Closed-Toe Shoes: Legs and feet must be fully covered. Do not wear shorts, skirts, or perforated shoes in the laboratory.[8]
-
Chemical-Resistant Apron: For operations involving larger quantities or a higher risk of spills, an impervious, chemical-resistant apron should be worn over the lab coat.[7]
-
Tier 2: Respiratory Protection
The need for respiratory protection is determined by the specific task and the efficacy of the engineering controls.
-
When is it Required? Respiratory protection should be used whenever there is a risk of inhaling dust, such as when weighing the powder, during large-scale transfers, or if a chemical fume hood is not available or functioning improperly.
-
What Type?
-
For Small-Scale Laboratory Use: A particle-filtering half mask (e.g., N95, FFP2, or a half-mask respirator with P3 particle filter cartridges) is recommended.[6][8]
-
For Large-Scale or Emergency Use: In situations with a high potential for exposure, such as a large spill, a self-contained breathing apparatus (SCBA) is necessary.[3][9]
-
Procedural Plan: Handling, Spills, and Disposal
Proper PPE is only effective when combined with rigorous operational procedures.
Safe Handling and Dispensing
-
Preparation: Don all Tier 1 PPE and any required respiratory protection before retrieving the chemical container.
-
Location: Perform all manipulations within a chemical fume hood.
-
Dispensing: Open the container slowly. Use a spatula or scoop to carefully transfer the solid. Avoid pouring the powder, as this can create airborne dust. Tapping the container gently is a safer method for dispensing small amounts.
-
Storage: The chemical is moisture-sensitive.[3] Seal the container tightly immediately after use, preferably under an inert atmosphere, and store it in a designated, dry, and cool corrosives area.[2][3][9]
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is essential.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: From a safe distance, assess the extent of the spill. Do not approach without the proper PPE.
-
Protect: For a small, manageable spill, don full PPE, including respiratory protection.
-
Contain: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use water.[10]
-
Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[2][6] Avoid creating dust during cleanup.[2][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste and all contaminated cleaning materials according to institutional and local hazardous waste regulations.[2][9]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
